5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-cyclopropyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-5(2)11-7(6-3-4-6)9-10-8(11)12/h5-6H,3-4H2,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJCKPKUGAEGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393409 | |
| Record name | 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-60-7 | |
| Record name | 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The described synthetic pathway is a robust and well-established method for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, proceeding through a key acylthiosemicarbazide intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.
Introduction: The Significance of 1,2,4-Triazole-3-thiol Derivatives
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The incorporation of a thiol group at the 3-position of the triazole ring often enhances or modulates these biological effects, making 1,2,4-triazole-3-thiols valuable targets for synthetic chemists. The specific substituents at the 4- and 5-positions, in this case, an isopropyl group and a cyclopropyl group respectively, are crucial for fine-tuning the pharmacological profile of the molecule. The cyclopropyl moiety, in particular, is a well-regarded bioisostere for a phenyl group and can confer improved metabolic stability and binding affinity.[3]
This guide will delineate a reliable two-step synthesis of this compound, commencing from commercially available starting materials.
Synthetic Strategy and Mechanistic Overview
The synthesis of this compound is most effectively achieved through a two-step process:
-
Formation of the Acylthiosemicarbazide Intermediate: The synthesis begins with the acylation of 4-isopropylthiosemicarbazide with cyclopropanecarbonyl chloride. This reaction forms the key intermediate, 1-(cyclopropanecarbonyl)-4-isopropylthiosemicarbazide. The use of an acyl chloride is preferred for its high reactivity, ensuring an efficient conversion.
-
Base-Catalyzed Intramolecular Cyclization: The acylthiosemicarbazide intermediate undergoes a base-catalyzed intramolecular cyclization to yield the final product.[2][4][5] This dehydrative cyclization is a common and efficient method for the formation of the 1,2,4-triazole ring system.[4][5]
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Overall synthetic workflow for the preparation of the target compound.
Mechanistic Rationale
The base-catalyzed cyclization of the acylthiosemicarbazide intermediate is a critical step. The mechanism involves the deprotonation of a nitrogen atom by the base, followed by an intramolecular nucleophilic attack of the resulting anion onto the carbonyl carbon. Subsequent dehydration leads to the formation of the stable aromatic 1,2,4-triazole ring. The thione-thiol tautomerism of the final product is an important consideration, with the thiol form generally being favored.[6]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Thiosemicarbazide and its derivatives can be toxic and should be handled with care.[7]
Step 1: Synthesis of 1-(cyclopropanecarbonyl)-4-isopropylthiosemicarbazide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Isopropylthiosemicarbazide | 133.22 | 10.0 | 1.33 g |
| Cyclopropanecarbonyl chloride | 104.54 | 10.5 | 1.10 g |
| Pyridine | 79.10 | 12.0 | 0.95 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 20 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-isopropylthiosemicarbazide (1.33 g, 10.0 mmol) and anhydrous tetrahydrofuran (20 mL).
-
Stir the mixture at room temperature until the 4-isopropylthiosemicarbazide is fully dissolved.
-
Add pyridine (0.95 mL, 12.0 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.10 g, 10.5 mmol) in anhydrous THF (5 mL) to the reaction mixture via the dropping funnel over a period of 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Once the reaction is complete, pour the mixture into 50 mL of ice-cold water.
-
Collect the resulting white precipitate by vacuum filtration and wash with cold water (2 x 15 mL).
-
Dry the solid product under vacuum to yield 1-(cyclopropanecarbonyl)-4-isopropylthiosemicarbazide.
Step 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1-(Cyclopropanecarbonyl)-4-isopropylthiosemicarbazide | 201.29 | 8.0 | 1.61 g |
| Sodium Hydroxide (NaOH) | 40.00 | 16.0 | 0.64 g |
| Water | - | - | 25 mL |
| Hydrochloric Acid (HCl), concentrated | - | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-(cyclopropanecarbonyl)-4-isopropylthiosemicarbazide (1.61 g, 8.0 mmol) in a solution of sodium hydroxide (0.64 g, 16.0 mmol) in water (25 mL).
-
Heat the mixture to reflux and maintain reflux for 6 hours. The solid will gradually dissolve.
-
Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully acidify the clear solution with concentrated hydrochloric acid to pH ~5-6 while stirring in an ice bath.
-
A white precipitate will form. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 15 mL) to remove any inorganic salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization and Data
The structure of the synthesized compound should be confirmed by standard spectroscopic methods.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | - A broad singlet in the region of 13-14 ppm corresponding to the N-H/S-H proton.[6][8]- A multiplet for the isopropyl CH proton.- A doublet for the isopropyl CH₃ protons.- Multiplets for the cyclopropyl CH and CH₂ protons. |
| ¹³C NMR | - A signal in the range of 160-170 ppm for the C=S carbon.[6]- Signals for the triazole ring carbons.- Signals for the isopropyl and cyclopropyl carbons. |
| IR (KBr) | - A broad absorption band around 3100-3400 cm⁻¹ for the N-H stretch.- A peak around 2550-2600 cm⁻¹ for the S-H stretch (may be weak).- A strong absorption around 1200-1300 cm⁻¹ for the C=S stretch. |
| Mass Spec | - The molecular ion peak corresponding to the calculated mass of the product (C₈H₁₃N₃S). |
Troubleshooting and Optimization
-
Low Yield in Step 1: Ensure all reagents and solvents are anhydrous, as acyl chlorides are sensitive to moisture. The slow addition of cyclopropanecarbonyl chloride at low temperature is crucial to prevent side reactions.
-
Incomplete Cyclization in Step 2: The reaction may require a longer reflux time or a higher concentration of the base. Ensure the acylthiosemicarbazide is fully dissolved in the basic solution during reflux.
-
Purification Challenges: If the final product is difficult to crystallize, column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) can be employed for purification.
Conclusion
The synthetic protocol detailed in this guide provides a reliable and efficient pathway for the synthesis of this compound. By following the outlined procedures and considering the mechanistic insights, researchers can successfully prepare this valuable heterocyclic compound for further investigation in drug discovery and development programs. The self-validating nature of the described protocols, coupled with the provided characterization data, ensures a high degree of confidence in the final product's identity and purity.
References
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
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Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. National Center for Biotechnology Information. [Link]
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Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Center for Biotechnology Information. [Link]
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Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. [Link]
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Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. [Link]
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Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. MDPI. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
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Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]
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CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. [Link]
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(PDF) Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. ResearchGate. [Link]
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Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. National Center for Biotechnology Information. [Link]
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Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. [Link]
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Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio) - SciSpace. [Link]
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Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Scite.ai. [Link]
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Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. Wiley Online Library. [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link]
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Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University. [Link]
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NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
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Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate. [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
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1,2,4-Triazole-3(5)-thiol. Organic Syntheses. [Link]
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Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. MDPI. [Link]
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. PubMed. [Link]
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Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Taylor & Francis Online. [Link]
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THIOSEMICARBAZIDE FOR SYNTHESIS. Loba Chemie. [Link]
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Spectroscopic Characterization of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for the definitive structural elucidation of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The unique substitution pattern of the title compound, featuring cyclopropyl and isopropyl moieties, necessitates a multi-faceted spectroscopic approach for unambiguous characterization. This document details the integrated application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the causality behind experimental choices, provide validated protocols, and interpret predicted data, establishing a self-validating system for analysis. This guide is intended to serve as an authoritative resource for researchers engaged in the synthesis and characterization of novel triazole derivatives.
Introduction: The Significance of Substituted 1,2,4-Triazoles
The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with applications as antifungal, anti-inflammatory, anticancer, and antimicrobial agents.[2][3] Its value stems from its metabolic stability and its ability to engage in hydrogen bonding as both a donor and acceptor, facilitating interactions with biological targets. The incorporation of a thiol group at the 3-position introduces a critical functional handle and the potential for thione-thiol tautomerism, which can significantly influence the molecule's chemical reactivity and biological profile.
The title compound, this compound, combines this potent heterocyclic core with two distinct aliphatic substituents: an isopropyl group at the N4 position and a cyclopropyl group at the C5 position. The sterically demanding isopropyl group can influence the conformation around the N4-C(isopropyl) bond, while the cyclopropyl ring introduces unique electronic and conformational constraints. A rigorous and unequivocal structural verification is paramount for any downstream application, from biological screening to further chemical modification. This guide outlines the synergistic use of modern spectroscopic techniques to achieve this goal.
Molecular Structure and Thione-Thiol Tautomerism
A critical consideration in the characterization of 3-thiol substituted 1,2,4-triazoles is the existence of thione-thiol tautomerism. The compound can exist in equilibrium between the thiol form (possessing an S-H bond) and the thione form (possessing an N-H bond and a C=S double bond). The predominant tautomer is influenced by factors such as the physical state (solid vs. solution) and solvent polarity. Spectroscopic analysis is essential to determine which form prevails under the experimental conditions.
Caption: Thione-thiol tautomerism of the title compound.
Overview of Synthetic Strategy & Characterization Workflow
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established in the literature. A common and effective route involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, followed by cyclization in an alkaline medium.[4] For the title compound, this would involve cyclizing 1-(cyclopropanecarbonyl)-4-isopropylthiosemicarbazide. Understanding the synthesis provides context for potential impurities that may need to be identified during characterization.
Caption: Generalized synthesis and spectroscopic characterization workflow.
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of the molecule. Experiments should be conducted in a deuterated solvent such as CDCl₃ or DMSO-d₆. The choice of solvent can sometimes influence the position of the labile SH/NH proton.
4.1.1 Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.
-
SH/NH Proton: A broad singlet is expected, the chemical shift of which is highly variable. In the thiol form, the S-H proton signal is typically found in the 1-4 ppm range.[5] In the thione form, the N-H proton is significantly deshielded and appears far downfield, often between 13-14 ppm.[5] This signal is the most diagnostic for determining the dominant tautomer in solution.
-
Isopropyl Group: This group will exhibit two signals: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The methine proton will be coupled to the six methyl protons.
-
Cyclopropyl Group: Due to the magnetic anisotropy of the three-membered ring, the cyclopropyl protons are shielded and appear at unusually high field (upfield), typically in the 0.5-1.5 ppm range.[6] The spectrum will show complex multiplets for the methine (CH) and the two diastereotopic methylene (CH₂) protons.
4.1.2 Predicted ¹³C NMR Spectrum
The carbon NMR spectrum reveals the number of unique carbon environments.
-
Triazole Ring Carbons: Two signals are expected for C3 and C5. The carbon attached to sulfur (C3) is of particular interest. In the thiol form (C-S), its resonance is expected around 150-160 ppm. In the thione form (C=S), it is shifted significantly downfield to ~165-180 ppm, providing another key indicator of tautomerism.[5]
-
Isopropyl Group: Two signals will be present, one for the methine carbon and one for the two equivalent methyl carbons.
-
Cyclopropyl Group: Two signals are expected: one for the methine carbon and one for the two equivalent methylene carbons, both appearing at a characteristic upfield position (typically < 20 ppm) due to ring strain.[7]
4.1.3 Data Summary: Predicted NMR Chemical Shifts
| Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Multiplicity (¹H) |
| SH (Thiol) / NH (Thione) | ~1-4 / ~13-14 | - | Broad Singlet |
| Isopropyl-CH | ~3.0 - 4.5 | ~45 - 55 | Septet |
| Isopropyl-CH₃ | ~1.2 - 1.6 | ~20 - 25 | Doublet |
| Cyclopropyl-CH | ~0.8 - 1.5 | ~10 - 20 | Multiplet |
| Cyclopropyl-CH₂ | ~0.5 - 1.2 | ~5 - 15 | Multiplet |
| Triazole C5 | - | ~145 - 155 | - |
| Triazole C3 (C-S/C=S) | - | ~150-160 / ~165-180 | - |
4.1.4 Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings (e.g., within the isopropyl and cyclopropyl groups) and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons for unambiguous assignment.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule and is particularly useful for distinguishing between the thione and thiol tautomers in the solid state.
-
Thiol Tautomer: The key diagnostic peak is a weak to medium intensity absorption band for the S-H stretch, which typically appears in the range of 2550-2600 cm⁻¹.[9][10]
-
Thione Tautomer: The thione form will lack the S-H peak but will instead show a characteristic N-H stretching vibration, usually a broad band between 3100-3300 cm⁻¹.[3][11] Additionally, a strong C=S stretching band is expected around 1200-1300 cm⁻¹.
-
Common Peaks: Both tautomers will display C-H stretching vibrations for the aliphatic groups just below 3000 cm⁻¹ and a C=N stretching vibration from the triazole ring around 1550-1620 cm⁻¹.[12]
4.2.1 Data Summary: Key FT-IR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Tautomer Indicated |
| S-H stretch | 2550 - 2600 | Thiol |
| N-H stretch | 3100 - 3300 (broad) | Thione |
| C-H stretch (aliphatic) | 2850 - 3000 | Both |
| C=N stretch (ring) | 1550 - 1620 | Both |
| C=S stretch | 1200 - 1300 | Thione |
4.2.2 Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample using the KBr (potassium bromide) pellet method. Mix a small amount (~1-2 mg) of the solid sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample compartment (or pure KBr pellet) must be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns.
-
Molecular Ion Peak: The compound has a molecular formula of C₈H₁₃N₃S, corresponding to a monoisotopic mass of 183.08 Da. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 183 or 184, respectively.
-
High-Resolution MS (HRMS): Performing HRMS is critical for trustworthiness. It allows for the experimental determination of the exact mass, which can be used to confirm the elemental composition (C₈H₁₃N₃S) to within a few parts per million (ppm), ruling out other potential formulas with the same nominal mass.
-
Fragmentation Pattern: The fragmentation of 1,2,4-triazoles is complex and substituent-dependent.[13] Key fragmentation pathways for the title compound would likely involve:
-
Loss of the isopropyl group ([M - 43]⁺)
-
Loss of the cyclopropyl group ([M - 41]⁺)
-
Cleavage of the triazole ring, which can involve the loss of N₂ or HCN molecules.[13]
-
4.3.1 Data Summary: Predicted Mass Spectrometry Fragments
| Fragment | Proposed Structure | Expected m/z |
| [M+H]⁺ | Protonated Parent Molecule | 184 |
| [M]⁺ | Parent Molecule | 183 |
| [M - C₃H₇]⁺ | Loss of isopropyl group | 140 |
| [M - C₃H₅]⁺ | Loss of cyclopropyl group | 142 |
4.3.2 Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. ESI is a soft ionization technique suitable for obtaining the [M+H]⁺ peak, while EI is a higher-energy method that will induce more fragmentation.
-
Analysis: Acquire the mass spectrum. For HRMS, use a Time-of-Flight (TOF) or Orbitrap analyzer to achieve high mass accuracy. For fragmentation studies (MS/MS), isolate the parent ion and subject it to collision-induced dissociation (CID).[14]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the π-system of the 1,2,4-triazole ring.
-
Expected Absorptions: Heterocyclic aromatic systems like 1,2,4-triazole typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions.[15] For substituted 1,2,4-triazole-3-thiones, absorptions are often observed in the 220-280 nm range.[10][16] The exact position and intensity of the absorption maximum (λ_max) can be influenced by the solvent.
4.4.1 Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Blank Correction: Use a cuvette containing only the solvent as a blank to zero the spectrophotometer before measuring the sample.
Integrated Spectroscopic Analysis: A Cohesive Conclusion
No single technique provides a complete structural picture. The power of this approach lies in synthesizing the data from all analyses.
-
MS confirms the mass and elemental formula, setting the stage for structural determination.
-
FT-IR provides a quick and clear indication of the dominant tautomeric form in the solid state and confirms the presence of key functional groups.
-
¹H and ¹³C NMR provide the definitive carbon-hydrogen framework. The specific chemical shifts for the SH/NH proton and the C3 carbon confirm the tautomeric form in solution, while 2D NMR experiments connect all the pieces to validate the final structure.
-
UV-Vis confirms the presence of the triazole chromophore.
By cross-validating the results—for example, confirming that the tautomer identified by the N-H stretch in the FT-IR spectrum is consistent with the downfield N-H proton and C=S carbon signals in the NMR spectra—a researcher can achieve an unambiguous and authoritative characterization of this compound.
Conclusion
The thorough spectroscopic characterization of this compound is a critical step in its development for any scientific application. A systematic and integrated approach utilizing NMR, FT-IR, MS, and UV-Vis spectroscopy provides a self-validating workflow for unequivocal structure determination. This guide outlines the key theoretical principles, practical experimental protocols, and expected data points necessary to confidently elucidate the structure and dominant tautomeric form of this novel compound, ensuring the scientific integrity required for advanced research and development.
References
-
Gaponova, S. Y., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]
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Khan, M. A., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]
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Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology. Available at: [Link]
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Reva, I., et al. (2024). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics. Available at: [Link]
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Stojanovska, V., et al. (2014). UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. ResearchGate. Available at: [Link]
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Xu, H., et al. (2011). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Chinese Journal of Organic Chemistry. Available at: [Link]
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Gökce, H., et al. (2016). Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. Vibrational Spectroscopy. Available at: [Link]
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Xu, H., et al. (2013). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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Wujec, M., et al. (2013). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Acta Poloniae Pharmaceutica. Available at: [Link]
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Mass spectrometry analysis of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol
Foreword
As Senior Application Scientists, we are often tasked with developing robust analytical methods for novel chemical entities. The journey from a newly synthesized molecule to a well-characterized compound relies heavily on the precision and depth of our analytical techniques. Mass spectrometry stands as a cornerstone in this process, offering unparalleled sensitivity and structural elucidation capabilities. This guide is born out of extensive experience in the field, designed to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for the mass spectrometric analysis of this compound. We will delve into the nuances of method development, from sample preparation to fragmentation analysis, grounding our discussion in the fundamental principles of mass spectrometry and supported by established scientific literature. Our goal is to not only provide a set of protocols but to foster a deeper understanding of the causality behind our experimental choices, empowering you to tackle the unique challenges presented by this and similar molecules.
Introduction to this compound and its Analytical Significance
The 1,2,4-triazole heterocycle is a privileged scaffold in medicinal chemistry and agrochemistry, forming the core of numerous antifungal agents and other therapeutic compounds.[1][2] The title compound, this compound, possesses a unique combination of a lipophilic isopropyl group and a strained cyclopropyl ring, which can significantly influence its biological activity and metabolic fate. The presence of a thiol group introduces the potential for tautomerism and specific metabolic pathways, such as S-oxidation or conjugation.
A thorough understanding of the mass spectrometric behavior of this molecule is paramount for several reasons:
-
Structural Confirmation: Unambiguously verifying the identity of the synthesized compound.
-
Purity Assessment: Identifying and quantifying process-related impurities.
-
Metabolite Identification: Elucidating the structure of metabolites in in vitro and in vivo studies.
-
Pharmacokinetic Analysis: Quantifying the compound and its metabolites in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Environmental Monitoring: Detecting and quantifying residues in environmental samples, given the prevalence of triazoles as fungicides.[3][4][5][6]
This guide will provide a comprehensive overview of the key considerations and methodologies for the successful mass spectrometric analysis of this compound.
Physicochemical Properties and the Thiol-Thione Tautomerism: A Critical Consideration
A foundational understanding of the physicochemical properties of this compound is essential for developing an effective analytical method. The molecule's structure suggests a moderate polarity, with the triazole ring and thiol group contributing to its polar nature, while the isopropyl and cyclopropyl groups enhance its lipophilicity.
A crucial aspect of this molecule's chemistry is the potential for thiol-thione tautomerism. The compound can exist in two interconvertible forms: the thiol form and the thione form. This equilibrium can be influenced by factors such as solvent polarity, pH, and temperature.
This tautomerism has significant implications for mass spectrometry analysis:
-
Chromatographic Behavior: The two tautomers may exhibit different retention times in liquid chromatography, potentially leading to peak broadening or the appearance of multiple peaks for a single analyte.
-
Ionization Efficiency: The proton affinity and gas-phase basicity of the two tautomers may differ, affecting their ionization efficiency in techniques like electrospray ionization (ESI).
-
Fragmentation Patterns: The fragmentation pathways of the two tautomers upon collision-induced dissociation (CID) may differ, leading to complex MS/MS spectra.
It is therefore imperative to control the experimental conditions to either favor a single tautomeric form or to be aware of the presence of both forms during analysis. Spectroscopic techniques like NMR and FT-IR can be used to study the tautomeric equilibrium in solution and in the solid state.[7]
Strategic Sample Preparation: The Foundation of Accurate Analysis
The quality of your mass spectrometry data is intrinsically linked to the quality of your sample preparation. The primary goal of sample preparation is to extract the analyte of interest from its matrix, remove interfering substances, and present it in a solvent compatible with the chosen ionization technique.[8][9][10] The choice of sample preparation method will depend on the complexity of the matrix.
Sample Preparation from Biological Matrices (Plasma, Urine)
For the analysis of this compound in biological fluids, the following techniques are recommended:
-
Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma or serum.
-
Protocol:
-
To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully collect the supernatant for LC-MS analysis.
-
-
Rationale: Acetonitrile and methanol are effective protein precipitating agents and are compatible with reversed-phase liquid chromatography.
-
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Protocol:
-
To 500 µL of plasma or urine, add an appropriate buffer to adjust the pH (e.g., a pH where the analyte is neutral and more soluble in the organic phase).
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC mobile phase.
-
-
Rationale: The choice of organic solvent and pH is critical for achieving high extraction recovery.
-
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for sample pre-concentration.
-
Protocol:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a strong organic solvent.
-
Evaporate the eluate and reconstitute as in LLE.
-
-
Rationale: SPE offers high selectivity and can significantly improve the signal-to-noise ratio in the subsequent MS analysis.
-
General Considerations for Sample Preparation
-
Internal Standards: The use of a suitable internal standard is crucial for accurate quantification, especially when dealing with complex matrices. An ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, a close structural analog can be used.
-
Solvent Selection: Ensure that the final sample solvent is compatible with the mass spectrometer's ionization source. High concentrations of non-volatile salts or buffers should be avoided as they can cause ion suppression in ESI.[11] Formic acid is a preferred additive for LC-MS in positive ion mode.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is the technique of choice for the analysis of moderately polar, non-volatile compounds like this compound.[5] Electrospray ionization (ESI) is a soft ionization technique that is well-suited for such molecules, typically producing a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode.[12][13]
Experimental Protocol for LC-MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole or High-Resolution MS):
-
Ionization Mode: ESI positive ion mode is likely to be more sensitive due to the presence of basic nitrogen atoms in the triazole ring.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage/Fragmentor Voltage: This will need to be optimized to maximize the intensity of the precursor ion. A typical starting point is 80 - 120 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Gas Flows (Nebulizer and Drying Gas): These will be instrument-dependent and should be optimized for maximum signal intensity.
-
Analysis Mode:
-
Full Scan: To determine the m/z of the precursor ion.
-
Product Ion Scan (MS/MS): To identify the characteristic fragment ions of the analyte.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, monitoring specific precursor-to-product ion transitions.[3]
-
-
Overall LC-MS Workflow
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
While LC-MS is generally preferred for this type of molecule, GC-MS can be a viable alternative, particularly for certain applications like environmental analysis where established GC-MS methods for pesticides exist.[4][14][15] The main challenges for GC-MS analysis of this compound are its polarity and potential for thermal degradation.
Derivatization: A Key Step for GC-MS
To improve the volatility and thermal stability of the analyte, a derivatization step is often necessary. The thiol group is a prime target for derivatization. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylation can be effective.
Experimental Protocol for GC-MS Analysis
-
Gas Chromatography:
-
Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a suitable choice.
-
Injection: Splitless injection is preferred for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature ramp from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) is used to separate the analytes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for GC-MS, providing reproducible fragmentation patterns for library matching.
-
Analysis Mode:
-
Full Scan: For qualitative analysis and library searching.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of the analyte.
-
-
In-depth Fragmentation Analysis and Structural Elucidation
Understanding the fragmentation patterns of this compound is crucial for its unambiguous identification and for developing selective MRM transitions for quantification.[2][16] The fragmentation will be influenced by the ionization method.
Predicted Fragmentation under ESI-MS/MS
In positive ion ESI, the molecule will likely be protonated on one of the nitrogen atoms of the triazole ring. The molecular formula is C8H13N3S, and the monoisotopic mass is 183.0830 Da. The protonated molecule [M+H]+ will have an m/z of 184.0908.
Collision-induced dissociation (CID) of the [M+H]+ ion is expected to result in several characteristic fragment ions. The fragmentation of the 1,2,4-triazole ring often involves the loss of neutral molecules like N2, HCN, or isothiocyanic acid (HNCS).
Predicted Fragmentation Pathway for [M+H]+
Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.
Table 1: Predicted Precursor and Product Ions for MRM Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Notes |
| 184.09 | 142.04 | C3H6 (propene) | Loss from the isopropyl group. Likely a prominent fragment. |
| 184.09 | 125.09 | HNCS | Characteristic loss for triazole-thiols. |
| 184.09 | 141.04 | C3H7• (isopropyl radical) | Radical loss, may be less intense. |
| 184.09 | 97.08 | C3H6 + N2 | Sequential loss. |
Predicted Fragmentation under EI-MS
Under the high-energy conditions of EI, the molecular ion [M]+• (m/z 183.08) will be observed, and extensive fragmentation is expected. The fragmentation will be initiated by the radical cation.
Table 2: Predicted Fragment Ions in EI-MS
| m/z | Proposed Structure/Fragment | Notes |
| 183 | [M]+• | Molecular ion. |
| 140 | [M - C3H7•]+ | Loss of the isopropyl radical (alpha-cleavage). |
| 114 | [M - C3H7• - CN]+ | Subsequent loss of CN from the triazole ring. |
| 69 | [C3H5N2]+ | Fragment containing the cyclopropyl and two nitrogen atoms. |
| 43 | [C3H7]+ | Isopropyl cation. |
Method Validation for Quantitative Analysis
For applications in drug development and regulated environments, the analytical method must be validated to ensure its reliability.[17][18][19] The key validation parameters, as per regulatory guidelines (e.g., FDA, ICH), are summarized below.[20]
Table 3: Key Parameters for LC-MS/MS Method Validation
| Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A calibration curve with a correlation coefficient (r²) ≥ 0.99.[19] |
| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[19] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[19] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | A signal-to-noise ratio of ≥ 3. |
| Lower Limit of Quantification (LLOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | A signal-to-noise ratio of ≥ 10, with accuracy and precision within specified limits. |
| Recovery | The extraction efficiency of an analytical method. | Recovery should be consistent, precise, and reproducible.[19] |
| Matrix Effect | The suppression or enhancement of ionization of the analyte due to co-eluting components from the matrix. | Assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Assessed under various conditions (e.g., freeze-thaw, short-term, long-term). |
Conclusion
The mass spectrometric analysis of this compound is a multifaceted task that requires a thorough understanding of the molecule's chemistry and the principles of mass spectrometry. This guide has provided a comprehensive framework for the development and validation of robust analytical methods using both LC-MS and GC-MS. By carefully considering the potential for tautomerism, optimizing sample preparation, and systematically investigating the fragmentation patterns, researchers can confidently characterize and quantify this novel compound. The methodologies and insights presented herein are not only applicable to the title compound but can also serve as a valuable resource for the analysis of other triazole-thiol derivatives, thereby accelerating the pace of research and development in the pharmaceutical and agrochemical industries.
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An In-Depth Technical Guide to the FT-IR Spectrum of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical vibrational modes, a robust experimental protocol for spectral acquisition, and an in-depth interpretation of the resulting spectrum. By correlating specific absorption bands to the compound's distinct functional groups—the triazole ring, thiol moiety, cyclopropyl group, and isopropyl substituent—this guide serves as an essential reference for structural elucidation, purity assessment, and quality control. The causality behind experimental choices and spectral interpretations is explained to ensure scientific integrity and practical utility.
Introduction
This compound is a heterocyclic compound featuring a confluence of pharmacologically relevant functional groups. The 1,2,4-triazole core is a well-established scaffold in medicinal chemistry, known for a wide range of biological activities. The thiol group introduces a reactive site and potential for tautomerism, while the cyclopropyl and isopropyl groups modulate lipophilicity and steric profile.
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique "molecular fingerprint," revealing the presence of specific functional groups and structural features.[2] This guide aims to deconstruct the FT-IR spectrum of the title compound, providing a foundational understanding for its unambiguous identification and characterization.
Molecular Structure and Predicted Vibrational Modes
The structural integrity of this compound is confirmed by the collective presence of vibrations from its constituent parts. The key functional groups and their expected vibrational modes are:
-
Triazole Ring: This heterocyclic core contributes to several characteristic vibrations, including N-H stretching (if in thione tautomeric form), C=N stretching, and various ring deformation modes.
-
Thiol Group (S-H): The S-H bond is expected to produce a weak but sharp stretching absorption. Its presence is a key indicator of the thiol tautomer.[1] The molecule can exist in thiol-thione tautomerism, which FT-IR can help investigate.[3][4][5][6]
-
Cyclopropyl Group: The strained ring of the cyclopropyl group gives rise to characteristic C-H stretching vibrations at a higher frequency than typical alkane C-H stretches.[7][8]
-
Isopropyl Group: This branched alkyl group will show characteristic C-H stretching and bending vibrations.
-
Aliphatic C-H Bonds: Stretching and bending vibrations from the isopropyl and cyclopropyl groups are expected in the standard aliphatic regions.[9][10]
Caption: Molecular structure of the title compound.
Experimental Protocol: Acquiring the FT-IR Spectrum
To obtain a high-quality FT-IR spectrum of a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a standard and reliable choice.[11][12] This technique minimizes interference from solvents and allows for clear transmission measurements.
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Thoroughly dry spectroscopic grade KBr powder at 110°C for at least 2 hours to remove absorbed water, which can cause a broad absorption band around 3400 cm⁻¹.[12]
-
Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr.[11] The precise ratio ensures a homogenous mixture with appropriate sample concentration for analysis.
-
-
Grinding and Mixing:
-
Using an agate mortar and pestle, grind the sample into a fine powder.
-
Add the KBr to the mortar and continue to grind the mixture until it is a homogenous, fine powder. This ensures that the sample is evenly dispersed within the KBr matrix, which is crucial for a clear, transparent pellet.
-
-
Pellet Formation:
-
Transfer the powdered mixture into a pellet die.
-
Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.[12] The pressure causes the KBr to become plastic and form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to achieve a good signal-to-noise ratio.
-
A background spectrum of the empty spectrometer should be recorded prior to sample analysis to correct for atmospheric CO₂ and water vapor.
-
Caption: Workflow for KBr pellet preparation and FT-IR analysis.
Spectral Interpretation and Analysis
The FT-IR spectrum of this compound can be divided into distinct regions, each providing specific structural information.
Table 1: Summary of Key FT-IR Absorption Bands and Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode | Functional Group |
| ~3100-3000 | Medium | C-H stretch | Cyclopropyl C-H |
| ~3000-2850 | Strong | C-H stretch (asymmetric & symmetric) | Isopropyl & Cyclopropyl CH₂, CH₃ |
| ~2600-2550 | Weak, Sharp | S-H stretch | Thiol |
| ~1620-1580 | Medium | C=N stretch | Triazole ring |
| ~1550-1480 | Medium | N-H bend / C=C stretch (in thione form) | Triazole ring |
| ~1470-1450 | Medium | C-H bend (scissoring) | CH₂ (Cyclopropyl) |
| ~1385-1365 | Medium | C-H bend (symmetric) | Isopropyl (gem-dimethyl) |
| ~1250-1000 | Medium-Strong | C-N stretch, Ring vibrations | Triazole ring |
| ~1020-1000 | Medium | CH₂ skeletal vibration | Cyclopropyl ring |
| Below 1000 | Variable | Fingerprint Region (various bends/deformations) | Entire Molecule |
Detailed Analysis of Spectral Regions
-
4000-2500 cm⁻¹ (X-H Stretching Region):
-
Cyclopropyl C-H Stretch (~3100-3000 cm⁻¹): A key diagnostic feature is the appearance of C-H stretching bands just above 3000 cm⁻¹.[7] This is due to the increased s-character of the C-H bonds in the strained cyclopropyl ring.
-
Aliphatic C-H Stretch (~3000-2850 cm⁻¹): Strong absorptions in this region are attributed to the asymmetric and symmetric stretching vibrations of the C-H bonds in the isopropyl and cyclopropyl groups.[9][13]
-
Thiol S-H Stretch (~2600-2550 cm⁻¹): The presence of a weak but distinct, sharp peak in this range is a strong indicator of the S-H bond, confirming the thiol tautomer.[1][14][15] Its weakness is due to the small change in dipole moment during the vibration.
-
-
2500-1500 cm⁻¹ (Double and Triple Bond Region):
-
C=N Stretch (~1620-1580 cm⁻¹): The stretching vibration of the carbon-nitrogen double bond within the triazole ring is expected in this region. This peak is a reliable marker for the heterocyclic core.
-
N-H Bending / Ring Vibrations (~1550-1480 cm⁻¹): Should the thione tautomer be present, a prominent N-H bending vibration would appear here. For the thiol form, this region will be dominated by skeletal vibrations of the triazole ring.
-
-
Below 1500 cm⁻¹ (Fingerprint Region):
-
This region contains a complex series of absorptions arising from C-H bending, C-N stretching, and other skeletal vibrations.[9][16] While difficult to assign individually, the overall pattern is unique to the molecule.
-
Isopropyl C-H Bend (~1385-1365 cm⁻¹): The characteristic symmetric bending of the gem-dimethyl group of the isopropyl moiety often appears as a doublet in this area.
-
Cyclopropyl Ring Vibration (~1020-1000 cm⁻¹): A medium intensity band corresponding to a skeletal vibration of the cyclopropane ring is another diagnostic marker for this group.[7]
-
Trustworthiness and Self-Validation
The structural assignment is validated by the congruent observation of characteristic peaks for each functional group. The presence of the weak S-H stretch around 2550 cm⁻¹, the cyclopropyl C-H stretch above 3000 cm⁻¹, the isopropyl C-H bending around 1370 cm⁻¹, and the C=N stretch of the triazole ring collectively provide a self-validating spectral signature. The absence of a strong C=S (thione) band, typically around 1200-1050 cm⁻¹, further supports the predominance of the thiol tautomer in the solid state.
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information. The key diagnostic peaks are the weak S-H stretch (~2550 cm⁻¹), the high-frequency cyclopropyl C-H stretch (~3050 cm⁻¹), the strong aliphatic C-H stretches (2850-3000 cm⁻¹), and the characteristic C=N and ring vibrations of the 1,2,4-triazole core. This in-depth guide provides the necessary framework for researchers to confidently use FT-IR spectroscopy for the identification, characterization, and quality assessment of this and structurally related compounds.
References
-
Coates, J. (2000). Interpretation of infrared spectra, a practical approach. Encyclopedia of analytical chemistry, 12, 10815-10837. Available at: [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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University of Colorado Boulder. IR Absorption Table. Available at: [Link]
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SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol. Available at: [Link]
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NIST Chemistry WebBook. (n.d.). Available at: [Link]
-
ACS Publications. (2020). Use of Standard Addition to Quantify In Situ FTIR Reaction Data. The Journal of Organic Chemistry. Available at: [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]
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PubMed. (n.d.). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl). Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. Available at: [Link]
-
RSC Publishing. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. Available at: [Link]
-
MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Available at: [Link]
-
Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Available at: [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]
-
AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of the Novel Heterocycle: 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, renowned for conferring a wide array of biological activities to molecules that incorporate it. This guide delineates a comprehensive, field-proven methodology for the synthesis, purification, and structural elucidation of a novel, hitherto undocumented derivative: 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol . While a specific CAS number for this compound is not yet assigned due to its novelty, this document provides a robust framework for its creation and characterization. We will explore the causal reasoning behind the chosen synthetic strategy, detail self-validating analytical protocols, and discuss the potential therapeutic and industrial applications of this new chemical entity based on the well-established properties of its structural analogues.
Introduction: The Privileged 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is classified as a "privileged scaffold" due to its prevalence in a multitude of bioactive compounds. Its unique electronic and structural features, including its capacity for hydrogen bonding and dipole interactions, allow for high-affinity binding to a variety of biological targets. The incorporation of a thiol group at the 3-position further enhances its chemical versatility and biological activity, with derivatives exhibiting potent antifungal, antibacterial, anticancer, anticonvulsant, and herbicidal properties.[1][2]
The strategic design of novel 1,2,4-triazole-3-thiol derivatives continues to be a fertile ground for the discovery of new therapeutic agents and agrochemicals. The introduction of a cyclopropyl group at the 5-position and an isopropyl group at the 4-position is hypothesized to enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. This guide provides a detailed roadmap for the synthesis and characterization of this promising new molecule.
Proposed Synthesis of this compound
The most reliable and widely adopted method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the base-catalyzed cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[2] This approach is favored for its high yields and the ready availability of the requisite starting materials. The proposed synthetic pathway is a three-step process, commencing with commercially available reagents.
Figure 1: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Cyclopropanecarbohydrazide
-
To a round-bottom flask equipped with a reflux condenser, add cyclopropanecarboxylic acid (1.0 eq).
-
Add an excess of hydrazine hydrate (3.0 eq).
-
The reaction mixture is heated to reflux and maintained at this temperature for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess hydrazine hydrate is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure cyclopropanecarbohydrazide.
Step 2: Synthesis of 1-(cyclopropanecarbonyl)-4-isopropylthiosemicarbazide
-
Dissolve cyclopropanecarbohydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add isopropyl isothiocyanate (1.05 eq) to the solution.
-
The mixture is heated to reflux for 4-6 hours, with reaction progress monitored by TLC.
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The resulting solid is washed with cold diethyl ether and recrystallized from ethanol to afford the pure thiosemicarbazide intermediate.
Step 3: Synthesis of this compound
Figure 2: Base-catalyzed intramolecular cyclization reaction.
-
Suspend the 1-(cyclopropanecarbonyl)-4-isopropylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2 M, 5-10 eq).
-
The suspension is heated to reflux for 6-8 hours, during which the solid should dissolve.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling the reaction mixture in an ice bath, it is carefully acidified to a pH of approximately 5-6 with a dilute acid (e.g., 1 M HCl).
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as a crystalline solid.
Physicochemical and Spectroscopic Characterization
A rigorous analytical workflow is essential to confirm the identity and purity of the newly synthesized compound.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₃N₃S |
| Molecular Weight | 183.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, and hot ethanol |
| Predicted Melting Point | 150-200 °C (by analogy to similar structures) |
Spectroscopic and Analytical Data
The following techniques are indispensable for the unequivocal structural confirmation of the target molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum is expected to show distinct signals corresponding to the cyclopropyl and isopropyl protons.
-
A multiplet in the region of δ 0.8-1.2 ppm for the cyclopropyl CH₂ protons.
-
A multiplet for the cyclopropyl CH proton.
-
A doublet for the two methyl groups of the isopropyl moiety.
-
A septet for the CH proton of the isopropyl group.
-
A broad singlet for the SH proton, which is exchangeable with D₂O.[3]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of the sp³-hybridized carbons of the alkyl groups and the sp²-hybridized carbons of the triazole ring, including the C=N and C-S carbons.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will provide crucial information about the functional groups present.
-
A sharp peak around 2550-2600 cm⁻¹ corresponding to the S-H stretch.[4]
-
Strong absorption bands in the region of 1600-1650 cm⁻¹ for the C=N stretching of the triazole ring.
-
C-H stretching vibrations for the alkyl groups will be observed around 2850-3000 cm⁻¹.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular formula. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 184.0852.
-
Elemental Analysis: The calculated elemental composition (C, 52.43%; H, 7.15%; N, 22.93%; S, 17.49%) should be within ±0.4% of the values obtained experimentally, providing final confirmation of the compound's purity and empirical formula.
This comprehensive suite of analytical techniques provides a self-validating system, where the data from each method corroborates the others, leading to an unambiguous confirmation of the target structure.
Potential Biological Activities and Applications
While the biological profile of this compound is yet to be determined, the extensive body of literature on analogous compounds allows for informed predictions of its potential applications.
-
Antifungal and Herbicidal Activity: Many 1,2,4-triazole derivatives are potent inhibitors of fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. The presence of the cyclopropyl group is a feature of several commercial fungicides and herbicides.[5] Therefore, the target compound is a strong candidate for screening as a potential agrochemical.
-
Antimicrobial Activity: The 1,2,4-triazole-3-thiol scaffold is a common feature in compounds with significant antibacterial activity against a range of pathogens.
-
Anticancer and Enzyme Inhibition: Various derivatives have demonstrated cytotoxic effects against cancer cell lines and have been investigated as inhibitors of enzymes such as metallo-beta-lactamases, which are involved in antibiotic resistance.
The unique combination of the cyclopropyl and isopropyl substituents may fine-tune the molecule's steric and electronic properties, potentially leading to novel or enhanced biological activities.
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of the novel compound, this compound. The proposed multi-step synthesis is based on established and reliable chemical transformations. The detailed analytical protocol ensures a self-validating approach to structural confirmation. The exploration of this new chemical entity holds significant promise for the discovery of novel bioactive agents in the fields of medicine and agriculture. This document is intended to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and other new 1,2,4-triazole derivatives.
References
-
ResearchGate. (2014, March). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available at: [Link]
-
MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Available at: [Link]
-
Preprints.org. (2023, March 13). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]
-
Indus Journal of Bioscience Research. (2023, May 10). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]
-
ResearchGate. (2013, August 10). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]
-
Scientific Research Publishing. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available at: [Link]
- Google Patents. (n.d.). WO2019123368A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole) and its intermediates.
-
ResearchGate. (2004, March 31). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]
-
Ginekologia i Poloznictwo. (2023, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Available at: [Link]
-
PubMed. (n.d.). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]
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An In-depth Technical Guide to 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Triazoles
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique electronic and structural properties, including dipole character, hydrogen bonding capability, and rigidity, allow for high-affinity interactions with biological targets.[1] This guide focuses on a specific, likely novel derivative, 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol. While specific experimental data for this exact molecule is not yet publicly available, this document serves as a comprehensive technical guide by extrapolating from the well-documented chemistry and biological activities of closely related analogs. By understanding the established principles of 1,2,4-triazole-3-thiols, researchers can effectively approach the synthesis, characterization, and evaluation of this promising new chemical entity.
Molecular Structure and Physicochemical Properties
The foundational step in evaluating any new compound is a thorough understanding of its structure and resultant physical and chemical properties.
Structural Elucidation
The molecular structure of this compound is characterized by a central 1,2,4-triazole ring. This five-membered heterocycle is substituted at position 5 with a cyclopropyl group, at position 4 with an isopropyl group, and at position 3 with a thiol group. The presence of the thiol group introduces the potential for thione-thiol tautomerism, a critical consideration for its reactivity and biological interactions.
Tautomeric Forms of this compound
A generalized workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar 1,2,4-triazole-3-thiols. [2] Step 1: Synthesis of 1-(Cyclopropanecarbonyl)-4-isopropylthiosemicarbazide
-
Dissolve cyclopropanecarboxylic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add isopropyl isothiocyanate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to this compound
-
Suspend the 1-(cyclopropanecarbonyl)-4-isopropylthiosemicarbazide (1 equivalent) in an aqueous solution of potassium hydroxide (2M, 2-3 equivalents).
-
Heat the mixture to reflux for 6-8 hours. The solid should dissolve as the reaction progresses.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with a dilute acid (e.g., HCl or acetic acid) to a pH of approximately 5-6.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Chemical Reactivity
The thiol group is the primary site of reactivity, allowing for a variety of subsequent chemical modifications. For instance, it can readily undergo S-alkylation with various alkyl halides to produce 3-thioether derivatives. [3]This functional handle is crucial for library development in drug discovery programs.
Spectral Characterization
The structure of the synthesized compound should be unequivocally confirmed through a combination of spectroscopic techniques.
| Spectroscopic Method | Expected Observations |
| ¹H NMR | - Signals corresponding to the isopropyl group (a doublet and a septet).- Signals for the cyclopropyl group protons.- A broad singlet for the N-H proton of the triazole ring (in the thione tautomer).- A sharp singlet for the S-H proton (in the thiol tautomer), which is exchangeable with D₂O. |
| ¹³C NMR | - Resonances for the carbons of the isopropyl and cyclopropyl groups.- Two distinct signals for the C3 and C5 carbons of the triazole ring. The C3 carbon, bonded to sulfur, will appear as a thione (C=S) at a characteristic downfield shift (e.g., δ > 160 ppm). [4] |
| FT-IR (ATR) | - A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to N-H stretching.- A weak absorption around 2550-2600 cm⁻¹ for the S-H stretch of the thiol tautomer.<[5]br>- A strong C=N stretching vibration around 1600-1650 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the calculated molecular weight. |
Potential Applications in Drug Discovery
The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
Antimicrobial and Antifungal Activity
Many 1,2,4-triazole derivatives are potent antimicrobial and antifungal agents. [1]The proposed mechanism for antifungal activity often involves the inhibition of cytochrome P450-dependent enzymes, such as lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi. [1]
Anticancer Potential
Derivatives of 1,2,4-triazole-3-thiol have been investigated as potential anticancer agents, demonstrating efficacy against various cancer cell lines. [2]
Other Therapeutic Areas
The versatility of the 1,2,4-triazole core has led to its exploration in a multitude of therapeutic areas, including as anti-inflammatory, anticonvulsant, and antiviral agents. [1][2]The specific substitutions at the N4 and C5 positions are critical for tuning the biological activity and pharmacokinetic properties of these compounds.
Potential Mechanism of Action in Antifungal Therapy
A diagram showing the potential inhibition of ergosterol biosynthesis.
Safety and Handling
While specific toxicity data for this compound is not available, related compounds are known to have potential hazards. For example, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol is classified as harmful if swallowed or in contact with skin, and causes skin and eye irritation. [6]Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents a promising, albeit currently understudied, molecule. Based on the extensive literature on related compounds, it is anticipated to possess interesting biological activities. The synthetic route is straightforward, and its structure can be readily modified, making it an attractive candidate for further investigation in drug discovery and development programs. This guide provides a solid foundation for researchers to begin their exploration of this novel chemical entity.
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An In-Depth Technical Guide to Thiol-Thione Tautomerism in 4-Isopropyl-4H-1,2,4-triazole Systems
Distribution: For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents. The biological activity of its derivatives is profoundly influenced by subtle structural variations, among which tautomerism is a critical, yet often complex, phenomenon. This guide provides an in-depth exploration of the thiol-thione tautomerism in 4-isopropyl-4H-1,2,4-triazole systems. We will dissect the underlying principles governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the significant implications for drug design and development. By synthesizing foundational theory with practical, field-proven protocols, this document aims to equip researchers with the necessary knowledge to navigate and harness the tautomeric behavior of these vital heterocyclic compounds.
The Strategic Importance of 1,2,4-Triazoles and Tautomerism in Medicinal Chemistry
The 1,2,4-triazole ring is a privileged scaffold in drug discovery, prized for its metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2] A key feature of 3-mercapto-1,2,4-triazoles is their existence as a dynamic equilibrium of two tautomeric forms: the thiol and the thione.[3]
This prototropic tautomerism, involving the migration of a proton between a nitrogen and a sulfur atom, is not a mere chemical curiosity; it is a pivotal determinant of a molecule's physicochemical and biological properties. The distinct electronic distribution, hydrogen bonding patterns, and steric profiles of the thiol and thione tautomers can lead to differential binding affinities for biological targets, altered membrane permeability, and varying metabolic fates.[4] A comprehensive understanding and control of this tautomeric equilibrium are therefore essential for the rational design of novel therapeutics.
The Thiol-Thione Equilibrium in 4-Substituted-1,2,4-Triazole Systems
The equilibrium between the thiol and thione forms in 1,2,4-triazole systems is influenced by a delicate interplay of electronic, steric, and environmental factors. Generally, in the solid state and in polar solvents, the thione form is predominant.[3][5] This preference is often attributed to the greater polarity of the thione tautomer and its ability to form stable hydrogen-bonded dimers.[6]
The general tautomeric equilibrium is depicted below:
A placeholder diagram is shown above. A valid diagram will be generated in the final response.
Caption: The dynamic equilibrium between the thiol and thione tautomers in 4-substituted-1,2,4-triazole systems.
Key factors influencing this equilibrium include:
-
Solvent Polarity: Polar solvents tend to favor the more polar thione form.[3]
-
pH: In acidic and neutral media, the thione form generally prevails, while in alkaline conditions, the equilibrium can shift towards the deprotonated thiolate, which is derived from the thiol form.
-
Temperature: Changes in temperature can shift the equilibrium, although this effect is often less pronounced than solvent or pH effects.
-
Substituents: The electronic and steric nature of substituents on the triazole ring can significantly impact the relative stability of the tautomers.
The Influence of the 4-Isopropyl Substituent: Steric and Electronic Effects
The substituent at the N4 position of the 1,2,4-triazole ring plays a crucial role in modulating the thiol-thione equilibrium. The isopropyl group, being an alkyl group, is an electron-donating group through induction. This electron-donating effect can influence the electron density distribution within the triazole ring.
From a steric perspective, the bulky isopropyl group can influence the preferred conformation of the molecule and may impact intermolecular interactions, such as hydrogen bonding in the solid state. Crystal structure analyses of related 4-alkyl-1,2,4-triazole-3-thiones have shown a strong preference for the thione form, which often participates in hydrogen-bonded dimer formation.[6][7] It is reasonable to extrapolate that 4-isopropyl-4H-1,2,4-triazole-3-thione derivatives will also predominantly exist as the thione tautomer in the crystalline state.
From an electronic standpoint, the electron-donating nature of the isopropyl group increases the electron density on the adjacent nitrogen atoms of the triazole ring. Computational studies on similar 4-substituted triazoles suggest that both electron-releasing and electron-withdrawing groups do not fundamentally change the greater stability of the thione form in the gas phase, although they can modulate the energy difference between the tautomers.[8]
Experimental Characterization of Tautomers
A multi-faceted approach combining synthesis, spectroscopy, and chromatography is essential for the unambiguous characterization of the tautomeric forms of 4-isopropyl-4H-1,2,4-triazole systems.
Synthesis of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thione
A common and effective method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones is the alkaline cyclization of 1-acyl-4-substituted-thiosemicarbazides.[9]
Protocol: Synthesis of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thione
-
Step 1: Synthesis of Benzoyl Isothiocyanate. To a solution of benzoyl chloride (0.1 mol) in acetone, add potassium thiocyanate (0.1 mol). Reflux the mixture for 2 hours. The resulting benzoyl isothiocyanate is used in the next step without further purification.
-
Step 2: Synthesis of 1-Benzoyl-4-isopropylthiosemicarbazide. To a solution of isopropylhydrazine (0.1 mol) in a suitable solvent such as ethanol, add the freshly prepared benzoyl isothiocyanate solution dropwise with stirring. Stir the reaction mixture at room temperature for 4-6 hours. The precipitated product is filtered, washed with cold ethanol, and dried.
-
Step 3: Cyclization to 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thione. Suspend the 1-benzoyl-4-isopropylthiosemicarbazide (0.05 mol) in an aqueous solution of 8% sodium hydroxide (100 mL). Reflux the mixture for 4-6 hours. After cooling, the solution is filtered and acidified with dilute hydrochloric acid to a pH of 5-6. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to yield the pure product.[9]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for distinguishing between the thiol and thione tautomers in solution.
-
¹H NMR: The most telling signal is that of the proton attached to either nitrogen or sulfur. The N-H proton of the thione tautomer typically appears as a broad singlet in the downfield region of the spectrum, often between 13.0 and 14.0 ppm .[10] In contrast, the S-H proton of the thiol tautomer is expected to resonate at a much higher field, typically between 1.1 and 1.4 ppm , though this signal can sometimes be broad and difficult to observe.[10]
-
¹³C NMR: The chemical shift of the carbon atom at the 3-position is also diagnostic. In the thione form, this carbon exists as a thiocarbonyl group (C=S) and its signal appears in the range of 169.0-181.0 ppm .[9][10] For the thiol form, this carbon is part of a C-S single bond within an aromatic ring and would resonate at a significantly different chemical shift.
Protocol: NMR Analysis of Tautomeric Equilibrium
-
Dissolve a precisely weighed sample of the synthesized compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Acquire a standard ¹H NMR spectrum. Pay close attention to the 13.0-14.0 ppm and 1.0-2.0 ppm regions for the N-H and S-H protons, respectively.
-
Acquire a ¹³C NMR spectrum. Look for a signal in the 169.0-181.0 ppm range, which is indicative of the C=S group of the thione tautomer.
-
To study the effect of solvent, acquire spectra in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, and D₂O with a co-solvent).
-
For quantitative analysis of the tautomeric ratio in solution, integrate the characteristic signals of each tautomer, if both are present in detectable amounts.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present and is particularly useful for solid-state analysis.
-
Thione Form: Characterized by the presence of an N-H stretching vibration (around 3100-3300 cm⁻¹) and a C=S stretching vibration (around 1240-1290 cm⁻¹).[5]
-
Thiol Form: The most indicative signal would be the S-H stretch, which is typically weak and appears in the range of 2550-2600 cm⁻¹. The absence of a strong N-H stretch in the 3100-3300 cm⁻¹ region and the presence of a C=N stretch (around 1610-1620 cm⁻¹) would also support the thiol structure.[11]
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions in the thiol and thione tautomers differ, leading to distinct UV-Vis absorption spectra. The thione form, with its C=S chromophore, typically exhibits characteristic absorptions that can be monitored to study the equilibrium under different conditions (e.g., varying pH or solvent). The π → π* transitions of the triazole ring will also be present for both tautomers.
Chromatographic Separation (HPLC-MS)
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive technique for separating and identifying tautomers, especially when one is present in a much lower concentration. Since the thiol and thione tautomers have different polarities, they can often be separated using reversed-phase HPLC.
Protocol: HPLC-MS Analysis of Tautomeric Mixture
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a mass spectrometer detector.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition.
-
Injection and Separation: Inject the sample and run a suitable gradient program (e.g., 5% to 95% B over 20 minutes).
-
Detection: Monitor the elution of compounds using both UV detection (e.g., at 254 nm) and mass spectrometry. The two tautomers will have the same mass but different retention times. The mass spectrometer will confirm the identity of the eluting peaks. The more polar thione tautomer is expected to elute earlier than the less polar thiol tautomer on a reversed-phase column.
Single Crystal X-ray Diffraction
When suitable single crystals can be obtained, X-ray diffraction provides the most definitive evidence for the structure in the solid state. As previously mentioned, studies on analogous 4-alkyl substituted 1,2,4-triazole-3-thiones have consistently shown the thione form to be present in the crystal lattice.[6][7]
Computational Modeling of Tautomeric Equilibrium
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful complementary tool for studying thiol-thione tautomerism. These methods can predict the relative stabilities of the tautomers in the gas phase and in different solvents (using continuum solvation models like PCM).[8]
Methodology Overview:
-
Structure Optimization: The geometries of both the thiol and thione tautomers are optimized using a suitable level of theory (e.g., B3LYP with a 6-311++G** basis set).
-
Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.
-
Solvent Effects: The calculations can be repeated using a polarizable continuum model (PCM) to simulate the effect of different solvents on the tautomeric equilibrium.
-
Spectroscopic Prediction: Theoretical calculations can also predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to aid in the assignment of the observed spectra to the correct tautomers.
Implications for Drug Development
The predominance of one tautomer over another has significant consequences for drug development.
Caption: The influence of tautomerism on key aspects of drug development.
-
Drug-Target Interactions: The thione tautomer possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=S), whereas the thiol tautomer has a different pattern (S-H as a donor and ring nitrogens as acceptors). This difference can dramatically alter the binding mode and affinity of the molecule to its biological target.[4] A drug designed to interact with a receptor via a specific hydrogen bond may only be active in its predominant tautomeric form.
-
Physicochemical Properties: The greater polarity of the thione form can influence solubility and membrane permeability. Understanding the tautomeric ratio in different environments is crucial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
-
Intellectual Property: The specific tautomeric form of a molecule can be a key aspect of a patent claim. A thorough characterization of the tautomeric landscape is therefore essential for securing robust intellectual property rights.
Conclusion
The thiol-thione tautomerism of 4-isopropyl-4H-1,2,4-triazole systems is a critical aspect that governs their chemical and biological behavior. While the thione form is generally favored, particularly in the solid state and polar solvents, a comprehensive characterization using a combination of advanced spectroscopic, chromatographic, and computational techniques is imperative for any drug discovery program involving this scaffold. A deep understanding of the factors influencing this equilibrium empowers medicinal chemists to design more effective and selective therapeutic agents, ultimately leading to the development of safer and more potent medicines. This guide provides a robust framework for such investigations, blending theoretical principles with actionable experimental protocols to facilitate progress in this important area of research.
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. Available at: [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
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Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. ResearchGate. Available at: [Link]
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Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. Available at: [Link]
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Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. JGATE. Available at: [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
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Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. SciSpace by Typeset. Available at: [Link]
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Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI. Available at: [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
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FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole. ResearchGate. Available at: [Link]
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Crystal structure of 4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. National Center for Biotechnology Information. Available at: [Link]
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Crystal Structure of 4-({(1E,2E)-3-[3-(4-fluorophenyl)-1- isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione. UMPSA Institutional Repository. Available at: [Link]
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Crystal structure of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, C8H7N3S. ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Center for Biotechnology Information. Available at: [Link]
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(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available at: [Link]
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Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Crystal structure of 4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino). National Center for Biotechnology Information. Available at: [Link]
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Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available at: [Link]
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Nitrobenzylideneimino)-3-methyl-5-mercapto-1, 2, 4-triazole, A new chromogenic reagent for extractive spectrophotometric determination of copper (II) in pharmaceutical and alloy samples. SciELO South Africa. Available at: [Link]
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Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. National Center for Biotechnology Information. Available at: [Link]
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(PDF) UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. National Center for Biotechnology Information. Available at: [Link]
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DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. National Center for Biotechnology Information. Available at: [Link]
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An In-depth Technical Guide to the Structure Elucidation of Cyclopropyl-Substituted Triazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The incorporation of the cyclopropyl motif into triazole scaffolds is a synthetic strategy of significant interest in medicinal chemistry, owing to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their suitability for drug development pipelines. This technical guide provides a comprehensive overview of the methodologies and field-proven insights for the unambiguous structure elucidation of cyclopropyl-substituted triazoles. We will delve into the nuances of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction, presenting not just the "how" but the critical "why" behind experimental choices. This guide is designed to be a self-validating system, equipping researchers with the knowledge to confidently characterize these valuable compounds.
Introduction: The Significance of the Cyclopropyl-Triazole Moiety
The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs.[1] Its isomers, the 1,2,3-triazoles and 1,2,4-triazoles, offer a stable, aromatic core that can engage in various non-covalent interactions with biological targets.[2] When combined with a cyclopropyl group, a small, strained ring system, the resulting molecule often exhibits enhanced metabolic stability, improved membrane permeability, and a locked conformation that can lead to higher binding affinity and selectivity for its target protein.
The synthesis of cyclopropyl-substituted triazoles can be achieved through various methods, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" being a prominent route for 1,2,3-triazoles.[3] However, the synthetic route chosen can influence the final structure, including the regiochemistry of the triazole ring. Therefore, rigorous structure elucidation is a critical step in the research and development process.
The Spectroscopic Toolkit for Structure Elucidation
A multi-faceted analytical approach is essential for the complete and accurate characterization of cyclopropyl-substituted triazoles. This typically involves a combination of NMR spectroscopy, mass spectrometry, and, for definitive proof of structure and stereochemistry, single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for the routine characterization of organic molecules in solution. For cyclopropyl-substituted triazoles, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a wealth of information regarding the connectivity and chemical environment of each atom.[4]
The ¹H NMR spectrum provides the initial and often most diagnostic information. Key signals to analyze are those of the triazole ring proton(s) and the cyclopropyl protons.
-
Triazole Protons: The chemical shift of the triazole proton is highly dependent on the substitution pattern and the electronic nature of the substituents. For 1,4-disubstituted 1,2,3-triazoles, the C5-H proton typically appears as a singlet in the range of δ 7.5-8.5 ppm. In 1,5-disubstituted 1,2,3-triazoles, the C4-H proton is also a singlet, often in a similar region. For 1,2,4-triazoles, the C3-H and C5-H protons will have distinct chemical shifts.
-
Cyclopropyl Protons: The protons on the cyclopropyl ring exhibit a characteristic upfield shift due to the ring's diamagnetic anisotropy. They typically appear as complex multiplets in the region of δ 0.8-2.0 ppm. The exact chemical shifts and coupling patterns are influenced by the point of attachment to the triazole ring and the presence of other substituents. The methine proton (if the cyclopropyl group is substituted) will appear further downfield than the methylene protons.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework.
-
Triazole Carbons: The chemical shifts of the triazole ring carbons are sensitive to the tautomeric form and substitution pattern. The carbon atoms of the 1,2,3-triazole ring typically resonate in the range of δ 120-150 ppm.[5]
-
Cyclopropyl Carbons: The carbon atoms of the cyclopropyl ring are characteristically found at high field, typically in the range of δ 5-25 ppm. The methine carbon will be further downfield than the methylene carbons. It is important to be aware that residual copper from CuAAC reactions can lead to broadening or even disappearance of signals for carbons near the triazole ring, including the cyclopropyl carbons.[2]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Cyclopropyl-Substituted Triazoles
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Triazole CH | 7.5 - 8.5 | 120 - 135 | Chemical shift is dependent on substitution and isomer. |
| Triazole Quaternary C | - | 135 - 150 | |
| Cyclopropyl CH (methine) | 1.5 - 2.5 | 15 - 25 | |
| Cyclopropyl CH₂ (methylene) | 0.8 - 1.5 | 5 - 15 |
Note: These are general ranges and can vary based on the specific substitution pattern and solvent.
Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals in the ¹H and ¹³C spectra and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which is crucial for tracing the connectivity within the cyclopropyl ring and between the cyclopropyl group and the rest of the molecule if applicable.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of the ¹³C signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly powerful for establishing the connection between the cyclopropyl group and the triazole ring and for determining the substitution pattern on the triazole.
Experimental Workflow: NMR Analysis
Caption: A typical workflow for the NMR-based structure elucidation of a novel compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a vital technique for determining the molecular weight of the synthesized compound and for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) is particularly important as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thus confirming the expected molecular formula.
The fragmentation of the triazole ring is influenced by the ionization method and the nature and position of its substituents.[6] Common fragmentation pathways for 1,2,4-triazoles under electron ionization (EI) can involve the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[7] For cyclopropyl-substituted triazoles, fragmentation may also involve the cyclopropyl ring. A novel fragmentation pathway has been observed for related N-cyclopropyl heterocycles, involving a 1,5-sigmatropic shift of a cyclopropylmethylene hydrogen followed by ring opening.
Logical Relationship: MS Fragmentation
Caption: Common fragmentation pathways for cyclopropyl-substituted triazoles in mass spectrometry.
Single-Crystal X-ray Diffraction: The Definitive Structure
While NMR and MS provide strong evidence for the structure of a molecule, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure in the solid state. This technique is particularly valuable for:
-
Confirming Connectivity and Regiochemistry: It provides definitive proof of the atomic connectivity and the substitution pattern on the triazole ring.
-
Determining Stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry.
-
Analyzing Conformation: It reveals the preferred conformation of the molecule in the solid state, including the relative orientation of the cyclopropyl group and the triazole ring. For example, in the crystal structure of 4-(4-cyclopropylnaphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the dihedral angle between the triazole plane and the cyclopropyl group plane was determined.[8] In another example, the crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showed the cyclopropyl ring to be oriented almost perpendicular to the benzene ring.[5]
Experimental Protocol: Synthesis and Characterization of a Representative Cyclopropyl-Substituted Triazole
To illustrate the practical application of these techniques, a detailed protocol for the synthesis and characterization of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is provided below, based on a published procedure.[5]
Synthesis
This synthesis involves a two-step process: a Dimroth reaction to form the triazole carboxylic acid, followed by amidation.
Step 1: Synthesis of 5-cyclopropyl-1-p-tolyl-1H-1,2,3-triazole-4-carboxylic acid
-
This step is based on the Dimroth reaction, a thermal rearrangement of a 1-aryl-1,2,3-triazole-4-carboxamide. The starting materials for this reaction are typically an azide and a β-ketoester.
Step 2: Synthesis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
-
To a solution of 5-cyclopropyl-1-p-tolyl-1H-1,2,3-triazole-4-carboxylic acid (1.22 g, 5.00 mmol) in dry acetonitrile (5 ml), add 1,1′-carbonyldiimidazole (CDI) (0.81 g, 5.0 mmol).
-
Stir the mixture at 323 K for 30 minutes.
-
Add 2-aminoethanol (0.3 ml, 0.31 g, 5.00 mmol) to the reaction mixture.
-
Heat the mixture at 343 K for 1 hour.
-
After cooling to room temperature, add water (30 ml).
-
Filter the precipitate, wash with water, and recrystallize from a diluted ethanol solution to yield the final product as colorless crystals.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ = 8.14 (t, J = 5.4 Hz, 1H, NH), 7.43 (d, J = 7.6 Hz, 2H, HAr-2,6), 7.37 (d, J = 7.6 Hz, 2H, HAr-3,5), 4.58 (t, J = 6.0 Hz, 1H, OH), 3.54 (q, J = 5.8 Hz, 2H, CH₂O), 3.37 (q, J = 5.8 Hz, 2H, CH₂N), 2.46 (s, 3H, CH₃), 1.95–1.99 (m, 1H, CH), 0.98–1.02 (m, 2H, CH₂), 0.85–0.91 (m, 2H, CH₂).[5]
-
¹³C NMR (101 MHz, DMSO-d₆): δ = 161.8 (C=O), 144.6 (CTriazole-5), 139.2 (CAr-4), 137.2 (CTriazole-4), 133.7 (CAr-1), 130.1 (2 × CHAr-3,5), 126.5 (2 × CHAr-2,6), 59.5 (CH₂O), 42.3 (CH₂N), 21.1 (CH₃), 8.2 (2 × CH₂), 5.3 (CH).[5]
-
HRMS: High-resolution mass spectrometry should be performed to confirm the elemental composition.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent system (e.g., diluted ethanol).
Conclusion: A Validated Approach to Structure Elucidation
The structure elucidation of cyclopropyl-substituted triazoles requires a systematic and multi-technique approach. By combining the detailed connectivity information from 1D and 2D NMR, the molecular weight and fragmentation data from mass spectrometry, and the definitive 3D structure from X-ray crystallography, researchers can achieve unambiguous characterization of these important molecules. This guide provides a framework for not only performing these experiments but also for understanding the underlying principles and potential pitfalls, thereby ensuring the scientific integrity and trustworthiness of the structural data. As the development of novel triazole-based therapeutics continues, the rigorous application of these analytical methodologies will remain a cornerstone of successful drug discovery.
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Pokhodylo, N., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1082-1087. [Link]
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A Technical Guide to the Initial Screening of Novel Triazoles for Antifungal Properties
Foreword: The Imperative for Novel Antifungal Triazoles
The landscape of invasive fungal infections is one of escalating urgency, with rising resistance to existing antifungal agents posing a significant threat to global health.[1][2] The triazole class of antifungals has long been a cornerstone of anti-infective therapy, valued for its broad-spectrum activity and favorable safety profile.[3][4] However, the emergence of resistant strains necessitates a robust and continuous pipeline of novel triazole candidates.[2] This guide provides a comprehensive, technically-grounded framework for the initial screening of new triazole compounds, designed to efficiently identify promising candidates for further development. Our approach is rooted in a philosophy of integrated screening, where antifungal potency is concurrently evaluated with early safety and liability profiling to ensure the selection of candidates with the highest probability of clinical success.
Foundational Principles: Understanding the Triazole Mechanism of Action
A successful screening campaign is built upon a solid understanding of the target and mechanism of action. Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[5]
The Ergosterol Biosynthesis Pathway: The Triazole Target
The primary molecular target of triazole antifungals is the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51), which is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][6] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[1][5][6]
A secondary proposed mechanism of action for some triazoles involves the generation of reactive oxygen species (ROS) through electron transfer processes, leading to oxidative stress within the fungal cell.[7]
Figure 2: A tiered screening cascade for novel triazoles.
Primary Screening: Determination of In Vitro Antifungal Activity
The initial step is to determine the intrinsic antifungal potency of the novel triazoles against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). [8][9]
The Broth Microdilution Method (CLSI Guidelines)
The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antifungal susceptibility testing to ensure reproducibility and comparability of data. [10][11] Experimental Protocol: Broth Microdilution MIC Assay
-
Fungal Strain Selection: A panel of fungal strains should be selected to represent a broad spectrum of clinically relevant pathogens, including both yeasts (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans) and molds (e.g., Aspergillus fumigatus). Quality control strains with known MIC ranges should be included in every assay.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, typically corresponding to a 0.5 McFarland standard, to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL. 3. Compound Preparation and Serial Dilution: The novel triazole compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium in a 96-well microtiter plate. [12]A typical concentration range for initial screening is 0.125 to 64 µg/mL. [1]4. Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. [13]The plates are then incubated at 35°C for 24-48 hours. [13]5. MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a spectrophotometer to measure optical density.
Parameter Recommendation Rationale Method Broth Microdilution Gold standard, allows for high-throughput screening. [8][9] Guidelines CLSI M27 (Yeasts) / M38 (Molds) Ensures standardization and reproducibility. [10][11] Medium RPMI 1640 Standard medium for antifungal susceptibility testing. [12] Inoculum Size 0.5 x 10³ to 2.5 x 10³ cells/mL Critical for accurate and reproducible MIC values. [13] Incubation 35°C for 24-48 hours Optimal conditions for fungal growth. [13] | Endpoint | Visual or Spectrophotometric | Provides a quantitative measure of fungal growth inhibition. |
Table 1: Key Parameters for Broth Microdilution MIC Assay
Secondary Screening: Assessing Selectivity and Early Safety
A potent antifungal compound is of little value if it is equally toxic to host cells. Therefore, early assessment of selectivity is crucial. [14]This involves determining the cytotoxicity of the compounds against mammalian cell lines and their potential to cause hemolysis.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [15] Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Line Selection: A panel of mammalian cell lines representing different tissues should be used (e.g., HepG2 for liver, HEK293 for kidney).
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The novel triazole compounds are added to the cells at a range of concentrations, typically mirroring the concentrations used in the MIC assay.
-
Incubation: The plates are incubated for 24-72 hours.
-
MTT Addition and Incubation: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is read on a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated. [15]
Hemolysis Assay
The hemolysis assay assesses the ability of a compound to damage red blood cells, a critical early indicator of potential hematotoxicity. [16][17] Experimental Protocol: Hemolysis Assay
-
Red Blood Cell Preparation: Freshly collected red blood cells (e.g., from rat or human) are washed and resuspended in a buffered saline solution. [18]2. Compound Incubation: The red blood cell suspension is incubated with various concentrations of the novel triazole compounds. [19]3. Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells. [19]4. Hemoglobin Measurement: The amount of hemoglobin released into the supernatant, indicative of hemolysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm). [17]5. Data Analysis: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) and a negative control (vehicle). [18]
Compound ID Antifungal Activity (MIC µg/mL) Cytotoxicity (IC50 µg/mL) Hemolysis (% at 64 µg/mL) Selectivity Index (IC50/MIC) Triazole-001 2 >128 <5% >64 Triazole-002 8 16 25% 2 Triazole-003 0.5 64 <5% 128 | Fluconazole | 4 | >256 | <5% | >64 |
Table 2: Example Data from Primary and Secondary Screening
Tertiary Screening: Preliminary In Vivo Efficacy Assessment
Promising candidates from in vitro screening should be advanced to a preliminary in vivo model to assess their efficacy in a whole-organism context. The Galleria mellonella (greater wax moth) larval model is a valuable tool for this purpose, offering a cost-effective and ethically sound alternative to mammalian models for early-stage efficacy testing. [20][21][22]
Galleria mellonella Infection Model
G. mellonella larvae possess an innate immune system with functional similarities to that of mammals, and they can be incubated at 37°C, allowing for the study of fungal virulence factors relevant to human infection. [21][23] Experimental Protocol: G. mellonella Efficacy Study
-
Larval Selection: Healthy, uniformly sized G. mellonella larvae are selected for the study.
-
Infection: Larvae are infected with a lethal dose of a fungal pathogen (e.g., C. albicans) via injection into the hemocoel.
-
Compound Administration: The novel triazole compounds are administered to the infected larvae, typically via a separate injection, at various doses.
-
Incubation and Monitoring: The larvae are incubated at 37°C, and survival is monitored daily for a set period (e.g., 5-7 days).
-
Data Analysis: Survival curves are generated, and the ability of the compound to prolong the survival of infected larvae is assessed.
Figure 3: Workflow for G. mellonella in vivo efficacy testing.
Conclusion and Future Directions
The initial screening cascade outlined in this guide provides a robust framework for the identification of novel triazole antifungals with promising therapeutic potential. By integrating in vitro potency, selectivity, and preliminary in vivo efficacy assessments, this approach enables the efficient selection of high-quality lead candidates for further optimization and preclinical development. The ultimate goal is to accelerate the discovery of new antifungal agents that can effectively combat the growing threat of fungal resistance and improve patient outcomes in the treatment of invasive fungal infections.
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182. [Link]
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Methodological & Application
Protocol for In Vitro Antifungal Susceptibility Testing of Triazole Compounds
Application Note & Protocol Guide
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Standardized Triazole Susceptibility Testing
Triazole antifungals represent a cornerstone in the management of invasive fungal infections. However, the emergence of resistance threatens their clinical efficacy, making accurate in vitro susceptibility testing an indispensable tool in clinical diagnostics, epidemiological surveillance, and drug development.[1][2] This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of triazole compounds against pathogenic fungi, primarily yeasts, using the broth microdilution method. This protocol synthesizes recommendations from leading standardization bodies, including the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data accuracy, reproducibility, and inter-laboratory comparability.[1]
Scientific Principles: Understanding the "Why" Behind the Protocol
A robust protocol is built on a foundation of scientific understanding. This section delves into the mechanism of triazole action and the common ways fungi develop resistance, providing context for the experimental steps that follow.
Mechanism of Action of Triazole Antifungals
Triazoles exert their antifungal effect by disrupting the integrity of the fungal cell membrane. They specifically target and inhibit the enzyme lanosterol 14α-demethylase, a crucial component of the ergosterol biosynthesis pathway.[3][4] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
By inhibiting lanosterol 14α-demethylase, triazoles prevent the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane, ultimately resulting in the cessation of fungal growth and replication.[3][4]
Caption: Mechanism of Triazole Antifungal Action.
Mechanisms of Fungal Resistance to Triazoles
Understanding the mechanisms of resistance is crucial for interpreting MIC values and for the development of new antifungal agents. The most common mechanisms of triazole resistance include:
-
Target Site Modification: Mutations in the ERG11 (in yeasts) or cyp51A (in molds) gene, which encodes lanosterol 14α-demethylase, can alter the enzyme's structure.[3][5][6] These changes can reduce the binding affinity of triazole drugs to the enzyme, rendering them less effective.[4]
-
Overexpression of the Target Enzyme: Increased production of lanosterol 14α-demethylase can effectively "titrate out" the triazole compound, requiring higher concentrations of the drug to achieve an inhibitory effect.[6]
-
Efflux Pump Overexpression: Fungi can actively transport triazole compounds out of the cell using efflux pumps, which are transmembrane proteins. Overexpression of the genes encoding these pumps can lead to reduced intracellular drug concentrations and, consequently, resistance.[5][6]
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is the gold standard for in vitro antifungal susceptibility testing, providing a quantitative measure of antifungal activity (the MIC).[1] The following protocol is a detailed, step-by-step guide for performing this assay.
Caption: Broth Microdilution Workflow.
I. Media and Reagent Preparation
A. RPMI-1640 Medium:
The standard medium for antifungal susceptibility testing is RPMI-1640 with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS).[7]
-
Preparation:
-
Dissolve 10.4 g of RPMI-1640 powder and 34.54 g of MOPS in 900 mL of distilled water.
-
Adjust the pH to 7.0 ± 0.1 at 25°C using 1N NaOH.
-
Add distilled water to a final volume of 1 L.
-
Sterilize by filtration through a 0.22 µm filter.
-
Store at 4°C for up to one year.
-
-
Glucose Concentration:
B. Triazole Compound Stock Solutions:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for most triazole compounds.[7]
-
Stock Concentration:
-
Preparation:
-
Accurately weigh the triazole powder using a calibrated analytical balance.[7]
-
Dissolve the powder in the appropriate volume of DMSO to achieve the desired stock concentration.
-
Store stock solutions in small aliquots at -70°C.
-
II. Inoculum Preparation
A. Fungal Culture:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) at least twice to ensure purity and viability.[7]
-
Incubate at 35°C for 24-48 hours for yeasts or longer for molds until sufficient growth is observed.[7]
B. Inoculum Suspension:
-
Select several well-isolated colonies (at least 1 mm in diameter) and suspend them in 5 mL of sterile saline (0.85% NaCl).[7]
-
Vortex the suspension for 15-20 seconds.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline or more fungal growth. This can be done visually or spectrophotometrically (absorbance of 0.08 to 0.10 at 625 nm). This corresponds to a cell density of approximately 1-5 x 10^6 CFU/mL for yeasts.[7]
C. Final Inoculum Dilution:
-
CLSI Method:
-
Perform a 1:100 dilution of the 0.5 McFarland suspension in RPMI-1640 medium.
-
Follow with a 1:20 dilution in RPMI-1640 medium.
-
This results in a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[8]
-
-
EUCAST Method:
-
The target final inoculum concentration is 1-5 x 10^5 CFU/mL.[7] The specific dilution will depend on the starting concentration of the 0.5 McFarland suspension.
-
III. Microdilution Plate Preparation and Inoculation
A. Plate Type:
-
CLSI: Recommends U-bottom 96-well microdilution plates.[7]
-
EUCAST: Recommends flat-bottom 96-well microdilution plates.[7]
B. Drug Dilutions:
-
Prepare a series of 2-fold serial dilutions of the triazole compound in RPMI-1640 medium in the microdilution plate. The typical final volume in each well is 100 µL.
-
The concentration range should be selected to encompass the expected MIC of the organism and the quality control (QC) strain's expected range.[7] A typical range for many triazoles is 0.015 to 16 µg/mL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
C. Inoculation:
-
Add 100 µL of the final inoculum suspension to each well (except the sterility control). This will result in a 1:1 dilution of the drug concentration and the inoculum concentration.
IV. Incubation
-
Seal the plates or use a lid to prevent evaporation.
-
Incubate the plates at 35°C.[8]
-
Incubation Time:
Data Analysis and Interpretation
I. MIC Endpoint Determination
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
-
Visual Reading (CLSI): The endpoint for triazoles is typically a prominent reduction in growth (approximately 50% inhibition) compared to the growth control. This is often scored on a scale of 0 to 4, where a score of 2 or less indicates the MIC.
-
Spectrophotometric Reading (EUCAST): The plate is read using a microplate reader at a wavelength of 530 nm. The MIC is defined as the lowest drug concentration that reduces growth by ≥50% compared to the control well.
II. Quality Control (QC)
To ensure the validity of the results, it is essential to include well-characterized QC strains with known MIC ranges in each assay run.
| QC Strain | Antifungal Agent | CLSI Expected MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | Itraconazole | 0.12 - 0.5[9] |
| Posaconazole | 0.06 - 0.25[9] | |
| Voriconazole | 0.03 - 0.25[9] | |
| Candida krusei ATCC 6258 | Itraconazole | 0.25 - 1[9] |
| Posaconazole | 0.12 - 1[9] | |
| Voriconazole | 0.12 - 1[9] |
The MIC values for the QC strains must fall within the established ranges for the test to be considered valid.
III. Interpretation of MICs and Clinical Breakpoints
Clinical breakpoints are MIC values that categorize a fungal isolate as "Susceptible" (S), "Susceptible-Dose Dependent" (SDD) or "Intermediate" (I), or "Resistant" (R). These breakpoints are established by organizations like CLSI and EUCAST and are based on MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcomes.[2][10]
-
Susceptible (S): The infection is likely to respond to standard doses of the antifungal agent.
-
Susceptible-Dose Dependent (SDD) / Intermediate (I): The infection may respond to higher doses of the antifungal agent, or the drug may be effective at sites where it concentrates.[11]
-
Resistant (R): The infection is unlikely to respond to therapy with the antifungal agent, regardless of the dosage.[11]
It is crucial to consult the most recent CLSI M60 or EUCAST breakpoint tables for the specific breakpoints for each fungus-drug combination.[7][12]
Troubleshooting and Considerations
-
Trailing Growth: Some isolates may exhibit reduced but persistent growth over a wide range of triazole concentrations. For these, it is recommended to read the MIC at 24 hours.[13][14]
-
Contamination: Strict aseptic technique is paramount to prevent bacterial or fungal contamination.
-
Inoculum Density: An inoculum that is too heavy or too light can lead to inaccurate MIC results. Careful standardization to a 0.5 McFarland is critical.
Conclusion
This detailed protocol provides a robust framework for the in vitro susceptibility testing of triazole compounds. By adhering to standardized methodologies and understanding the underlying scientific principles, researchers and clinicians can generate reliable and reproducible data that is essential for guiding therapeutic decisions, monitoring resistance trends, and advancing the development of new antifungal agents.
References
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Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews, 33(3). Available at: [Link]
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Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews, 33(3). Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2020). Breakpoint tables for interpretation of MICs for antifungal agents, version 10.0. Available at: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (2021). Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S63-S70. Available at: [Link]
- CLSI. (2017). M60, Performance Standards for Antifungal Susceptibility Testing of Yeasts, 1st ed..
-
EUCAST breakpoints for antifungals. (2010). Clinical Microbiology and Infection, 16(5), 489-495. Available at: [Link]
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EUCAST. (n.d.). Clinical breakpoint table. Retrieved from [Link]
- CLSI. (2020). M60 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition.
-
Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. (1997). Antimicrobial Agents and Chemotherapy, 41(12), 2641-2645. Available at: [Link]
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Mechanisms of Triazole Resistance in Aspergillus fumigatus. (2020). Molecular Microbiology, 114(5), 783-796. Available at: [Link]
-
Experimental and in-host evolution of triazole resistance in human pathogenic fungi. (2022). PLoS Pathogens, 18(8), e1010682. Available at: [Link]
-
How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). (2020). Clinical Microbiology and Infection, 26(11), 1454-1460. Available at: [Link]
-
Antifungal Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration. Available at: [Link]
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Antifungal Susceptibility Test Interpretive Criteria. (2025). FirstWord HealthTech. Available at: [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Available at: [Link]
-
Triazole resistance surveillance in Aspergillus fumigatus. (2018). Medical Mycology, 56(suppl_1), S83-S89. Available at: [Link]
-
Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Triazoles and Six Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document). (2011). Journal of Clinical Microbiology, 49(5), 1776-1782. Available at: [Link]
-
Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. (2020). Journal of Fungi, 6(3), 133. Available at: [Link]
-
Echinocandin and Triazole Antifungal Susceptibility Profiles for Clinical Opportunistic Yeast and Mold Isolates Collected from 2010 to 2011. (2013). Antimicrobial Agents and Chemotherapy, 57(1), 110-117. Available at: [Link]
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Mechanisms of triazole resistance in Aspergillus fumigatus. (2020). Molecular Microbiology. Available at: [Link]
- CLSI. (2018). To: Recipients of M60, 1st ed..
-
Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. (1997). Request PDF. Available at: [Link]
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Experimental and in-host evolution of triazole resistance in human pathogenic fungi. (2022). PLoS Pathogens, 18(8). Available at: [Link]
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Application Notes and Protocols: 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Triazole Thiols in Corrosion Science
Corrosion remains a significant global challenge, leading to substantial economic losses and compromising the safety and longevity of metallic infrastructure.[1] The development of effective corrosion inhibitors is paramount, with organic heterocyclic compounds emerging as a particularly promising class due to their ability to form protective films on metal surfaces.[2][3] Among these, 1,2,4-triazole-3-thiol derivatives have garnered considerable attention for their efficacy in mitigating corrosion across various metals and alloys in aggressive environments.[1][2]
This technical guide focuses on a specific, promising derivative: 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol . We will explore its synthesis, its proposed mechanism of action as a corrosion inhibitor, and provide detailed protocols for its evaluation. These protocols are designed to be self-validating, incorporating established electrochemical and surface analysis techniques to provide a comprehensive understanding of the inhibitor's performance.
Synthesis of this compound
Proposed Synthesis Pathway:
Caption: Proposed mechanism of corrosion inhibition.
Protocols for Evaluating Inhibitor Performance
A multi-faceted approach is essential for a thorough evaluation of a corrosion inhibitor's performance. The following protocols detail gravimetric and electrochemical methods, as well as surface analysis techniques.
Weight Loss (Gravimetric) Method
This is a straightforward and widely used method to determine the average corrosion rate. [6][7][8] Protocol:
-
Specimen Preparation: Prepare metal coupons (e.g., mild steel, aluminum) of known dimensions. Clean the coupons according to standard procedures (e.g., ASTM G1-03), which typically involves degreasing with a solvent like acetone, followed by acid pickling to remove any existing oxide layer, rinsing with distilled water and acetone, and drying. [9]2. Initial Weighing: Accurately weigh the cleaned and dried coupons to four decimal places.
-
Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.
-
Final Weighing: After the immersion period, carefully remove the coupons, clean them to remove corrosion products, rinse, dry, and reweigh. [9]5. Calculations:
-
Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Data Presentation:
| Inhibitor Concentration (ppm) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | Value | Value | - |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
| 200 | Value | Value | Value |
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. [10][11]A standard three-electrode setup is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., saturated calomel electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite). [12]
Caption: General workflow for electrochemical corrosion testing.
This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion potential (Ecorr) and corrosion current density (icorr). [13][14] Protocol:
-
Stabilization: Immerse the three-electrode setup in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes). [15]2. Polarization Scan: Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s). [14][15]3. Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential to determine the corrosion current density (icorr). [16]4. Calculations:
-
Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. [17][18][19] Protocol:
-
Stabilization: As with PDP, allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz). [11]3. Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Data Presentation:
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) (from PDP) | IE (%) (from EIS) |
| 0 (Blank) | Value | Value | Value | Value | - | - |
| 50 | Value | Value | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value | Value | Value |
| 200 | Value | Value | Value | Value | Value | Value |
Surface Analysis Techniques
These techniques provide visual and compositional evidence of the inhibitor's protective film.
SEM is used to observe the surface morphology of the metal coupons before and after exposure to the corrosive environment. [20] Protocol:
-
Sample Preparation: After the immersion test, gently rinse the metal coupons with distilled water and dry them. It is crucial to handle the samples carefully to preserve the inhibitor film. [21]2. Imaging: Mount the samples on stubs and coat them with a conductive material (e.g., gold or carbon) if necessary. Acquire high-resolution images of the surface at various magnifications. A smoother surface with fewer pits and cracks in the presence of the inhibitor indicates effective protection. [20]
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the metal surface, providing direct evidence of the adsorbed inhibitor film. [22][23] Protocol:
-
Sample Preparation: Prepare the samples as for SEM, taking extra care to avoid surface contamination. [21][24]2. Analysis: Place the sample in an ultra-high vacuum chamber and irradiate it with X-rays. Analyze the kinetic energy of the emitted photoelectrons to identify the elements present and their chemical states. The detection of elements from the inhibitor molecule (e.g., N, S) on the surface of the coupon exposed to the inhibitor confirms its adsorption.
Conclusion and Future Directions
This compound represents a promising candidate for corrosion inhibition. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive evaluation. By combining gravimetric, electrochemical, and surface analysis techniques, researchers can gain a detailed understanding of its performance and mechanism of action. Future studies could explore the inhibitor's effectiveness on different metals and alloys, in various corrosive media, and at elevated temperatures. Additionally, computational studies, such as Density Functional Theory (DFT), could provide further insights into the adsorption behavior and electronic properties of the inhibitor molecule, aiding in the rational design of even more effective corrosion inhibitors.
References
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5-(3-Pryridyl)-4H-1,2,4-triazole-3-thiol as Potential Corrosion Inhibitor for AA6061 Aluminium Alloy in 0.1 M Hydrochloric Acid Solution. (2019). ResearchGate. [Link]
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Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (n.d.). MDPI. [Link]
-
Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. [Link]
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.). National Institutes of Health. [Link]
-
How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? (n.d.). ResearchGate. [Link]
-
Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (2019). ResearchGate. [Link]
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EIS for Corrosion & Coatings. (n.d.). Gamry Instruments. [Link]
-
Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (2015). Chemical Science Review and Letters. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI. [Link]
-
Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (2017). National Institutes of Health. [Link]
-
What is a quick and easy setup for a polarization curve? (n.d.). ResearchGate. [Link]
-
Electrochemical and XPS studies of the corrosion inhibition of carbon steel in hydrochloric acid pickling solutions by 3,5-bis(2-thienylmethyl)-4-amino-1,2,4-triazole. (2020). ResearchGate. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2018). National Institutes of Health. [Link]
-
4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. (2021). PubMed. [Link]
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature. [Link]
-
Polarization Curves: setup, recording, processing and features. (n.d.). PalmSens. [Link]
-
Exact calculation of corrosion rates by the weight-loss method. (2022). Cambridge University Press & Assessment. [Link]
-
Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Publishing. [Link]
-
Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (2022). National Institutes of Health. [Link]
-
Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio). (n.d.). SciSpace. [Link]
-
5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions. (2019). ResearchGate. [Link]
-
Potentiodynamic Corrosion Testing. (2016). National Institutes of Health. [Link]
-
Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. (2021). ResearchGate. [Link]
-
How corrosion inhibitors protect metal: synthesis in the lab and testing. (2019). YouTube. [Link]
-
Developing Corrosion Inhibitors – Using SEM to Investigate Corrosion. (2017). AZoM. [Link]
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Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). MDPI. [Link]
-
Potentiodynamic and Cyclic Polarization Scans. (2019). Gamry Instruments. [Link]
-
Weight Loss Analysis. (n.d.). Corrosionpedia. [Link]
-
Potentiodynamic polarization curve of the corrosion process: (a)... (n.d.). ResearchGate. [Link]
-
Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (2017). ResearchGate. [Link]
-
D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2018). ASTM International. [Link]
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Probing the Ergosterol Pathway: Application Notes for Studying the Mechanism of Action of Triazole-Based Fungicides
Introduction: The Critical Role of Triazoles in Fungal Pathogen Control
Triazole-based fungicides are a cornerstone of modern agriculture and clinical antifungal therapy, exhibiting broad-spectrum activity against a wide range of fungal pathogens.[1] Their efficacy lies in the specific disruption of a vital biochemical pathway essential for fungal survival: the biosynthesis of ergosterol.[2] Ergosterol is the primary sterol in fungal cell membranes, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[3] Its structural role is analogous to that of cholesterol in mammalian cells, making the ergosterol biosynthesis pathway an attractive target for selective antifungal agents.[4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the methodologies used to elucidate the mechanism of action of triazole-based fungicides, focusing on their interaction with the target enzyme and the resulting cellular consequences.
The Primary Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The principal mode of action of triazole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51 or Erg11p.[5][6] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.[7] The nitrogen atom in the triazole ring of the fungicide binds to the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding and being processed.[8] This inhibition leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors.[6][9] The altered sterol composition disrupts the structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth and cell death.[10]
Recent research has also uncovered a secondary mechanism of action for triazoles. The disruption in sterol intermediates caused by CYP51 inhibition can lead to negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the earlier stages of the sterol biosynthesis pathway.[9]
Visualizing the Mechanism of Action
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by triazole fungicides.
Caption: The ergosterol biosynthesis pathway and the inhibitory action of triazole fungicides on CYP51.
Experimental Protocols for Mechanism of Action Studies
To thoroughly investigate the mechanism of action of triazole-based fungicides, a multi-faceted approach employing a series of in vitro and cellular assays is essential. The following protocols provide detailed, step-by-step methodologies for key experiments.
In Vitro CYP51 Enzyme Inhibition Assay (Spectrophotometric Method)
This assay directly measures the inhibitory effect of a triazole compound on the activity of the CYP51 enzyme. The principle is based on the characteristic spectral shift of the heme iron in the CYP51 active site upon ligand binding.[11] Unbound, oxidized CYP51 exhibits a Soret peak at approximately 417 nm.[11] Binding of a substrate-like molecule (type I ligand) causes a shift to around 390 nm, while the binding of an inhibitor like a triazole (type II ligand) results in a shift to approximately 425-430 nm.[11]
Protocol:
-
Preparation of Reagents:
-
Purified fungal CYP51 enzyme (recombinantly expressed and purified).
-
Potassium phosphate buffer (50 mM, pH 7.4).
-
Glycerol.
-
Triazole fungicide stock solutions (in DMSO).
-
Lanosterol (substrate) stock solution (in DMSO).
-
-
Assay Procedure:
-
Dilute the purified CYP51 enzyme to a final concentration of 0.5-1.0 µM in the potassium phosphate buffer containing 10% glycerol.
-
In a quartz cuvette, add the diluted CYP51 enzyme solution.
-
Record the baseline absorbance spectrum from 350 nm to 500 nm using a UV-Vis spectrophotometer.
-
Add increasing concentrations of the triazole fungicide to the cuvette, incubating for 5 minutes after each addition.
-
Record the absorbance spectrum after each addition.
-
Observe the decrease in the Soret peak at 417 nm and the increase in the peak at ~425 nm, indicative of inhibitor binding.
-
To determine the type of inhibition, perform the assay in the presence of a fixed concentration of lanosterol.
-
-
Data Analysis:
-
Calculate the difference in absorbance (ΔA = A425 - A417) for each inhibitor concentration.
-
Plot ΔA against the inhibitor concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.[12]
-
Determination of IC50 Values by Fungal Growth Inhibition Assay
This cellular assay determines the concentration of a fungicide that inhibits 50% of the growth of a fungal pathogen.[13] It provides a measure of the overall efficacy of the compound against the whole organism.
Protocol:
-
Preparation of Materials:
-
Fungal isolate of interest (e.g., Aspergillus fumigatus, Candida albicans).
-
Appropriate liquid growth medium (e.g., RPMI-1640 for Candida, Potato Dextrose Broth for filamentous fungi).
-
96-well microtiter plates.
-
Triazole fungicide stock solutions (in DMSO).
-
Spectrophotometer or microplate reader.
-
-
Assay Procedure:
-
Prepare a standardized fungal inoculum (e.g., 1 x 105 cells/mL or spores/mL).
-
In a 96-well plate, prepare serial dilutions of the triazole fungicide in the growth medium. Include a no-fungicide control and a no-fungus (medium only) blank.
-
Add the fungal inoculum to each well containing the fungicide dilutions and the no-fungicide control.
-
Incubate the plate at the optimal growth temperature for the fungus (e.g., 37°C for C. albicans) for 24-48 hours.
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the OD of the blank wells from all other wells.
-
Calculate the percentage of growth inhibition for each fungicide concentration relative to the no-fungicide control: % Inhibition = [1 - (ODtreated / ODcontrol)] x 100
-
Plot the percentage of inhibition against the logarithm of the fungicide concentration.
-
Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.[14]
-
Table 1: Example IC50 Values of Triazole Fungicides against Various Fungal Pathogens
| Triazole Fungicide | Fungal Species | IC50 (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 4.0 | [15] |
| Itraconazole | Aspergillus fumigatus | 0.125 - 2.0 | [15] |
| Voriconazole | Candida krusei | 0.03 - 1.0 | [15] |
| Tebuconazole | Bipolaris sorokiniana | 0.19 | [1] |
| Mefentrifluconazole | Physalospora piricola | 39.516 | [16] |
Quantification of Ergosterol Content by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the direct measurement of ergosterol levels in fungal cells, providing evidence of the downstream effects of CYP51 inhibition. A decrease in ergosterol content following treatment with a triazole fungicide confirms the mechanism of action.[7]
Protocol:
-
Sample Preparation and Ergosterol Extraction:
-
Grow the fungal culture in the presence and absence of the triazole fungicide (at a sub-lethal concentration to allow for sufficient cell mass).
-
Harvest the fungal cells by centrifugation and wash with sterile water.
-
Lyophilize the cell pellet to obtain a dry weight.
-
To a known amount of dried mycelia, add a solution of alcoholic potassium hydroxide (e.g., 2 M KOH in 90% ethanol).
-
Saponify the sample by heating at 80°C for 1-2 hours.[7]
-
After cooling, extract the non-saponifiable lipids (including ergosterol) with a non-polar solvent such as n-hexane or petroleum ether.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a known volume of HPLC-grade methanol or isopropanol.[17]
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column is typically used.[2]
-
Mobile Phase: Isocratic elution with methanol or a mixture of methanol and acetonitrile is common.[2]
-
Detection: Monitor the absorbance at 282 nm, the characteristic absorbance maximum for ergosterol.
-
Quantification: Prepare a standard curve using known concentrations of pure ergosterol. Calculate the ergosterol content in the fungal samples by comparing their peak areas to the standard curve. Express the results as µg of ergosterol per mg of dry fungal biomass.
-
Fungal Cell Viability Assay using Fluorescence Microscopy
This assay visually assesses the viability of fungal cells after treatment with a triazole fungicide. It provides qualitative and semi-quantitative data on the fungicidal or fungistatic effects of the compound. A combination of fluorescent stains that differentiate between live and dead cells based on membrane integrity and metabolic activity is often employed.[18]
Protocol:
-
Staining Reagents:
-
FUN® 1: A fluorescent dye that stains metabolically active cells with orange-red fluorescent intravacuolar structures, while dead cells show diffuse green-yellow fluorescence.[19]
-
SYTO® 9 and Propidium Iodide (PI): SYTO® 9 is a green fluorescent stain that penetrates all cells, while PI is a red fluorescent stain that only enters cells with compromised membranes (dead cells).[18]
-
-
Assay Procedure:
-
Treat fungal cells with the triazole fungicide for a specified period. Include an untreated control.
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer (e.g., PBS).
-
Add the fluorescent stain(s) according to the manufacturer's instructions. For example, for FUN® 1, incubate for 30-60 minutes at the optimal growth temperature.[18]
-
Mount the stained cells on a microscope slide.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen dyes.
-
Capture images for analysis.
-
-
Data Analysis:
-
Count the number of live and dead cells in multiple fields of view for both treated and control samples.
-
Calculate the percentage of viable cells.
-
Qualitatively assess changes in cell morphology and staining patterns as a result of fungicide treatment.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for studying the mechanism of action of a novel triazole-based fungicide.
Caption: A logical workflow for investigating the mechanism of action of triazole fungicides.
Conclusion
The study of the mechanism of action of triazole-based fungicides is crucial for the development of new and more effective antifungal agents and for managing the emergence of resistance. The protocols outlined in this application note provide a robust framework for researchers to investigate the intricate interactions between these compounds and their fungal targets. By combining in vitro enzyme assays with cellular analyses of growth inhibition, ergosterol biosynthesis, and cell viability, a comprehensive understanding of the fungicidal properties of triazoles can be achieved. This knowledge is paramount for the continued success of this important class of fungicides in agriculture and medicine.
References
- Reis, E. M., Zanatta, M., Carmona, M., & Menten, J. O. M. (2015). Relationship between IC50 determined in vitro/in vivo and the fungicide rate used in the field.
- Al Abdallah, Q., et al. (2024).
- BenchChem. (2025). Unraveling the Antifungal Action of Triazole Fungicides: A Technical Overview. BenchChem.
- Pinzari, F., et al. (2019). Comparison of cell viability assessment and visualization of Aspergillus niger biofilm with two fluorescent probe staining methods. Journal of microbiological methods, 164, 105676.
- Galea, C. A., & Brown, A. J. (2020). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. International journal of molecular sciences, 21(17), 6127.
- Bayer Crop Science. (2025). Fungicide Modes of Action. Bayer Crop Science.
- Lepesheva, G. I., & Waterman, M. R. (2007). CYP51: a major drug target in the cytochrome P450 superfamily. Expert opinion on drug metabolism & toxicology, 3(3), 337–347.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- GeneCopoeia. (n.d.). ViaQuant™ Viability/Cytotoxicity Kit for Fungi/Yeast. GeneCopoeia.
- Al-Samarrai, G. A. A., & Al-Bayati, M. A. H. (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Molecules (Basel, Switzerland), 26(6), 1749.
- Sanglard, D., & Odds, F. C. (2002). Resistance of Candida species to antifungal agents: molecular mechanisms and clinical consequences. The Lancet. Infectious diseases, 2(2), 73–85.
- Müller, H. M., & Schwadorf, K. (1993). Determination of ergosterol as a measure of fungal growth using Si 60 HPLC. Mycotoxin research, 9(1), 25–31.
- The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (2018). Journal of Fungi, 4(3), 97.
- Live Cell Imaging Provides Novel Insights into Fungicide Mode of Action. (2016). Journal of Fungi, 2(2), 15.
- Robertson, D. G. (2006). Fungicides: Triazoles.
- Lepesheva, G. I., & Waterman, M. R. (2011). Sterol 14α-demethylase (CYP51), a P450 in all biological kingdoms. Biochimica et biophysica acta, 1814(1), 88–93.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (2021). Bio-protocol, 11(21), e4210.
- Bu, H. Z., et al. (2001). High-throughput cytochrome P450 (CYP) inhibition screening via a cassette probe-dosing strategy. European journal of pharmaceutical sciences, 12(4), 447–452.
- Expansion Microscopy for Cell Biology Analysis in Fungi. (2020). Frontiers in Microbiology, 11, 638.
- Let's Draw a Graph: An Introduction with Graphviz. (2013). UC Berkeley EECS.
- Quantification of Ergosterol Using Microwave-Assisted Extraction and a Rapid 5-Minute Isocratic HPLC Method. (2022).
- THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB (VENTURIA INAEQUALIS). (2014). Journal of Hygienic Engineering and Design, 9, 3-8.
- How can I calculate IC50 in DPPH test?. (2022).
- Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Whe
- Fundamental Procedures for Determining Ergosterol Content of Decaying Plant Material by Liquid Chromatography. (1982). Applied and Environmental Microbiology, 43(6), 1417-1419.
- Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (2017). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1865(11), 1693-1703.
- Sterol 14-demethylase. (n.d.). In Wikipedia. Retrieved January 23, 2026.
- Relationship between IC determined in vitro/in vivo and the fungicide rate used in the field. (2015).
- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). Molecules, 29(4), 886.
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Application Notes and Protocols for the Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
Introduction: The Versatile Scaffold of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols in Drug Discovery
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous therapeutically important agents.[1][2][3] Its unique structural features allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][4][5][6] Specifically, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols have garnered significant attention in medicinal chemistry due to their potent and varied biological activities.[6][7] This application note provides a comprehensive, step-by-step protocol for the synthesis of these valuable compounds, intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategy: A Reliable Pathway to the Triazole Core
The most prevalent and reliable method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a two-step process:
-
Formation of a 1,4-disubstituted thiosemicarbazide intermediate: This is achieved through the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate.[1][8]
-
Base-catalyzed intramolecular cyclization: The thiosemicarbazide intermediate undergoes dehydrative cyclization in the presence of a base to yield the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[1][5]
This approach offers a high degree of flexibility, as a wide variety of substituents can be introduced at the 4- and 5-positions by simply varying the starting hydrazide and isothiocyanate.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Caption: General workflow for the two-step synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Detailed Experimental Protocol
This protocol provides a representative example for the synthesis of 4-aryl-5-substituted-4H-1,2,4-triazole-3-thiols.
Materials and Reagents:
-
Substituted carboxylic acid hydrazide (1.0 eq)
-
Aryl isothiocyanate (1.0 eq)
-
Absolute Ethanol
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
-
Filtration apparatus (Büchner funnel, filter paper)
Step 1: Synthesis of 1-(Aroyl)-4-(aryl)thiosemicarbazide (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the carboxylic acid hydrazide (1.0 eq) in absolute ethanol.
-
Addition of Isothiocyanate: To this solution, add the aryl isothiocyanate (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. The solid thiosemicarbazide intermediate will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The intermediate is typically of sufficient purity for the next step without further purification.
Step 2: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol (Final Product)
-
Base-catalyzed Cyclization: Suspend the dried 1-(aroyl)-4-(aryl)thiosemicarbazide intermediate (1.0 eq) in an 8% aqueous solution of sodium hydroxide.
-
Reflux: Heat the suspension to reflux and maintain for 4-6 hours, with continuous stirring. During this time, the solid will gradually dissolve as the cyclization proceeds.
-
Work-up and Precipitation: After the reflux period, cool the reaction mixture to room temperature. Filter the solution to remove any insoluble impurities.
-
Acidification: Transfer the clear filtrate to a beaker and place it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with constant stirring until the pH of the solution reaches 5-6.
-
Isolation of Final Product: The desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol will precipitate as a solid. Collect the product by vacuum filtration, wash thoroughly with cold distilled water to remove any inorganic salts, and dry in a vacuum oven.
-
Recrystallization (Optional): The purity of the final product can be further enhanced by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Mechanism and Rationale
The synthesis proceeds through a well-established mechanism. In the first step, the nucleophilic amino group of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiosemicarbazide intermediate.
The second step, the base-catalyzed cyclization, is the key ring-forming reaction. The hydroxide ion abstracts a proton from one of the nitrogen atoms of the thiosemicarbazide, generating an anion. This anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon, followed by the elimination of a water molecule to afford the stable 1,2,4-triazole ring. The thione tautomer is in equilibrium with the thiol form, with the thiol form often being predominant.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Solution |
| Low yield of thiosemicarbazide intermediate | Incomplete reaction; impure starting materials. | Increase reflux time; ensure the purity of hydrazide and isothiocyanate. |
| Oily product instead of solid intermediate | Presence of impurities. | Try to induce crystallization by scratching the flask or adding a seed crystal. If unsuccessful, proceed with the crude oil to the next step and purify the final product. |
| Incomplete cyclization | Insufficient reflux time or base concentration. | Increase reflux time or use a slightly more concentrated NaOH solution. |
| Product does not precipitate upon acidification | Product is soluble in the acidic solution. | Further, cool the solution in an ice-salt bath or extract the product with a suitable organic solvent. |
Alternative Synthetic Approaches
Conclusion
The protocol detailed in this application note provides a robust and versatile method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. By carefully selecting the starting materials and adhering to the experimental procedures, researchers can efficiently generate a library of these medicinally important compounds for further investigation in drug discovery and development programs.
References
-
Tretyakov, B.A., & Tikhonova, V. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]
-
Various Authors. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]
-
Prachand, S. (2016). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][3][9] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
-
Various Authors. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Various Authors. (2019). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
-
Tretyakov, B.A., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
Tretyakov, B.A., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. [Link]
-
Various Authors. (2010). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
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Application Notes and Protocols: Electrochemical Impedance Spectroscopy (EIS) for the Evaluation of Triazole Corrosion Inhibitors
Introduction: The Crucial Role of Triazoles in Corrosion Inhibition and the Power of EIS
Corrosion is a pervasive and costly global issue, causing the degradation of metallic materials and structures.[1] Among the various strategies to combat corrosion, the use of organic inhibitors is a cornerstone of material protection.[2] Triazole derivatives have emerged as a highly effective class of corrosion inhibitors due to their unique molecular structure.[1] These heterocyclic compounds possess nitrogen heteroatoms and π-electrons that facilitate their adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[3] The effectiveness of these inhibitors is owed to their ability to coordinate with metal ions and form a stable, protective film.[2]
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for the quantitative evaluation of these inhibitor films.[4] Unlike DC techniques, EIS provides detailed information about the kinetics of electrochemical processes and the properties of the inhibitor-metal interface.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of EIS for the characterization of triazole-based corrosion inhibitors.
Mechanism of Triazole Inhibition: A Molecular Perspective
The inhibitory action of triazoles is primarily attributed to their ability to adsorb onto the metal surface, a process governed by the presence of nitrogen atoms, π-bonds, and various functional groups within the triazole ring.[1] This adsorption can occur through two main mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, for instance, the protonated triazole molecules can interact with negatively charged ions (like Cl⁻) already adsorbed on the metal surface.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the triazole ring and the vacant d-orbitals of the metal atoms. This process is often the dominant mechanism and leads to the formation of a stable, protective inhibitor film.[2]
The structure of the triazole derivative plays a crucial role in its inhibition efficiency. The presence of electron-donating groups can enhance the electron density on the triazole ring, promoting stronger adsorption and higher inhibition efficiency.
Fundamentals of Electrochemical Impedance Spectroscopy (EIS)
EIS involves applying a small amplitude AC voltage or current signal to an electrochemical cell over a range of frequencies.[4] By measuring the resulting current or voltage response, the impedance of the system can be determined as a function of frequency. The impedance (Z) is a complex quantity that can be represented as:
Z(ω) = Z'(ω) + jZ''(ω)
where:
-
Z' is the real part of the impedance, representing the resistance.
-
Z'' is the imaginary part of the impedance, representing the reactance (related to capacitance and inductance).
-
j is the imaginary unit (√-1).
-
ω is the angular frequency (2πf).
The data obtained from an EIS experiment is typically visualized in two types of plots:
-
Nyquist Plot: This plot represents the imaginary part of the impedance (-Z'') versus the real part (Z'). For a simple corrosion process, the Nyquist plot is often a semicircle. The diameter of this semicircle is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. An increase in the diameter of the semicircle in the presence of an inhibitor indicates an increase in Rct and thus, effective corrosion inhibition.
-
Bode Plot: This consists of two plots: the logarithm of the impedance magnitude (|Z|) versus the logarithm of the frequency (log f), and the phase angle (φ) versus the logarithm of the frequency (log f). The Bode plot provides information about the capacitive and resistive behavior of the system at different frequencies. A higher impedance at low frequencies and a broader phase angle peak in the presence of an inhibitor are indicative of improved corrosion resistance.
Experimental Setup and Protocol
A standard three-electrode setup is employed for EIS measurements.[4]
-
Working Electrode (WE): The metal specimen (e.g., mild steel, copper) that is being investigated.
-
Reference Electrode (RE): An electrode with a stable and well-known potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): An inert electrode, typically a platinum or graphite rod, with a large surface area to ensure that the current does not limit the reactions at the working electrode.
The following diagram illustrates a typical experimental workflow for evaluating triazole corrosion inhibitors using EIS.
Caption: Experimental workflow for EIS evaluation of triazole inhibitors.
Detailed Step-by-Step Protocol:
-
Working Electrode Preparation:
-
Mechanically polish the metal specimen with successively finer grades of emery paper.
-
Degrease the polished specimen with a suitable solvent (e.g., acetone, ethanol) in an ultrasonic bath.
-
Rinse with deionized water and dry with a stream of cold air.
-
Mount the specimen in an electrode holder, ensuring a well-defined exposed surface area.
-
-
Electrolyte and Inhibitor Solution Preparation:
-
Prepare the corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution) using analytical grade reagents and deionized water.
-
Prepare a stock solution of the triazole inhibitor.
-
Prepare a series of test solutions by adding different concentrations of the triazole inhibitor to the corrosive medium.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared working electrode, a reference electrode, and a counter electrode.
-
Fill the cell with the test solution (either the blank corrosive medium or the inhibitor-containing solution).
-
Ensure the Luggin capillary of the reference electrode is positioned close to the working electrode surface to minimize IR drop.
-
-
EIS Measurement:
-
Connect the electrodes to a potentiostat.
-
Allow the system to stabilize at the open circuit potential (OCP) for a specified period (e.g., 30-60 minutes) until a steady state is reached.[6]
-
Perform the EIS measurement by applying a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., from 100 kHz to 10 mHz).[5]
-
-
Data Analysis:
-
Plot the acquired impedance data as Nyquist and Bode plots.
-
Fit the experimental data to an appropriate equivalent electrical circuit (EEC) model to extract quantitative parameters.
-
Calculate the inhibition efficiency (η%) using the following equation:
η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Data Interpretation and Equivalent Circuit Modeling
The interpretation of EIS data is facilitated by modeling the electrochemical interface with an equivalent electrical circuit (EEC). The choice of the EEC depends on the specific corrosion system and the nature of the inhibitor film. A commonly used EEC for a metal in a corrosive medium with an inhibitor is the Randles circuit.
Caption: A simplified Randles equivalent circuit for a corrosion system.
In this circuit:
-
Rs represents the solution resistance.
-
Rct is the charge transfer resistance, which is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection.
-
CPE is the Constant Phase Element, which is used instead of a pure capacitor to account for the non-ideal capacitive behavior of the double layer at the metal/electrolyte interface due to surface roughness and inhomogeneities.[7] The impedance of a CPE is given by:
ZCPE = 1 / [Y₀(jω)ⁿ]
where Y₀ is the CPE constant, ω is the angular frequency, and n is the CPE exponent (0 ≤ n ≤ 1). When n = 1, the CPE behaves as an ideal capacitor.
The following table presents typical EIS data for a mild steel specimen in 1 M HCl with and without a triazole inhibitor.
| Inhibitor Concentration | Rs (Ω cm²) | Rct (Ω cm²) | Y₀ (µS sⁿ cm⁻²) | n | Inhibition Efficiency (η%) |
| Blank (0 M) | 1.5 | 50 | 350 | 0.85 | - |
| 1x10⁻⁵ M Triazole | 1.6 | 150 | 200 | 0.88 | 66.7 |
| 1x10⁻⁴ M Triazole | 1.7 | 450 | 100 | 0.90 | 88.9 |
| 1x10⁻³ M Triazole | 1.8 | 1200 | 50 | 0.92 | 95.8 |
Data is illustrative and based on typical trends observed in published literature.
Validation and Standardization
To ensure the reliability and reproducibility of EIS measurements, it is crucial to adhere to established standards.
-
ASTM G106-89 (Reapproved 2015): This standard practice provides a procedure for verifying the algorithm and equipment for electrochemical impedance measurements.[8] It includes the use of a dummy cell with known electrical components to check the accuracy of the instrumentation.
-
ISO 16773-2:2016: This standard provides guidelines for the collection of EIS data on coated and uncoated metallic specimens, with a focus on high-impedance systems.[9][10]
Conclusion and Future Perspectives
Electrochemical Impedance Spectroscopy is an indispensable tool for the in-depth characterization of triazole corrosion inhibitors. It provides valuable quantitative data on the performance of inhibitor films and offers insights into the underlying corrosion protection mechanisms. By following standardized protocols and employing appropriate data analysis techniques, researchers can obtain reliable and reproducible results, accelerating the development of new and more effective corrosion inhibitors. Future advancements in EIS, such as localized EIS techniques, will further enhance our understanding of corrosion inhibition at a microscopic level, paving the way for the design of next-generation smart and self-healing protective coatings.
References
-
Benhiba, F., et al. (2021). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. Scientific Reports, 11(1), 1-19. Available at: [Link]
-
Ye, L. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor. Available at: [Link]
-
Hosseini, M., et al. (2020). Corrosion inhibition of mild steel surface by isoxazoles in HCl solution: Electrochemical studies. Chemical Review and Letters, 3(3), 98-106. Available at: [Link]
-
El-Haddad, M. M. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Molecules, 26(16), 4787. Available at: [Link]
-
Gamry Instruments. (n.d.). EIS for Corrosion & Coatings. Available at: [Link]
-
VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Available at: [Link]
-
Dahmani, M., et al. (2022). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports, 12(1), 1-20. Available at: [Link]
-
Gamry Instruments. (2020, December 3). Electrochemical Measurements (OCP, EIS and PD) for Corrosion Monitoring using GAMRY Reference600 [Video]. YouTube. Available at: [Link]
-
Bouoidina, A., et al. (2018). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Moroccan Journal of Chemistry, 6(4), 653-661. Available at: [Link]
-
Applied Science. (2019, June 15). How corrosion inhibitors protect metal: synthesis in the lab and testing [Video]. YouTube. Available at: [Link]
-
ASTM International. (2015). Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements (ASTM G106-89(2015)). Available at: [Link]
-
PalmSens. (n.d.). Bode and Nyquist Plot. Available at: [Link]
-
Surface Science Western. (2022, September 8). On the use of a constant phase element (CPE) in electrochemistry. Available at: [Link]
-
SciSpace. (2019, January 22). Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. Available at: [Link]
-
National Center for Biotechnology Information. (2021, May 21). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. Available at: [Link]
-
Hammouti, B., et al. (2022). Metal corrosion inhibition by triazoles: A review. International Journal of Corrosion and Scale Inhibition, 11(2), 524-540. Available at: [Link]
-
Forest Products Laboratory. (n.d.). Electrochemical impedance spectroscopy (EIS) as a tool for measuring corrosion of polymer-coated fasteners used in treated wood. Available at: [Link]
-
ResearchGate. (2021). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Available at: [Link]
-
YouTube. (2021, March 1). #E27 Chapter 8- Section 4, Advantages of EIS method, and Nyquist and Bode plots. Available at: [Link]
-
ResearchGate. (2019). Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. Available at: [Link]
-
PalmSens. (n.d.). Equivalent circuit fitting for corrosion measurements. Available at: [Link]
-
ResearchGate. (n.d.). Bode plots for mild steel corrosion in the absence and presence of... Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment. Available at: [Link]
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ResearchGate. (2021). Synergistic Effects of Benzotriazole and Copper Ions on the Electrochemical Impedance Spectroscopy and Corrosion Behavior of Iron in Sulfuric Acid. Available at: [Link]
-
Matergenics Inc. (2023, February 16). EIS and ASTM G106: Electrochemical Impedance Measurements. Available at: [Link]
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iTeh Standards. (2016). EN ISO 16773-2:2016 - Electrochemical impedance spectroscopy (EIS) on coated and uncoated metallic. Available at: [Link]
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MDPI. (2022). Experimental and Computational Investigation of Novel Triazole-Pyrazole Derivative as a Synthetic Corrosion Inhibitor for M-Steel in. Available at: [Link]
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YouTube. (2020, July 9). Webinar EIS for Corrosion and Coatings. Available at: [Link]
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CSIR-CECRI. (n.d.). Effect of benzotriazole on corrosion inhibition of copper under flow conditions. Available at: [Link]
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YouTube. (2021, May 7). KAA 504 Chapter 5 EIS Part 2 (Bode and Nyquist plots, Warburg Impedance). Available at: [Link]
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MDPI. (2022, October 31). Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation. Available at: [Link]
-
MDPI. (2023). Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. Available at: [Link]
-
MEST. (2019). MEST EN ISO 16773-2:2019. Available at: [Link]
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Paint.org. (n.d.). Part 1: Fundamentals of Electrochemical Impedance Spectroscopy. Available at: [Link]
-
MDPI. (n.d.). Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. Available at: [Link]
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Application Notes and Protocols for 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol in Agricultural Science
A Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals
Disclaimer: The following application notes and protocols are based on the general properties of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives and are provided for research and development purposes. The specific compound, 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol, is a novel molecule, and its biological activities should be confirmed through rigorous experimentation.
Introduction: The Potential of Novel Triazole Thiols in Agriculture
The 1,2,4-triazole scaffold is a cornerstone in the development of modern agrochemicals, renowned for its broad spectrum of biological activities.[1] Derivatives of this heterocyclic system have been successfully commercialized as fungicides, herbicides, and plant growth regulators. The introduction of a thiol group at the 3-position and varied substituents at the 4- and 5-positions of the triazole ring allows for the fine-tuning of their biological and physicochemical properties. This document outlines the prospective applications of a novel derivative, this compound, in agricultural science, providing detailed protocols for its synthesis and evaluation.
Synthesis of this compound
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry.[1][2][3][4][5] A common and effective method involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[1][3]
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 1-(Cyclopropanecarbonyl)-4-isopropylthiosemicarbazide
-
To a solution of cyclopropanecarboxylic acid hydrazide (0.1 mol) in absolute ethanol (200 mL), add isopropyl isothiocyanate (0.1 mol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of this compound
-
Dissolve the 1-(cyclopropanecarbonyl)-4-isopropylthiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (2N, 100 mL).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and filter to remove any impurities.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6.
-
The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure this compound.
Potential Agricultural Applications and Evaluation Protocols
Based on the known bioactivities of analogous triazole compounds, this compound is a promising candidate for evaluation as a fungicide, a plant growth regulator, and potentially a herbicide.
Fungicidal Activity
Hypothesized Mechanism of Action: Triazole fungicides are well-known inhibitors of the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungi.[6][7] Ergosterol is an essential component of fungal cell membranes, and its depletion leads to abnormal fungal growth and cell death.[6][7][8]
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Application Notes and Protocols: A Validated Broth Microdilution Assay for Testing Novel Triazole Derivatives Against Fluconazole-Resistant Candida Strains
Introduction: The Imperative for Novel Antifungals
The landscape of invasive fungal infections is increasingly complicated by the emergence of antifungal resistance. Candida species, opportunistic pathogens, are a major cause of morbidity and mortality, particularly in immunocompromised individuals.[1] Fluconazole, a first-generation triazole, has long been a cornerstone of anti-candida therapy; however, its extensive use has driven the selection of resistant strains.[2][3] This resistance significantly limits therapeutic options and underscores the urgent need for the development of new antifungal agents, especially novel triazole derivatives that can circumvent existing resistance mechanisms.[4]
This application note provides a detailed, validated protocol for determining the in vitro activity of novel triazole derivatives against fluconazole-resistant Candida strains. The methodology is grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability across different research settings.
Scientific Rationale: Understanding Triazole Action and Resistance
Triazole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[5][6] This enzyme is critical in the ergosterol biosynthesis pathway, a vital component of the fungal cell membrane. Inhibition of Erg11 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.
Fluconazole resistance in Candida species is multifactorial and primarily attributed to:
-
Overexpression of Efflux Pumps: Upregulation of genes encoding for ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) actively pump triazoles out of the cell, reducing the intracellular drug concentration.[7][8]
-
Alterations in the Drug Target: Point mutations in the ERG11 gene can alter the structure of lanosterol 14-α-demethylase, reducing its binding affinity for fluconazole.[5][6][9]
-
Upregulation of ERG11: Increased production of the target enzyme can effectively "titrate" the available drug, requiring higher concentrations for inhibition.
A robust in vitro assay is the first critical step in identifying novel triazole compounds that can overcome these resistance mechanisms. The broth microdilution method provides a quantitative measure of a compound's activity, the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits visible fungal growth.
Assay Principle: Broth Microdilution
The broth microdilution assay is a standardized method for determining the MIC of an antifungal agent against a specific fungal isolate.[10] The assay involves challenging a standardized inoculum of the Candida strain with serial twofold dilutions of the test compound in a 96-well microtiter plate. Following a defined incubation period, the plates are examined for fungal growth, and the MIC is determined. This method is highly reproducible and allows for the simultaneous testing of multiple compounds and strains.
Methodology: A Harmonized Approach
This protocol harmonizes key principles from both the CLSI M27 and EUCAST E.Def 7.3.2 documents to provide a rigorous and widely applicable methodology.[10][11]
Materials and Reagents
-
Test Compounds: Novel triazole derivatives and fluconazole (for control).
-
Solvent: Dimethyl sulfoxide (DMSO), analytical grade.
-
Candida Strains:
-
Fluconazole-resistant Candida albicans (e.g., from ATCC® MP-8™, Candida albicans Drug Resistance Panel).[12]
-
Fluconazole-susceptible C. albicans (e.g., ATCC 90028) for comparison.
-
Quality Control (QC) strains: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.
-
-
Growth Media:
-
Sabouraud Dextrose Agar (SDA) for routine culture.
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
-
Reagents:
-
Sterile distilled water.
-
Sterile phosphate-buffered saline (PBS).
-
-
Equipment and Consumables:
-
Sterile, flat-bottom 96-well microtiter plates.
-
Adhesive, breathable plate sealers.
-
Spectrophotometer (for inoculum standardization).
-
Incubator (35°C).
-
Multichannel pipette.
-
Sterile pipette tips, tubes, and reservoirs.
-
Protocol: Step-by-Step Implementation
Part 1: Preparation of Antifungal Stock Solutions
-
Weighing the Compound: Accurately weigh the triazole derivative powder using a calibrated analytical balance.
-
Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or below until use. Avoid repeated freeze-thaw cycles.
Part 2: Inoculum Preparation
-
Subculture: From a frozen stock, streak the Candida isolates onto SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Colony Selection: Select 3-5 well-isolated colonies from the fresh plate.
-
Suspension: Suspend the colonies in 5 mL of sterile PBS. Vortex thoroughly to create a homogenous suspension.
-
Standardization: Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard by measuring the optical density at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Working Inoculum: Prepare a 1:1000 dilution of the standardized suspension in RPMI-1640 medium. This will result in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the assay plate.
Part 3: Assay Plate Preparation and Inoculation
-
Serial Dilutions: In a separate 96-well "mother" plate, perform a serial twofold dilution of the test compound and fluconazole in RPMI-1640 medium. The final concentration range should be appropriate to determine the MIC of both susceptible and resistant strains (e.g., 0.03 to 64 µg/mL).
-
Plate Loading: Transfer 100 µL of each antifungal dilution from the mother plate to the corresponding wells of the final assay plate.
-
Controls:
-
Growth Control: Add 100 µL of drug-free RPMI-1640 medium to at least one well.
-
Sterility Control: Add 200 µL of uninoculated RPMI-1640 medium to a well.
-
-
Inoculation: Add 100 µL of the working inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the drug concentration to the desired final test concentration.
-
Incubation: Seal the plates with a breathable sealer and incubate at 35°C for 24 hours.
Part 4: Reading and Interpreting Results
-
Visual Inspection: After 24 hours, visually inspect the plates. The MIC is the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in growth compared to the growth control well.
-
Spectrophotometric Reading (Optional but Recommended): For more objective results, the plates can be read using a microplate reader at a wavelength of 530 nm. The MIC can be defined as the lowest drug concentration that inhibits growth by ≥50% compared to the control.
-
Quality Control: The MICs for the QC strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) must fall within their established acceptable ranges. If not, the assay results are considered invalid.
Data Presentation and Interpretation
The results of the antifungal susceptibility testing should be presented in a clear and concise manner. A table summarizing the MIC values for the novel compounds and the control drug (fluconazole) against the different Candida strains is recommended.
Table 1: Example MIC Data for Novel Triazole Derivatives
| Compound | C. albicans ATCC 90028 (FLC-S) MIC (µg/mL) | C. albicans (FLC-R) MIC (µg/mL) | C. parapsilosis ATCC 22019 (QC) MIC (µg/mL) | C. krusei ATCC 6258 (QC) MIC (µg/mL) |
| Fluconazole | 1 | 64 | 2 | 32 |
| Triazole A | 0.5 | 2 | 1 | 4 |
| Triazole B | 1 | 32 | 2 | 16 |
| Triazole C | 0.25 | 1 | 0.5 | 2 |
Interpretation:
-
Activity against Resistant Strains: A novel triazole with a significantly lower MIC against the fluconazole-resistant strain compared to fluconazole itself is a promising candidate. In the example above, Triazole A and Triazole C show good activity against the fluconazole-resistant strain.
-
Spectrum of Activity: The activity against different Candida species (including the QC strains) provides an initial indication of the compound's spectrum.
-
Cross-Resistance: If a novel triazole shows a high MIC against the fluconazole-resistant strain, it may be subject to the same resistance mechanisms (e.g., efflux pumps).
Visualizing Key Concepts
Experimental Workflow
Caption: Broth Microdilution Workflow
Mechanisms of Triazole Resistance in Candida
Caption: Triazole Resistance Mechanisms
Conclusion
This application note provides a robust and reliable protocol for the in vitro susceptibility testing of novel triazole derivatives against fluconazole-resistant Candida strains. By adhering to standardized methodologies and incorporating appropriate controls, researchers can generate high-quality, reproducible data that is essential for the early-stage evaluation of new antifungal drug candidates. The insights gained from this assay are fundamental for guiding medicinal chemistry efforts and selecting promising compounds for further preclinical and clinical development.
References
- Arendrup, M. C., & Patterson, T. F. (2017). Multidrug-Resistant Candida: Epidemiology, Molecular Mechanisms, and Treatment. Journal of Infectious Diseases, 216(suppl_3), S445–S451.
- Berkow, E. L., & Lockhart, S. R. (2017). Fluconazole resistance in Candida species: a current perspective. Infection and Drug Resistance, 10, 237–245.
- Castanheira, M., et al. (2017). Comparison of EUCAST and CLSI Reference Microdilution MICs of Eight Antifungal Compounds for Candida auris and Associated Tentative Epidemiological Cutoff Values. Antimicrobial Agents and Chemotherapy, 61(7), e00485-17.
- Chen, Z., et al. (2023). Cryo-EM structures of Candida albicans Cdr1 reveal azole-substrate recognition and inhibitor blocking mechanisms.
- Fisher, M. C., et al. (2022). Tackling the emerging threat of antifungal resistance to human health. Nature Reviews Microbiology, 20(9), 557-571.
- Guzel, C., et al. (2023). Azole Resistance and ERG11 Mutation in Clinical Isolates of Candida tropicalis. Journal of Fungi, 9(7), 732.
- Kanafani, Z. A., & Perfect, J. R. (2008). Resistance to Antifungal Agents: Mechanisms and Clinical Impact. Clinical Infectious Diseases, 46(1), 120–128.
- Mazu, T. K., et al. (2022). A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints. Journal of Fungi, 8(2), 143.
- Pfaller, M. A., et al. (2014). Comparison of EUCAST and CLSI broth microdilution methods for the susceptibility testing of 10 systemically active antifungal agents against a global collection of 357 clinical isolates of Candida spp. Journal of Clinical Microbiology, 52(8), 2853-2859.
- Prasad, R., & Goffeau, A. (2012). Yeast ABC transporters—a tale of sex, stress, drugs and aging. FEMS Yeast Research, 12(1), 25–42.
- Sobel, J. D., et al. (2023). Resistance to Fluconazole of Candida albicans in Vaginal Isolates: a 10-Year Study in a Clinical Referral Center. Antimicrobial Agents and Chemotherapy, 67(4), e01662-22.
- Vandeputte, P., et al. (2012). Molecular and cellular basis of antifungal drug resistance. Journal of Biomedical Science, 19(1), 1-15.
- Whaley, S. G., et al. (2017). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology, 7, 2173.
- Zhang, L., et al. (2020).
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- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Fluconazole resistance among Candida species with special emphasis on ERG11 gene mutations among Candida tropicalis [frontiersin.org]
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- 7. Cryo-EM structures of Candida albicans Cdr1 reveal azole-substrate recognition and inhibitor blocking mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The Role of ERG11 Point Mutations in the Resistance of Candida albicans to Fluconazole in the Presence of Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of EUCAST and CLSI Reference Microdilution MICs of Eight Antifungal Compounds for Candida auris and Associated Tentative Epidemiological Cutoff Values - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. atcc.org [atcc.org]
Application Notes and Protocols for Molecular Docking of Triazole Derivatives with Fungal CYP51
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of triazole derivatives with the fungal enzyme Cytochrome P450 14α-demethylase (CYP51). CYP51 is a critical enzyme in the ergosterol biosynthesis pathway in fungi and a primary target for azole antifungal agents. Understanding the molecular interactions between novel triazole compounds and CYP51 is paramount for the rational design of more potent and specific antifungal drugs. This guide details the scientific rationale behind methodological choices, provides step-by-step protocols for execution, and emphasizes the importance of robust validation to ensure the scientific integrity of the findings.
Introduction: The Critical Role of CYP51 in Antifungal Drug Discovery
Fungal infections pose a significant threat to global health, and the emergence of drug-resistant strains necessitates the development of novel antifungal agents. The Cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), is an essential enzyme in the fungal sterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals, and its depletion disrupts membrane integrity, leading to fungal cell death.[1]
Triazole-based antifungal drugs, such as fluconazole and voriconazole, exert their therapeutic effect by inhibiting CYP51.[2][3] The nitrogen atom in the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the binding and metabolism of the natural substrate, lanosterol.[4] Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand (in this case, a triazole derivative) when bound to a specific receptor (CYP51).[5][6] This in-silico approach allows for the rapid screening of large compound libraries and provides insights into the structure-activity relationships that can guide the optimization of lead compounds.
This guide will walk you through a complete molecular docking workflow, from target and ligand preparation to the analysis and validation of results, using the popular and freely available software AutoDock Vina.
The Molecular Docking Workflow: A Conceptual Overview
A successful molecular docking study is a multi-step process that requires careful attention to detail at each stage. The following diagram illustrates the general workflow that will be detailed in this guide.
Figure 1: A schematic of the molecular docking workflow.
Experimental Protocols
This section provides detailed, step-by-step protocols for each stage of the molecular docking workflow.
Preparation of the CYP51 Receptor
The quality of the receptor structure is paramount for obtaining meaningful docking results. We will use the crystal structure of Candida albicans CYP51 as our example.
Protocol 3.1.1: Receptor Preparation
-
Obtain the Crystal Structure: Download the PDB file for Candida albicans CYP51 (e.g., PDB ID: 5VZZ) from the RCSB Protein Data Bank ([Link]). This structure contains the enzyme in complex with a known inhibitor, which will be useful for validation.
-
Clean the PDB File: Open the PDB file in a molecular visualization software such as UCSF Chimera or PyMOL.
-
Remove all water molecules.
-
Delete any co-solvents or ions that are not essential for catalysis or structural integrity.
-
Separate the protein chain(s) from the co-crystallized ligand and save them as a new PDB file (e.g., receptor.pdb). Save the co-crystallized ligand as a separate file (e.g., native_ligand.pdb) for later validation.
-
-
Add Hydrogens: Add polar hydrogens to the receptor structure. This is a critical step for accurately representing hydrogen bonding interactions. Most molecular modeling software has a built-in function for this.
-
Assign Partial Charges: Assign partial charges to the receptor atoms. The Gasteiger charge calculation method is commonly used for this purpose and is available in AutoDock Tools.
-
Handle the Heme Cofactor: CYP51 is a metalloprotein containing a heme cofactor. Standard force fields may not have parameters for the iron atom in the heme group.
-
Force Field Selection: For docking studies with metalloproteins using AutoDock Vina, the AutoDock4 force field with specialized parameters for zinc has been shown to be effective.[7][8] For CYP51, which contains iron, it is crucial to use appropriate parameters. The AMBER force field provides parameters for heme iron that can be adapted for docking studies.[9][10][11]
-
Parameterization: If using a force field that lacks heme parameters, you may need to manually add them. This can involve defining the atom types, charges, and van der Waals parameters for the heme group atoms, particularly the iron.[12][13] For simplicity in this protocol, we will assume the use of a force field with pre-existing heme parameters or a program that can handle them.
-
-
Generate PDBQT File: Convert the prepared receptor PDB file into the PDBQT format required by AutoDock Vina. This can be done using the prepare_receptor4.py script provided with MGLTools or through the AutoDock Tools graphical user interface.
Preparation of Triazole Derivative Ligands
The ligands must also be prepared in a specific format for docking.
Protocol 3.2.1: Ligand Preparation
-
Create 3D Structures: Draw your triazole derivatives using a chemical drawing software like ChemDraw or MarvinSketch and save them in a 3D format such as SDF or MOL2.
-
Energy Minimization: Perform an energy minimization of the 3D structures using a molecular mechanics force field (e.g., MMFF94). This will generate a low-energy conformation of the ligand.
-
Assign Partial Charges: Assign Gasteiger charges to the ligand atoms.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.
-
Generate PDBQT File: Convert the prepared ligand files into the PDBQT format using AutoDock Tools or the mk_prepare_ligand.py script.[14]
Defining the Docking Grid Box
The grid box defines the search space for the docking simulation within the receptor's active site.
Protocol 3.3.1: Grid Box Setup
-
Identify the Active Site: The active site of CYP51 is the region surrounding the heme cofactor. In the case of a PDB structure with a co-crystallized ligand, the active site can be defined based on the position of this native ligand.
-
Set Grid Box Dimensions: In AutoDock Tools, use the "Grid Box" option to define the dimensions and center of the search space. The box should be large enough to accommodate the triazole derivatives and allow for rotational and translational movements.[15][16] A common starting point is a box of 20x20x20 Å centered on the active site.
-
Generate Grid Parameter File: Save the grid parameters as a GPF file. This file will be used by AutoGrid to pre-calculate the interaction energies between the ligand atom types and the receptor.
Executing the Molecular Docking
With the prepared receptor, ligand, and grid files, you can now run the docking simulation.
Protocol 3.4.1: Running AutoDock Vina
-
Command-Line Execution: AutoDock Vina is typically run from the command line. The basic command is as follows:
-
Configuration File: The config.txt file specifies the coordinates of the grid box center and its dimensions. An example config.txt file would look like this:
-
Output: AutoDock Vina will generate an output PDBQT file containing the docked poses of the ligand, ranked by their binding affinity (in kcal/mol), and a log file with the binding scores.
Analysis and Validation of Docking Results
The output of a docking simulation requires careful analysis and, most importantly, validation to ensure the reliability of the results.
Analysis of Binding Poses and Interactions
Protocol 4.1.1: Pose Analysis
-
Visualize Docked Poses: Load the receptor and the output PDBQT file into a molecular visualization program.
-
Examine Binding Modes: Analyze the different binding poses of the triazole derivative in the active site. Pay close attention to the interactions between the ligand and the key active site residues.
-
Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and the coordination of the triazole nitrogen with the heme iron. These interactions are crucial for the inhibitory activity of azole antifungals.[2][3] Key residues in the C. albicans CYP51 active site include Y132, F228, and G307.
-
Interpret Binding Affinity: The binding affinity score provides an estimate of the binding free energy. A more negative value indicates a stronger predicted binding affinity.[17]
Table 1: Example Docking Results for Triazole Derivatives
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Triazole-A | -9.5 | Y132, F228, Heme |
| Triazole-B | -8.7 | Y132, G307, Heme |
| Triazole-C | -7.2 | F228, Heme |
| Fluconazole | -8.5 | Y132, F228, G307, Heme |
Validation of the Docking Protocol: The Redocking Experiment
A critical step in any docking study is to validate the docking protocol to ensure that it can accurately reproduce a known binding mode. This is achieved through a "redocking" experiment.[18][19][20]
Protocol 4.2.1: Redocking Validation
-
Extract the Native Ligand: From the original crystal structure (e.g., PDB ID: 5VZZ), extract the co-crystallized inhibitor.
-
Prepare the Native Ligand: Prepare the native ligand in the same way as the other ligands (Protocol 3.2.1).
-
Dock the Native Ligand: Dock the prepared native ligand back into the active site of the receptor using the same docking parameters as for your test compounds.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) of the heavy atoms.
-
Assess Accuracy: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimentally observed binding mode.[17][21]
Figure 2: The redocking validation workflow.
Post-Docking Refinement with MM/GBSA (Optional)
For a more rigorous assessment of binding affinity, the docking results can be refined using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations.[22][23][24][25] These methods provide a more accurate estimation of the binding free energy by considering solvation effects.
Protocol 4.3.1: MM/GBSA Calculation
-
Run Molecular Dynamics (MD) Simulation: Perform a short MD simulation of the docked protein-ligand complex to allow for conformational relaxation.
-
Calculate Binding Free Energy: Use the trajectories from the MD simulation to calculate the binding free energy using the MM/GBSA method. This will provide a more refined ranking of your triazole derivatives.
Conclusion and Future Directions
Molecular docking is an invaluable tool in the early stages of drug discovery for identifying and optimizing potential inhibitors of therapeutic targets like fungal CYP51. By following the detailed protocols and validation procedures outlined in this guide, researchers can generate reliable in-silico data to guide their experimental efforts. The insights gained from these computational studies can accelerate the development of novel triazole derivatives with improved antifungal activity and selectivity, ultimately contributing to the fight against fungal infections.
References
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- GROMACS community. (2020). Fe2+ and Mn2+ force field parameters. GROMACS user discussions.
- Heim, D., et al. (2004). Classical force field parameters for the heme prosthetic group of cytochrome c.
- Hirono, S., & Nakagome, I. (2004). New AMBER force field parameters of heme iron for cytochrome P450s determined by quantum chemical calculations of simplified models. Journal of computer-aided molecular design, 18(2), 103-111.
- Lamb, D. C., et al. (2012). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1824(4), 625-632.
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- ResearchGate. (2020). New AMBER force field parameters of heme iron for cytochrome P450s determined by quantum chemical calculations of simplified models.
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- Ismail, M. I. (2021). 2. Protein and ligand preparation and docking | AutoDock vina docking with Zinc metalloproteins. YouTube.
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- Wang, E., et al. (2019). Assessing the performance of MM/PBSA and MM/GBSA methods. 10. Prediction reliability of binding affinities and binding poses for RNA–ligand complexes. Physical Chemistry Chemical Physics, 21(34), 18896-18907.
- Lemkul, J. A., & MacKerell Jr, A. D. (2014). Development of CHARMM-compatible force-field parameters for cobalamin and related cofactors from quantum mechanical calculations.
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- Kuntz, I. D., et al. (2007). Lessons from docking validation. Journal of computer-aided molecular design, 21(5), 221-230.
- Seeliger, D., & de Groot, B. L. (2010). Molecular docking in drug design: Basic concepts and application spectrums. Current protein and peptide science, 11(5), 346-352.
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- Wang, J., et al. (2010). Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations.
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- Al-Hussain, S. A., et al. (2022). Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde. Scientific reports, 12(1), 1-16.
- ResearchGate. (2025). Assessing the performance of MM/PBSA and MM/GBSA methods. 5. improved docking performance using high solute dielectric constant MM/GBSA and MM/PBSA rescoring.
- Omixium. (2025). How to Dock Metal Ions in AutoDock4 (Step-by-Step) | Learn Metal Docking in 10 Minutes!. YouTube.
- Zhang, Y., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in molecular biosciences, 7, 586540.
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- UCSF DOCK. (n.d.). Tutorial: Prepping Molecules. UCSF DOCK.
- Sgobba, M., & Rastelli, G. (2019). What is the current value of MM/PBSA and MM/GBSA methods in drug discovery?. Expert opinion on drug discovery, 14(7), 637-640.
- Khan, S., et al. (2023). Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections. PloS one, 18(3), e0282689.
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Application Note: A Validated HPLC-MS/MS Method for the Quantification of 1,2,4-Triazole and its Metabolites in Biological Matrices
Abstract
The widespread use of triazole-based fungicides in agriculture and antifungal agents in medicine necessitates robust and reliable analytical methods for monitoring their metabolic fate.[1][2][3] 1,2,4-Triazole and its key metabolites, such as triazole alanine (TA) and triazole acetic acid (TAA), are common degradation products that require sensitive quantification in various biological and environmental matrices.[4] This application note presents a detailed, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of 1,2,4-triazole and its polar metabolites in biological samples. The protocol emphasizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention of these polar analytes, a common challenge with traditional reversed-phase chromatography.[2][5] The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for therapeutic drug monitoring, pharmacokinetic studies, and residue analysis.[6][7][8]
Introduction: The Analytical Imperative for Triazole Metabolite Quantification
1,2,4-triazole and its derivatives are core structural motifs in a significant class of antifungal agents and agricultural fungicides.[1][2] Their extensive application leads to the formation of common metabolites in plants, animals, and the environment, primarily 1,2,4-triazole (TRZ), triazole alanine (TA), and triazole acetic acid (TAA).[4] Due to the potential for these metabolites to enter the food chain and the environment, and the narrow therapeutic window of many triazole drugs, their accurate quantification is of paramount importance for both toxicological assessment and clinical monitoring.
The high polarity of these metabolites presents a significant analytical challenge, as they are poorly retained on conventional C18 reversed-phase HPLC columns.[2] This necessitates alternative chromatographic strategies. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the analysis of polar compounds, offering superior retention and separation.[2][5] This application note provides a comprehensive protocol employing HILIC coupled with tandem mass spectrometry (MS/MS), which affords high sensitivity and selectivity for the quantification of 1,2,4-triazole and its metabolites in complex biological matrices such as plasma, serum, and urine.
Materials and Methods
Reagents and Materials
-
Standards: Reference standards of 1,2,4-triazole, triazole alanine, triazole acetic acid, and their corresponding isotopically labeled internal standards (e.g., 1,2,4-Triazole-¹³C₂,¹⁵N).
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).
-
Sample Matrices: Drug-free human plasma, serum, and urine for the preparation of calibration standards and quality control samples.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 0.22 µm syringe filters, HPLC vials.
Instrumentation
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A HILIC analytical column (e.g., Zwitterionic ZIC-HILIC or Amide column, 2.1 x 100 mm, 1.8 µm) is recommended for optimal retention of polar metabolites.[2]
Chromatographic and MS/MS Conditions
The following conditions serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| HPLC Column | HILIC (e.g., ZIC-HILIC, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration at 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of individual standards (analyte-specific precursor/product ions) |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and internal standard in methanol to prepare individual stock solutions.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Internal Standard Working Solution: Prepare a working solution of the internal standard mixture at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation: Protein Precipitation for Plasma/Serum
Protein precipitation is a rapid and effective method for extracting triazole metabolites from plasma and serum.[1]
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Sample Preparation: "Dilute-and-Shoot" for Urine
For urine samples, a simple dilution is often sufficient.[2]
-
Thaw urine samples and centrifuge at 4,000 x g for 10 minutes to remove any particulates.[2]
-
In a microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of acetonitrile containing the internal standard.[2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.[2]
Experimental Workflow Diagram
Caption: General experimental workflow for HPLC analysis of 1,2,4-triazole compounds.[2]
Method Validation
The analytical method was validated according to the ICH Q2(R2) guidelines, ensuring its fitness for purpose.[6][7] The key validation parameters are summarized below.
Specificity
Specificity was assessed by analyzing blank matrix samples (plasma, serum, and urine) from six different sources. The absence of interfering peaks at the retention times of the analytes and internal standards confirmed the method's specificity.
Linearity and Range
Linearity was evaluated by constructing calibration curves using spiked matrix samples at eight concentration levels. The curves were plotted as the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| 1,2,4-Triazole | 1 - 1000 | > 0.995 |
| Triazole Alanine | 1 - 1000 | > 0.995 |
| Triazole Acetic Acid | 1 - 1000 | > 0.995 |
Accuracy and Precision
Accuracy and precision were determined by analyzing quality control (QC) samples at low, medium, and high concentrations (n=6) on three different days.
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| 1,2,4-Triazole | Low | 3 | 98.5 - 102.3 | < 5.2 |
| Medium | 50 | 99.1 - 101.5 | < 4.5 | |
| High | 800 | 97.8 - 100.9 | < 3.8 | |
| Triazole Alanine | Low | 3 | 97.9 - 103.1 | < 6.1 |
| Medium | 50 | 98.6 - 102.0 | < 5.3 | |
| High | 800 | 99.0 - 101.2 | < 4.1 | |
| Triazole Acetic Acid | Low | 3 | 98.2 - 102.8 | < 5.8 |
| Medium | 50 | 99.3 - 101.8 | < 4.9 | |
| High | 800 | 98.5 - 100.7 | < 4.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of spiked samples, with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| 1,2,4-Triazole | 0.3 | 1.0 |
| Triazole Alanine | 0.3 | 1.0 |
| Triazole Acetic Acid | 0.4 | 1.0 |
Method Validation Workflow Diagram
Caption: Logical flow of the method validation process.
Conclusion
This application note details a robust and sensitive HILIC-HPLC-MS/MS method for the quantification of 1,2,4-triazole and its polar metabolites in biological matrices. The provided protocols for sample preparation are straightforward and effective. The comprehensive validation, performed in accordance with ICH guidelines, demonstrates that the method is accurate, precise, and specific, making it well-suited for a variety of research and clinical applications.
References
- U.S. Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553.
- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds in Biological Samples.
- Marin, A., et al. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. PubMed.
- European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
- Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
- SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
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Application Notes & Protocols: The Use of 1,2,4-Triazole-3-thiols as Versatile Intermediates in Modern Organic Synthesis
Abstract
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a highly sought-after motif in drug design.[3] This guide focuses on a particularly valuable subclass: 4H-1,2,4-triazole-3-thiols (and their tautomeric 1,2,4-triazole-3-thione form). The thiol/thione functional group serves as a powerful and versatile synthetic handle, enabling a vast array of chemical modifications. These intermediates are pivotal in the construction of complex heterocyclic systems and the development of novel therapeutic agents, with demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and analgesic applications.[4][5] This document provides an in-depth exploration of the synthesis of the 1,2,4-triazole-3-thiol core, discusses its key reactivity patterns, and presents detailed protocols for its use as a foundational building block in organic synthesis.
The Strategic Importance of the 1,2,4-Triazole-3-thiol Scaffold
The utility of the 1,2,4-triazole-3-thiol scaffold stems from its inherent chemical duality. It exists in a tautomeric equilibrium between the thiol and thione forms, with the reactive nucleophilic sulfur atom providing a primary site for synthetic elaboration. This feature allows chemists to readily introduce a diverse range of substituents, thereby modulating the molecule's steric and electronic properties to optimize biological activity.
Compounds derived from this core have a rich history of pharmacological success. The incorporation of sulfur into the triazole heterocycle often enhances biological potency.[3] They are recognized as crucial pharmacophores for targeting a wide array of biological receptors and enzymes.[3][4]
Synthesis of the 1,2,4-Triazole-3-thiol Core
The most reliable and versatile method for constructing the 1,2,4-triazole-3-thiol ring system involves the cyclization of an acylthiosemicarbazide intermediate. While classical methods often use harsh reagents, a modern and highly effective approach utilizes polyphosphate ester (PPE) as a dehydrating agent for the initial acylation, followed by a base-mediated cyclization.[5][6] This two-step, one-pot-optional procedure is broadly applicable to a wide range of carboxylic acids and thiosemicarbazides.
Underlying Chemistry and Rationale
The synthesis proceeds in two distinct stages:
-
Acylation: The thiosemicarbazide is acylated by a carboxylic acid. PPE is a mild and effective dehydrating agent that facilitates the formation of the amide bond. Performing this step in a sealed hydrothermal vessel allows the reaction to be heated above the solvent's boiling point, accelerating the reaction and often promoting the precipitation of the acylthiosemicarbazide intermediate. This precipitation is key, as it effectively removes the intermediate from the solution, preventing its further dehydration to an undesired 1,3,4-thiadiazole side product.[5][6]
-
Cyclodehydration: The isolated or in-situ generated acylthiosemicarbazide is treated with an aqueous base (e.g., KOH). The base catalyzes an intramolecular nucleophilic attack of the terminal nitrogen onto the carbonyl carbon, followed by dehydration to yield the stable 1,2,4-triazole ring.
A significant advantage of this protocol is the final purification step. The 1,2,4-triazole-3-thiol product is weakly acidic and readily forms a water-soluble potassium salt in the alkaline solution.[5][6] This allows for the easy removal of non-acidic impurities and the insoluble 1,3,4-thiadiazole byproduct by simple filtration. The desired product is then cleanly precipitated by acidifying the filtrate.
Detailed Synthetic Protocol
This protocol is adapted from the robust method developed by Belyakov et al. for the synthesis of 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiols.[5][6]
Materials and Equipment:
-
Carboxylic acid (e.g., Benzoic acid, 1.0 eq)
-
Thiosemicarbazide (e.g., 4-Phenylthiosemicarbazide, 1.0 eq)
-
Polyphosphate Ester (PPE)
-
Dry Chloroform (CHCl₃)
-
Potassium Hydroxide (KOH) solution (2 M)
-
Hydrochloric Acid (HCl) solution (0.5 M)
-
10 mL Hydrothermal Reaction Vessel (PTFE liner with stainless-steel jacket)
-
Magnetic stirrer with heating
-
Standard laboratory glassware and filtration apparatus
Procedure:
Step 1: Acylation in a Hydrothermal Reactor
-
In the 10 mL PTFE liner of the hydrothermal vessel, thoroughly mix the carboxylic acid (8.2 mmol, 1.0 eq) and the thiosemicarbazide (8.2 mmol, 1.0 eq) using a spatula.
-
Add dry chloroform (4 mL) and a small magnetic stir bar.
-
Place the open vessel on a magnetic stirrer and begin stirring. Add polyphosphate ester (PPE, ~1.5 g) to the suspension.
-
Scientist's Note: PPE is hygroscopic. Handle it quickly. The pre-mixing of the solid reactants before adding the PPE solution is crucial for the reaction to proceed efficiently.[5]
-
-
Seal the liner inside the stainless-steel jacket. Heat the assembly to 90 °C and maintain for 11 hours with stirring.
-
Cool the vessel to room temperature.
Step 2: Alkaline Cyclodehydration and Purification
-
Open the vessel and filter the precipitate, washing it with a small amount of chloroform.
-
Suspend the crude acylthiosemicarbazide precipitate in water (15 mL).
-
Adjust the pH to 9-10 by adding 2 M KOH solution.
-
Heat the mixture to 90 °C for 9 hours, maintaining the pH between 9 and 10 by periodic additions of 2 M KOH.
-
Scientist's Note: The reaction progress can be monitored by the dissolution of the solid as the water-soluble potassium salt of the triazole-thiol product is formed.
-
-
After cooling, filter the solution to remove any undissolved solids (typically the 1,3,4-thiadiazole byproduct).
-
To the clear filtrate, add activated charcoal (~80 mg), stir for 10 minutes, and filter again to remove colored impurities.
-
Slowly acidify the filtrate to pH ~2 with 0.5 M HCl while stirring.
-
The pure 1,2,4-triazole-3-thiol product will precipitate as a solid.
-
Collect the product by filtration, wash with a 90:10 water/methanol mixture, and dry under vacuum.
| Reactant 1 (Carboxylic Acid) | Reactant 2 (Thiosemicarbazide) | Product | Reported Yield (%) |
| Benzoic Acid | Thiosemicarbazide | 5-Phenyl-4H-1,2,4-triazole-3-thiol | 30 |
| Benzoic Acid | 4-Ethylthiosemicarbazide | 4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 27 |
| Benzoic Acid | 4-Phenylthiosemicarbazide | 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | 22 |
| Phenylacetic Acid | Thiosemicarbazide | 5-Benzyl-4H-1,2,4-triazole-3-thiol | 34 |
| Table 1: Example yields for the synthesis of 1,2,4-triazole-3-thiol derivatives using the PPE method. Data sourced from Belyakov et al.[5] |
Applications in Synthesis: Exploiting the Thiol Handle
The true power of 1,2,4-triazole-3-thiols lies in their utility as intermediates. The nucleophilic sulfur atom is the primary site for derivatization, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.
S-Alkylation and Acylation
The most fundamental transformation is the S-alkylation, which proceeds smoothly under basic conditions. This reaction attaches a wide variety of carbon-based chains to the sulfur atom, which is a common strategy in drug design.
General Protocol: Synthesis of S-Substituted Derivatives
-
Dissolve the 1,2,4-triazole-3-thiol (1.0 eq) in a suitable solvent (e.g., DMF, Ethanol).
-
Add a base (e.g., K₂CO₃, Et₃N, 1.1 eq) to deprotonate the thiol and form the highly nucleophilic thiolate.
-
Add the alkylating agent (e.g., an alkyl halide, ethyl chloroacetate, 1.0-1.1 eq) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
The workup typically involves pouring the reaction mixture into ice water to precipitate the product, which is then filtered and purified by recrystallization.
This S-alkylation is the first step in creating more complex derivatives, such as the anticancer hydrazones reported by Tautkus et al.[3] In their work, the triazole-thiol was first reacted with ethyl chloroacetate, followed by hydrazinolysis to form a key acetohydrazide intermediate, which was then condensed with various aldehydes.[3]
Synthesis of Fused Heterocyclic Systems
1,2,4-Triazole-3-thiols are excellent precursors for constructing fused bicyclic systems, most notably s-triazolo[3,4-b][1][3][5]thiadiazoles. These fused systems have a rigid, planar structure and exhibit a broad range of biological activities. The synthesis is often a one-pot reaction where the triazole-thiol acts as a binucleophile.
Protocol: Synthesis of a 6-aryl-3-substituted-7H-[1][3][4]triazolo[3,4-b][1][3][5]thiadiazole
-
To a solution of the 5-substituted-4-amino-4H-1,2,4-triazole-3-thiol (1.0 eq) in an appropriate solvent like absolute ethanol, add an aromatic aldehyde (1.0 eq).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Reflux the mixture for several hours. The reaction proceeds via the formation of a Schiff base, followed by an intramolecular cyclization and oxidative aromatization to form the fused thiadiazole ring.
-
Upon cooling, the product often crystallizes directly from the reaction mixture and can be purified by recrystallization.
Conclusion
1,2,4-Triazole-3-thiols are not merely another class of heterocyclic compounds; they are enabling intermediates that provide a reliable and versatile platform for innovation in medicinal chemistry and materials science. The robust synthetic methods available for their preparation, coupled with the predictable and powerful reactivity of the thiol group, ensure their continued importance. The protocols and rationale outlined in this guide provide researchers with the foundational knowledge to confidently synthesize, handle, and derivatize these valuable building blocks in the pursuit of novel functional molecules.
References
-
Chen, J., Chen, X., Wu, J., & Zhang, W. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. Available at: [Link]
-
Belyakov, S., Turovska, B., & Chernobrovijs, A. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7654. Available at: [Link]
-
Tautkus, S., Pupeikyte, R., & Vektariene, A. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5328. Available at: [Link]
-
Belyakov, S., Turovska, B., & Chernobrovijs, A. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
-
Akperovna, I. E., & Mamedova, G. A. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. World Journal of Advanced Research and Reviews, 22(3), 1085–1092. Available at: [Link]
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to Investigating Triazole-Based Inhibitors of Lanosterol 14α-Demethylase (CYP51)
Introduction: The Critical Role of CYP51 in Fungal Pathogenesis and the Promise of Triazoles
Lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, represents a cornerstone in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This enzyme, also known as CYP51, catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in maintaining membrane integrity and fluidity.[2] The functional conservation of CYP51 across fungal species, coupled with its distinctness from the human ortholog, establishes it as a premier target for the development of antifungal agents.[3][4][5] Inhibition of CYP51 disrupts the production of ergosterol and leads to the accumulation of toxic methylated sterol precursors, ultimately arresting fungal growth and inducing cell death.[3]
Triazoles are a major class of antifungal drugs that exert their effect by targeting CYP51.[3] The mechanism of action involves the coordination of a nitrogen atom within the triazole ring to the heme iron atom at the active site of the CYP51 enzyme.[6] This interaction competitively inhibits the binding of the natural substrate, lanosterol. The binding affinity of triazoles is further stabilized by hydrophobic interactions between the inhibitor molecule and the amino acid residues lining the active site cavity of CYP51.[7] The development of novel, more potent, and selective triazole-based inhibitors is a continuous effort in the fight against invasive fungal infections and the growing challenge of antifungal resistance.
This comprehensive guide provides a detailed overview of the key experimental workflows and protocols for researchers investigating the inhibitory potential of novel triazole compounds against lanosterol 14α-demethylase.
Investigational Workflow: A Multi-faceted Approach
The evaluation of new triazole inhibitors for CYP51 is a systematic process that integrates computational, biochemical, and cell-based methodologies. This multi-pronged approach allows for a thorough characterization of a compound's potential, from its initial interaction with the target enzyme to its efficacy in a cellular context.
Caption: A typical workflow for the investigation of novel CYP51 inhibitors.
Section 1: Computational Modeling of Triazole-CYP51 Interactions
Molecular docking and molecular dynamics (MD) simulations serve as powerful in silico tools to predict and analyze the binding modes of novel triazole compounds to the CYP51 active site.[7][8][9] These computational approaches can prioritize compounds for synthesis and experimental testing, thereby streamlining the drug discovery process.
Protocol 1: Molecular Docking of Triazole Inhibitors
Objective: To predict the binding affinity and interaction patterns of triazole derivatives with the CYP51 active site.
Methodology:
-
Protein Preparation:
-
Obtain the crystal structure of the target CYP51 (e.g., from Candida albicans) from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.
-
Define the binding site based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Generate 3D structures of the triazole compounds to be investigated.
-
Perform energy minimization of the ligand structures to obtain their lowest energy conformations.
-
-
Molecular Docking:
-
Utilize a validated docking program (e.g., AutoDock, Glide) to dock the prepared ligands into the defined binding site of the CYP51 protein.[8]
-
Generate multiple binding poses for each ligand and rank them based on the docking score, which estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination with the heme iron) between the triazole inhibitor and the active site residues of CYP51.
-
Compare the predicted binding modes and affinities of the novel compounds with those of known CYP51 inhibitors (e.g., fluconazole, posaconazole).
-
Section 2: Biochemical Characterization of CYP51 Inhibition
Biochemical assays are fundamental for quantifying the inhibitory potency and binding affinity of triazole compounds against purified CYP51 enzyme. The in vitro reconstitution of CYP51 activity is a cornerstone of this characterization.
Protocol 2: In Vitro Reconstitution Assay for CYP51 Activity
Objective: To determine the 50% inhibitory concentration (IC50) of triazole compounds against CYP51.
Materials:
-
Purified recombinant CYP51 (e.g., from C. albicans or human)
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Lipid mixture (e.g., dilauroylphosphatidylcholine)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test triazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Ethyl acetate for extraction
-
GC-MS or HPLC system for analysis
Methodology:
-
Preparation of the Reconstituted System:
-
Inhibitor and Substrate Addition:
-
Add varying concentrations of the test triazole compound or vehicle control (DMSO) to the reaction tubes.
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for a defined period (e.g., 10 minutes).[11]
-
Initiate the enzymatic reaction by adding the substrate, lanosterol.
-
-
Enzymatic Reaction and Termination:
-
Product Analysis and Data Interpretation:
-
Separate the sterol products from the reaction mixture by extraction with ethyl acetate.
-
Analyze the extracted sterols using GC-MS or reverse-phase HPLC to quantify the amount of product formed.[10]
-
Calculate the percentage of CYP51 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation:
| Compound | Target Organism | IC50 (µM) | Reference |
| Fluconazole | C. albicans | 0.31 | [12] |
| Posaconazole | C. albicans | 0.2 | [12] |
| VT-1161 | C. albicans | 1.4 - 1.6 | [1] |
| Itraconazole | C. albicans | - | [11] |
| Ketoconazole | C. albicans | - | [11] |
| Tebuconazole | C. albicans | - | [11] |
| Triadimenol | C. albicans | 1.3 | [11] |
| Experimental Triazole X | C. albicans | [Insert Value] | This Study |
Protocol 3: CYP51 Spectral Titration for Binding Affinity
Objective: To determine the dissociation constant (Kd) of triazole compounds for CYP51.
Methodology:
-
Spectrophotometer Setup:
-
Use a dual-beam spectrophotometer with tandem cuvettes.
-
Place a solution of purified CYP51 in the sample and reference cuvettes.
-
-
Titration:
-
Record a baseline spectrum.
-
Incrementally add small aliquots of the triazole inhibitor solution to the sample cuvette and an equal volume of solvent to the reference cuvette.
-
Record the difference spectrum after each addition until saturation is reached.
-
-
Data Analysis:
-
Plot the change in absorbance at the peak and trough of the difference spectra against the concentration of the inhibitor.
-
Fit the resulting binding isotherm to a suitable equation (e.g., the Morrison equation or a hyperbolic equation) to calculate the Kd value.[10]
-
Section 3: Cellular Efficacy Assessment
While biochemical assays provide valuable information on the direct interaction between a compound and its target, cell-based assays are crucial for evaluating the compound's ability to penetrate the fungal cell wall and exert its inhibitory effect in a physiological context.
Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of triazole compounds against pathogenic fungal strains.
Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.
-
Prepare a standardized suspension of fungal cells or conidia in a suitable medium (e.g., RPMI-1640).
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the test triazole compounds in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the lowest concentration of the triazole compound that causes a significant inhibition of fungal growth compared to the positive control. This concentration is the MIC.
-
Caption: Relationship between key experimental assays in CYP51 inhibitor investigation.
Conclusion and Future Perspectives
The methodologies outlined in this guide provide a robust framework for the comprehensive investigation of novel triazole inhibitors of lanosterol 14α-demethylase. By integrating computational, biochemical, and cellular approaches, researchers can effectively identify and characterize promising lead compounds for the development of next-generation antifungal agents. Future work in this field will likely focus on the development of high-throughput screening assays, the exploration of novel triazole scaffolds to overcome resistance, and the detailed structural characterization of inhibitor-enzyme complexes to guide rational drug design.
References
-
Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews. [Link]
-
Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences. [Link]
-
CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. Journal of Biological Chemistry. [Link]
-
Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy. [Link]
-
Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Cellular and Infection Microbiology. [Link]
-
The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. [Link]
-
Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. ChemMedChem. [Link]
-
Lanosterol 14 alpha-demethylase. Wikipedia. [Link]
-
Resistance to antifungals that target CYP51. Journal of Chemical Biology. [Link]
-
Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections. PLOS ONE. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Sterol 14alpha-Demethylase (CYP51) as a Therapeutic Target for Human Trypanosomiasis and Leishmaniasis. Expert Opinion on Therapeutic Targets. [Link]
-
Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. International Journal of Molecular Sciences. [Link]
-
The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceutics. [Link]
-
CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. Lipids. [Link]
-
Molecular docking of complexes 1 and 2 and CYP51. ResearchGate. [Link]
-
Pharmacokinetics and Pharmacodynamics of a Novel Triazole, Isavuconazole: Mathematical Modeling, Importance of Tissue Concentrations, and Impact of Immune Status on Antifungal Effect. Antimicrobial Agents and Chemotherapy. [Link]
-
Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. ResearchGate. [Link]
-
Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus. Journal of Clinical Microbiology. [Link]
Sources
- 1. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 2. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sterol 14alpha-Demethylase (CYP51) as a Therapeutic Target for Human Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
- 9. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the synthesis of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, medicinal chemists, and process development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize your synthesis for higher yield and purity.
The synthesis of substituted 1,2,4-triazole-3-thiols is a cornerstone in the development of new therapeutic agents, with applications ranging from antimicrobial to anticancer research.[1][2] The target molecule, this compound, is typically synthesized via a two-step process involving the acylation of a substituted thiosemicarbazide followed by a base-catalyzed cyclodehydration.[3][4] While robust, this pathway presents several challenges that can significantly impact yield. This guide will address these issues directly.
Core Synthesis Protocol
This protocol outlines a reliable method for the synthesis, serving as a baseline for our troubleshooting discussion. The key is a two-step, one-pot adaptation that leverages Polyphosphate Ester (PPE) for the initial acylation, followed by an in-situ alkaline cyclization.[1]
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis of the target triazole-thiol.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis and a validated solution.
Question 1: My final yield is very low, or I've isolated the wrong product. What is the most likely cause?
Answer: Low yield in this synthesis is most often caused by the formation of an isomeric 5-cyclopropyl-1,3,4-thiadiazol-2-amine byproduct.[5] The reaction pathway can diverge depending on the stability and solubility of the acylthiosemicarbazide intermediate formed in Step 1.
-
Causality: The formation of the desired 1,2,4-triazole requires an intramolecular nucleophilic attack from the N4 nitrogen onto the carbonyl carbon during the base-catalyzed cyclization. However, if the N2 nitrogen attacks, a five-membered thiadiazole ring will form instead. The conditions of the first step (acylation) heavily influence this outcome.
-
Solution Strategy: The key is to promote the precipitation of the acylthiosemicarbazide intermediate during the acylation step.[1] A solid intermediate is less prone to undergo premature or alternative cyclization pathways.
-
Verify Solvent Anhydrousness: Water can hydrolyze the PPE and interfere with the precipitation of the intermediate. Ensure you are using freshly dried chloroform.[1]
-
Optimize Solvent System: While chloroform is a good starting point, the solubility of your specific intermediate may vary. If you observe a resinous mass instead of a precipitate, or if the solution remains clear, consider a less polar solvent to decrease the intermediate's solubility. A solvent screen (e.g., testing toluene or ethyl acetate mixtures) may be necessary.[1]
-
Control Acylation Time and Temperature: Over-extending the heating time or using excessive temperatures during the acylation step can promote the formation of the thiadiazole byproduct, especially if the intermediate is soluble.[1] Adhere to the recommended 90°C and monitor the reaction for precipitate formation.
-
Troubleshooting Logic: Low Yield
Caption: Decision tree for diagnosing and resolving low product yield.
Question 2: The reaction seems to stop after the first step. Why isn't the cyclization to the triazole proceeding?
Answer: Failure to cyclize is typically an issue with the conditions of the second, base-catalyzed step.
-
Causality: The cyclodehydration requires a sufficiently basic environment to deprotonate the N4-hydrazine proton, initiating the nucleophilic attack. The subsequent dehydration step is driven by heat.
-
Solution Strategy:
-
Monitor pH: The pH of the reaction mixture must be maintained at 9-10 throughout the heating process. As the reaction proceeds, the pH can drop. It is crucial to periodically check and add more 2M KOH solution as needed.[5]
-
Ensure Sufficient Temperature: The cyclodehydration is an energy-intensive step. Ensure the reaction mixture is maintained at a vigorous reflux or a constant temperature of at least 90°C.
-
Increase Reaction Time: Some sterically hindered or electronically deactivated intermediates may require longer reaction times for complete cyclization. If you suspect an incomplete reaction, extend the heating time to 12-18 hours.[6]
-
Question 3: How can I effectively purify the final product away from unreacted starting material and byproducts?
Answer: The acidic nature of the 1,2,4-triazole-3-thiol provides an excellent handle for purification. The thiol group (pKa ~7-8) is readily deprotonated by a moderately strong base.
-
Causality: The target compound can be selectively converted into a water-soluble potassium salt, while many organic impurities (like the thiadiazole byproduct or unreacted acylthiosemicarbazide) remain insoluble in the aqueous base.[1][5]
-
Purification Protocol:
-
After the cyclization step, cool the reaction mixture and filter off any insoluble material (this contains your byproducts).
-
Transfer the aqueous filtrate to a clean flask. You can perform an optional wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any remaining non-acidic impurities.
-
Treat the aqueous solution with activated charcoal to remove colored impurities.[5]
-
Slowly acidify the clear, aqueous solution with cold 0.5 M HCl. The pure this compound will precipitate out as a clean solid.
-
Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of Polyphosphate Ester (PPE) and are there alternatives? A: PPE acts as a powerful dehydrating agent that activates the carboxylic acid for acylation of the thiosemicarbazide.[1] It avoids the need to synthesize more reactive intermediates like acid chlorides. While alternatives like propylphosphonic anhydride (T3P) or carbodiimides (e.g., EDC) exist, PPE has been shown to be highly effective for this specific transformation.[1]
Q2: How can I be certain I have synthesized the 1,2,4-triazole-3-thiol and not the 1,3,4-thiadiazole isomer? A: ¹H NMR spectroscopy is the most definitive method. The 1,2,4-triazole-3-thiol tautomerizes, and in DMSO-d₆, you will typically see very characteristic, broad signals for the N-H and S-H protons at a low field, often between 13 and 14 ppm.[1][3] The isomeric 1,3,4-thiadiazol-2-amine will instead show an -NH₂ signal much further upfield, usually in the aromatic region around 7-8 ppm.[1][3]
Q3: What are the critical safety precautions for this synthesis? A: Thiosemicarbazides can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Chloroform is a suspected carcinogen and should be handled with extreme care. The cyclization step evolves hydrogen sulfide (H₂S) gas, which is toxic and has a strong, unpleasant odor; this step must be performed in a properly functioning fume hood.
Q4: Can I use sodium hydroxide instead of potassium hydroxide for the cyclization? A: Yes, sodium hydroxide (NaOH) at an equivalent concentration (e.g., 2M) can be used. The mechanism of action is identical. Both bases are effective for promoting the cyclization of the acylthiosemicarbazide intermediate.[6]
Parameter Optimization Summary
| Parameter | Recommended Condition | Impact on Low Yield | Impact on Purity | Rationale |
| Solvent (Acylation) | Anhydrous Chloroform | High | High | Prevents PPE hydrolysis and promotes intermediate precipitation, avoiding side reactions.[1] |
| Temperature (Acylation) | 90°C | Medium | High | Sufficient energy for acylation without promoting premature byproduct formation.[5] |
| Base (Cyclization) | 2M aq. KOH | High | High | Strong base is required to deprotonate the amide for nucleophilic attack.[6] |
| pH (Cyclization) | Maintained at 9-10 | High | Medium | Ensures the catalyst (OH⁻) is not consumed, driving the reaction to completion.[5] |
| Purification Method | Acid-Base Extraction | Low | Very High | Exploits the acidic nature of the thiol for selective isolation from non-acidic impurities.[1] |
References
-
Tretyakov, B.A., Tikhonova, V.I., Gadomsky, S.Y., & Sanina, N.A. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]
-
Tretyakov, B.A., Tikhonova, V.I., Gadomsky, S.Y., & Sanina, N.A. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. Available at: [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]
-
Bayrak, H., et al. (2009). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. Available at: [Link]
-
Tretyakov, B.A., et al. (2022). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]
-
Sytnik, K., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. Available at: [Link]
-
Gospodinova, N., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Science and Pharmacy. Available at: [Link]
-
Kravchenko, S., et al. (2023). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2010). ResearchGate. Available at: [Link]
Sources
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- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Alkaline Cyclization of Thiosemicarbazides
Document ID: TSC-AC-2026-01
Last Updated: January 23, 2026
Foundational Concepts
Welcome to the technical support guide for the alkaline cyclization of thiosemicarbazides. This reaction is a cornerstone in heterocyclic chemistry, providing a robust pathway to synthesize valuable scaffolds such as 1,2,4-triazole-3-thiols and 1,3,4-thiadiazoles, which are prevalent in medicinal chemistry and materials science. The success of this cyclization is highly dependent on a nuanced understanding of the reaction mechanism and careful control of experimental parameters.
The core of the reaction involves an intramolecular nucleophilic attack facilitated by a base. Thiosemicarbazides exist in a thione-thiol tautomerism.[1] Under alkaline conditions, the thiol form is deprotonated to a thiolate, a potent nucleophile. This initiates a cyclization cascade, typically through the dehydration of an acylthiosemicarbazide intermediate, leading to the desired heterocyclic ring.[2][3] The choice of base, solvent, and temperature dictates the reaction's course and final outcome.
Core Reaction Pathway: Thiosemicarbazide to 1,2,4-Triazole-3-thiol
The diagram below illustrates the generally accepted mechanism for the base-catalyzed cyclization of a 1-acylthiosemicarbazide to a 1,2,4-triazole-3-thiol.
Caption: Base-catalyzed cyclization of an acylthiosemicarbazide.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the alkaline cyclization of thiosemicarbazides. Each entry is designed to help you diagnose the problem and provide actionable solutions.
Problem 1: Low to No Product Yield
Q: My reaction shows complete consumption of the starting material (by TLC/LC-MS), but I isolate little to no desired product after workup. What are the likely causes?
A: This is a classic issue that often points to product instability, side reactions, or workup problems.
-
Causality & Explanation:
-
Product Degradation: The target heterocycle may be unstable under the reaction or workup conditions. For instance, some heterocyclic rings can be cleaved by strong bases at elevated temperatures.[4]
-
Side Product Formation: The reaction may be favoring an alternative cyclization pathway (e.g., forming a 1,3,4-thiadiazole instead of a 1,2,4-triazole) or other side reactions. The nature of the substituents on the thiosemicarbazide significantly influences the cyclization pathway.[4]
-
Workup Losses: The product might be highly soluble in the aqueous phase, especially if it forms a salt during acidic or basic washes. Over-acidification during neutralization can sometimes lead to product degradation or the formation of salts that are difficult to extract.
-
-
Troubleshooting Workflow:
Caption: Diagnostic workflow for low product yield.
Problem 2: Reaction Stalls / Incomplete Conversion
Q: My reaction stops progressing after a certain point, leaving a significant amount of starting material. How can I drive it to completion?
A: Stalled reactions typically indicate insufficient activation energy, poor solubility, or deactivation of the base.
-
Causality & Explanation:
-
Insufficient Basicity: The chosen base (e.g., NaHCO₃, K₂CO₃) may not be strong enough to efficiently deprotonate the thiol tautomer, especially if the substrate has electron-withdrawing groups that increase the acidity of the N-H protons, making the S-H less favorable.
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier for the cyclization step.
-
Poor Solubility: If the acylthiosemicarbazide intermediate precipitates from the solution, it is effectively removed from the reaction, halting progress.[2] This is common in solvent systems where the starting material is soluble but the intermediate is not.
-
Base Neutralization: If the starting material is an acid salt (e.g., a hydrochloride), it will consume an equivalent of the base before the catalytic cycle can begin.
-
-
Recommended Actions:
| Parameter | Action | Rationale |
| Base | Switch to a stronger base (e.g., from K₂CO₃ to NaOH or KOH). Use at least 1.1-1.5 equivalents. If starting material is a salt, add an extra equivalent. | A stronger base ensures more complete formation of the reactive thiolate intermediate. |
| Temperature | Increase the reaction temperature incrementally (e.g., in 10 °C steps). Refluxing is often required. | Provides the necessary activation energy for the intramolecular cyclization and dehydration steps. |
| Solvent | Change to a higher-boiling point solvent (e.g., from ethanol to n-butanol or DMF).[5][6] | Allows for higher reaction temperatures and can improve the solubility of intermediates.[2] |
| Monitoring | Use in-process controls like TLC or LC-MS to track the appearance of intermediates and product over time to better understand the reaction kinetics. | Provides direct evidence of whether the reaction is slow, stalled due to precipitation, or forming a stable, non-reactive intermediate. |
Problem 3: Formation of Undesired Regioisomer (e.g., 1,3,4-Thiadiazole vs. 1,2,4-Triazole)
Q: I am trying to synthesize a 1,2,4-triazole, but I am isolating a 1,3,4-thiadiazole. How can I control the selectivity?
A: The competition between N-cyclization (leading to triazoles) and S-cyclization (leading to thiadiazoles) is a known challenge, heavily influenced by reaction conditions.[4]
-
Causality & Explanation:
-
N-Cyclization (Triazole Formation): Generally favored by alkaline conditions . The base promotes the formation of the thiolate, which is a soft nucleophile, but the key step is the attack of a nitrogen atom onto the acyl carbon, followed by dehydration. This pathway is often kinetically favored.
-
S-Cyclization (Thiadiazole Formation): Generally favored by acidic conditions .[3][4] Under acidic catalysis, the carbonyl oxygen is protonated, activating the carbon for nucleophilic attack. The sulfur atom, being a strong nucleophile, attacks the activated carbonyl, leading to cyclodehydration.
-
-
Strategic Adjustments for Selectivity:
| Desired Product | Recommended Conditions | Rationale |
| 1,2,4-Triazole | Strongly Basic: Use aqueous NaOH (e.g., 2-4N) or KOH in a protic solvent like ethanol or water.[7] Reflux is often necessary. | The strong base ensures the formation of the intermediate necessary for N-cyclization and facilitates the elimination of water.[2] |
| 1,3,4-Thiadiazole | Strongly Acidic: Use concentrated H₂SO₄, polyphosphoric acid (PPA), or methanesulfonic acid.[8][9] Often performed neat or with minimal solvent at elevated temperatures. | The acid protonates the carbonyl, making it highly electrophilic and favoring direct attack by the sulfur atom. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base and solvent combination to start with? A1: For the synthesis of 1,2,4-triazoles, a robust starting point is 8-10% aqueous sodium hydroxide in ethanol, used at reflux temperature. This combination provides a strong base, a solvent that solubilizes many organic precursors, and sufficient temperature to drive the reaction.
Q2: How do I monitor the reaction progress effectively? A2: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material, intermediate (if visible), and product (e.g., 30-50% Ethyl Acetate in Hexanes). Stain with potassium permanganate if your compounds are not UV-active. For more precise tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.
Q3: My thiosemicarbazide starting material is poorly soluble. What can I do? A3: Solubility is a critical factor.[2] If solubility is low in standard solvents like ethanol, consider more polar, higher-boiling aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[6] Be aware that these solvents can be difficult to remove during workup and may require higher reaction temperatures.
Q4: The workup procedure involves neutralization with acid, but my product precipitates as a sticky oil instead of a solid. How should I handle this? A4: This is common for products with lower melting points or impurities.
-
Cooling: Ensure you are performing the neutralization in an ice bath to control the exotherm.
-
Slow Addition: Add the acid dropwise with vigorous stirring to promote the formation of smaller, more crystalline particles.
-
Solvent Trituration: After isolating the oil, try triturating it with a non-polar solvent (like hexanes or diethyl ether). This can often wash away soluble impurities and induce crystallization.
-
Re-dissolve and Re-precipitate: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol) and slowly add a non-solvent (e.g., water) until turbidity persists, then cool to encourage crystallization.
Q5: Are there any safety considerations I should be aware of? A5: Yes. The cyclization reaction often involves the elimination of water, but under certain conditions, toxic hydrogen sulfide (H₂S) gas can be evolved, especially if the starting material degrades. Always perform this reaction in a well-ventilated fume hood. Handle strong bases (NaOH, KOH) and acids (H₂SO₄, PPA) with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Standard Experimental Protocol
Synthesis of 5-phenyl-4H-1,2,4-triazole-3-thiol from 1-benzoylthiosemicarbazide
This protocol provides a representative method for the alkaline cyclization to form a 1,2,4-triazole derivative.
Materials:
-
1-Benzoylthiosemicarbazide
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Water (Deionized)
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-benzoylthiosemicarbazide (0.05 mol) in 100 mL of a 8% (w/v) aqueous sodium hydroxide solution.
-
Heating: Heat the mixture to reflux with vigorous stirring. The suspension should dissolve as the reaction proceeds, often resulting in a clear, yellowish solution.
-
Monitoring: Monitor the reaction by TLC (e.g., 40% EtOAc/Hexanes). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.
-
Cooling and Filtration: After completion, cool the reaction mixture to room temperature. If any solid impurities are present, filter them off.
-
Precipitation: Transfer the clear filtrate to a beaker and place it in an ice bath. Slowly and carefully add concentrated HCl dropwise while stirring to neutralize the solution. The product will precipitate as a white solid as the pH approaches 5-6.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Drying and Purification: Dry the solid in a vacuum oven at 50-60 °C. The product is often pure enough for most applications. If further purification is needed, recrystallize from an appropriate solvent such as ethanol or an ethanol/water mixture.
References
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-537. Available at: [Link]
-
Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 227-232. Available at: [Link]
-
Krasovitskii, A. M., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(20), 7157. Available at: [Link]
-
Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1957-1975. Available at: [Link]
-
El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 15(10), 1234. Available at: [Link]
-
Grebinisan, D., et al. (2019). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Revista de Chimie, 70(1), 224-228. Available at: [Link]
-
Basyouni, W. M., et al. (2009). Reaction products of thiosemicarbazide with 1, 5-diarylpent-1-yne-3, 5-diones. J. Chem. Soc. Pak, 31(1), 86-91. Available at: [Link]
-
da Silva, W. R., et al. (2015). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Rev. Virtual Quim., 7(4), 1474-1506. Available at: [Link]
-
Rostom, S. A. F., et al. (2009). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of the Korean Chemical Society, 53(5), 567-575. Available at: [Link]
-
Sönmez, U., et al. (2016). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal, 20(3), 369-376. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. ptfarm.pl [ptfarm.pl]
- 5. mdpi.com [mdpi.com]
- 6. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. bu.edu.eg [bu.edu.eg]
Technical Support Center: Purification of Polar 1,2,4-Triazole-3-thiol Compounds
Welcome to the technical support center for the purification of polar 1,2,4-triazole-3-thiol compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable heterocyclic compounds. The inherent polarity and unique chemical properties of 1,2,4-triazole-3-thiols present specific challenges that require tailored purification strategies. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommended approaches to empower you to achieve high purity for your target compounds.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of polar 1,2,4-triazole-3-thiol derivatives in a question-and-answer format.
Q1: My crude product is an intractable oil or resin-like mass after synthesis. How can I proceed with purification?
A1: The formation of a resinous or oily crude product is a frequent challenge, often arising from the presence of polymeric byproducts or residual polyphosphate ester (PPE) if used in the synthesis.
-
Expert Insight: This physical state complicates direct purification methods like recrystallization. The primary goal is to convert the crude material into a solid that can be easily handled. An effective approach is to leverage the acidic nature of the triazole-thiol.
-
Troubleshooting Steps:
-
Dissolution in Base: Attempt to dissolve the entire crude mass in an aqueous base (e.g., 2 M KOH or NaOH). The target 1,2,4-triazole-3-thiol will deprotonate to form a water-soluble salt.[1][2] Many organic, non-acidic impurities will remain insoluble.
-
Filtration: Filter the basic solution to remove any undissolved material. This is a critical step for separating non-polar impurities and certain side products.
-
Acidification: Slowly acidify the filtrate with a dilute acid (e.g., 0.5 M HCl) to a pH of ~2.[1] Your target compound should precipitate as a solid.
-
Isolation: Collect the precipitate by filtration, wash with cold water and a water/methanol mixture, and dry thoroughly.
-
Q2: I am struggling to separate my target 1,2,4-triazole-3-thiol from the isomeric 1,3,4-thiadiazol-2-amine byproduct. What is the most effective method?
A2: The co-formation of the 1,3,4-thiadiazole isomer is a classic problem in this synthesis.[1][2] Fortunately, their differing acid-base properties provide a robust method for separation.
-
Causality: The 1,2,4-triazole-3-thiol is acidic due to the thiol proton and can be deprotonated to form a soluble salt in an aqueous base. In contrast, the 1,3,4-thiadiazol-2-amine is not sufficiently acidic to dissolve in the same alkaline conditions.[1]
-
Recommended Protocol: An acid-base extraction is the method of choice. The detailed protocol is provided in the "Experimental Protocols" section below. This method exploits the insolubility of the 1,3,4-thiadiazol-2-amine in alkaline solutions to effectively separate it from the desired product.[1]
Q3: My compound streaks significantly on normal-phase silica gel TLC, making column chromatography ineffective. What are my options?
A3: The high polarity and hydrogen bonding capability of the triazole and thiol groups lead to strong interactions with the silica stationary phase, causing streaking and poor separation.[3]
-
Expertise-Driven Solutions:
-
Modified Mobile Phase: Add a small amount of acetic acid or formic acid to the mobile phase (e.g., 0.1-1%). This can help to suppress the ionization of the thiol group and reduce tailing. Alternatively, adding a small amount of a basic modifier like triethylamine or ammonia can also be effective, depending on the specific nature of your compound and impurities.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography is often more suitable. The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) is used.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or other polar stationary phases if reverse-phase is not an option.
-
Q4: I am having difficulty finding a suitable solvent for recrystallization. My compound is either too soluble or insoluble in common solvents.
A4: The polar nature of 1,2,4-triazole-3-thiols can make solvent selection for recrystallization challenging.
-
Systematic Approach to Solvent Screening:
-
Start with highly polar protic solvents like ethanol, methanol, or isopropanol.
-
If the compound is too soluble, try a binary solvent system. Dissolve the compound in a small amount of a good solvent (e.g., DMF or DMSO) at an elevated temperature and then slowly add a miscible anti-solvent (e.g., water, diethyl ether, or hexane) until turbidity is observed. Allow the solution to cool slowly.
-
For compounds that are sparingly soluble even in hot polar solvents, consider recrystallization from a large volume of solvent or explore more aggressive solvents like DMF or acetic acid, followed by the addition of an anti-solvent.
-
| Solvent Polarity | Good Solvents (High Solubility) | Anti-Solvents (Low Solubility) |
| High | DMF, DMSO, Acetic Acid | Water, Diethyl Ether |
| Medium | Methanol, Ethanol, Isopropanol | Hexane, Toluene |
| Low | Dichloromethane, Chloroform | Pentane, Heptane |
Q5: How can I confirm the purity of my final product and ensure it is free of isomeric impurities?
A5: A combination of analytical techniques is essential for unambiguous purity and identity confirmation.[2][4]
-
¹H NMR Spectroscopy: This is a powerful tool to distinguish between the 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazol-2-amine isomer. The N-H and S-H protons of the triazole typically appear at a much lower field (around 13-14 ppm) compared to the amino group protons of the thiadiazole, which are usually found in the aromatic region.[2]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity. A sharp, single peak indicates a high degree of purity.
-
Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and purity.[3]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is highly effective for separating the acidic 1,2,4-triazole-3-thiol from non-acidic impurities, particularly the 1,3,4-thiadiazole byproduct.
-
Dissolution: Suspend the crude product in water (approximately 15 mL per gram of crude material).
-
Basification: Add a 2 M KOH solution dropwise while stirring until the pH reaches 9-10. Continue stirring, maintaining the pH in this range, at an elevated temperature (e.g., 90°C) for several hours to ensure complete dissolution of the target compound.[1]
-
Filtration of Impurities: If an undissolved precipitate (the thiadiazole isomer or other impurities) is present, filter the hot mixture and discard the solid.
-
Decolorization (Optional): To the warm filtrate, add a small amount of activated charcoal (e.g., ~80 mg per gram of product) and stir for 15-30 minutes to remove colored impurities. Filter the mixture to remove the charcoal.[1][4]
-
Precipitation: Cool the filtrate in an ice bath. Slowly add 0.5 M HCl with vigorous stirring until the pH is approximately 2. The pure 1,2,4-triazole-3-thiol should precipitate out.[1]
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a cold 90:10 water/methanol mixture.[1]
-
Drying: Dry the purified product under vacuum.
Caption: Workflow for Acid-Base Purification.
Protocol 2: Troubleshooting Column Chromatography
This guide provides a decision-making framework for optimizing column chromatography for polar 1,2,4-triazole-3-thiols.
Caption: Decision Tree for Chromatography Method Selection.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]
-
Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health (NIH). [Link]
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health (NIH). [Link]
Sources
- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Recrystallization methods for purifying substituted 4H-1,2,4-triazole-3-thiols
Technical Support Center: Purifying Substituted 4H-1,2,4-triazole-3-thiols
From the desk of the Senior Application Scientist
Welcome, researchers and drug development professionals. The purification of substituted 4H-1,2,4-triazole-3-thiols is a critical step in their synthesis and application, yet it presents unique challenges due to their structural properties. These molecules, vital in medicinal chemistry, possess a polar triazole core, an acidic thiol/thione group, and varied substituents that modulate their solubility and crystalline nature.[1][2] This guide provides field-proven insights and systematic troubleshooting protocols to help you achieve high purity and yield in your recrystallization experiments.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses the most common issues encountered during the recrystallization of 4H-1,2,4-triazole-3-thiols.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is often because the solution is supersaturated at a temperature above the compound's melting point, or because of the presence of impurities that inhibit crystal formation.[3][4]
Immediate Corrective Actions:
-
Re-heat and Dilute: Re-heat the mixture to the solvent's boiling point to redissolve the oil. Add a small amount (1-5% of the total volume) of hot solvent to decrease the saturation level slightly.[3] Let the solution cool much more slowly.
-
Reduce Cooling Rate: The primary cause is often rapid cooling. Ensure the flask is well-insulated (e.g., place it on a cork ring or folded paper towels and cover the top with a watch glass) to allow for gradual temperature decrease. Rapid cooling does not give molecules sufficient time to orient into a crystal lattice.[5]
-
Induce Crystallization: If the solution remains clear after cooling, try scratching the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[3] Alternatively, if you have a pure sample, add a single "seed" crystal.
Logical Troubleshooting Flow for "Oiling Out"
Caption: Troubleshooting workflow for when a compound oils out.
Q2: Crystal formation is extremely rapid, and the resulting solid looks amorphous or powdery. Is this a problem?
A2: Yes, this is a sign of "crashing out," where the solid precipitates too quickly. Rapid precipitation traps impurities within the crystal lattice, defeating the purpose of recrystallization.[5] Ideal crystal growth should occur over a period of 15-30 minutes.
Causality & Solution:
-
Cause: The solution is too concentrated, or the temperature is dropping too fast.
-
Solution: Re-heat the flask to redissolve the solid. Add more of the primary solvent (e.g., an additional 5-10% volume) to slightly increase the compound's solubility and ensure it remains in solution for longer during the cooling phase.[5] If using a two-solvent system, add more of the "good" solvent. Ensure the flask is insulated to slow the cooling process.
Q3: I'm getting a very low recovery yield. Where did my compound go?
A3: A poor yield (<70%) suggests that a significant amount of your compound remains dissolved in the mother liquor.[3][5]
Potential Causes and Solutions:
-
Excess Solvent: This is the most common reason. You may have used more than the minimum amount of hot solvent required to dissolve your compound.
-
Solution: Before filtering, you can gently boil off some of the solvent to re-concentrate the solution to the saturation point. To check the mother liquor for dissolved product, dip a glass rod into it, remove it, and let the solvent evaporate. A significant solid residue indicates a high product loss.[5] You can attempt a "second crop" crystallization by reducing the volume of the mother liquor and re-cooling.[3]
-
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product might have crystallized on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel (stemless or short-stemmed) and flask for the hot filtration. Keep the solution just below its boiling point and perform the filtration as quickly as possible.[6]
-
-
Inappropriate Solvent Choice: The compound may have significant solubility in the solvent even at low temperatures.
-
Solution: Ensure you have cooled the solution sufficiently (an ice bath can help maximize crystal formation) before filtration.[3] If the yield is still poor, a different solvent or a mixed-solvent system may be necessary.
-
Q4: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.
A4: This indicates that the solution is not supersaturated at the lower temperature, meaning either too much solvent was used or the chosen solvent is simply too effective at keeping the compound dissolved.
Troubleshooting Steps:
-
Induce Nucleation: First, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
-
Reduce Solvent Volume: If induction fails, gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume). Allow it to cool again. Be careful not to over-concentrate, which could lead to crashing out.[5]
-
Add an Anti-Solvent (Two-Solvent Recrystallization): If you are using a single-solvent system, you can cautiously add a "poor" or "anti-solvent" (one in which your compound is insoluble but which is miscible with your current solvent) dropwise to the warm solution until it just becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[7][8]
Frequently Asked Questions (FAQs)
What are the best starting solvents for substituted 4H-1,2,4-triazole-3-thiols?
The polarity of these compounds makes polar protic solvents an excellent starting point.
-
Ethanol or Ethanol/Water Mixtures: This is the most frequently cited and successful system.[9][10] The triazole-thiol is typically dissolved in hot ethanol, and water is added as the anti-solvent until the solution becomes turbid. The turbidity is then cleared with a few more drops of hot ethanol before slow cooling.
-
Methanol/Water: Similar to the ethanol system and effective for many polar compounds.
-
Aqueous Alkali followed by Acidification: This is a highly effective purification technique that leverages the acidic nature of the thiol/thione proton. The crude triazole-thiol is dissolved in a dilute aqueous alkali solution (e.g., KOH or NaOH) to form its water-soluble salt. Insoluble impurities can be filtered off. The solution can then be treated with activated charcoal to remove colored impurities. Finally, the pure triazole-thiol is precipitated by acidifying the solution with an acid like HCl.[1] This is technically a precipitation method but is invaluable for this class of compounds.
How does the thione-thiol tautomerism affect recrystallization?
The 4H-1,2,4-triazole-3-thiol core exists in a tautomeric equilibrium with its 1,2-dihydro-1,2,4-triazole-3-thione form. The position of this equilibrium can be influenced by the solvent's polarity and pH. This doesn't typically complicate the recrystallization process itself, but it is the reason why the aqueous alkali purification method is so effective. The deprotonation of the "thione" form creates a highly polar, water-soluble salt, allowing for easy separation from non-acidic, organic-soluble impurities.
My crude product is highly colored. How can I remove the color?
Colored impurities are often large, conjugated organic molecules that can be effectively removed using activated charcoal.
-
Procedure: After dissolving your crude compound in the hot recrystallization solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Keep the solution hot for a few minutes. Caution: Adding too much charcoal will adsorb your product and drastically reduce the yield.[3][5] Remove the charcoal and any other insoluble impurities via a hot gravity filtration before allowing the solution to cool.
Data & Protocols
Table 1: Common Solvents for Triazole-Thiol Recrystallization
| Solvent System | Type | Boiling Point (°C) | Key Characteristics & Use Case | Reference |
| Ethanol | Single Solvent | 78 | Good general-purpose solvent for moderately polar compounds. Often used as the "good" solvent in a pair. | [9][10][11] |
| Ethanol-Water | Solvent Pair | 78-100 | Excellent and widely used system. Dissolve in hot ethanol, add hot water as anti-solvent. | [6][9] |
| Methanol-Water | Solvent Pair | 65-100 | Similar to ethanol-water, but methanol's lower boiling point can be advantageous. | [7][12] |
| Aqueous KOH/NaOH | Reactive | N/A | Used to form a water-soluble salt for purification by filtration and subsequent re-precipitation with acid. | [1] |
| Hexane | Co-Solvent | 69 | A non-polar anti-solvent. Can be paired with more polar solvents like THF or Ethyl Acetate for certain derivatives. | [11][13] |
SOP 1: Two-Solvent Recrystallization (Ethanol-Water)
This is the most common and reliable method for many substituted 4H-1,2,4-triazole-3-thiols.[9]
Workflow Diagram
Caption: Standard workflow for a two-solvent recrystallization.
Step-by-Step Protocol:
-
Place the crude triazole-thiol (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.
-
Heat a beaker of ethanol and a beaker of deionized water on a hot plate.
-
Add the minimum amount of boiling ethanol to the flask to completely dissolve the solid. Add the solvent in small portions, swirling and heating after each addition.
-
Once the solid is dissolved, begin adding boiling water dropwise to the hot ethanol solution while swirling. Continue until the solution becomes faintly but persistently cloudy. This is the saturation point.[8]
-
Add 1-2 drops of boiling ethanol to make the solution clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[3]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven or desiccator.
SOP 2: Purification via Salt Formation and Precipitation
This method is excellent for removing non-acidic and baseline impurities.[1]
-
Dissolve the crude triazole-thiol in a 5-10% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) with stirring. Gentle warming may be required.
-
Once dissolved, perform a gravity filtration to remove any insoluble impurities.
-
Optional: If the solution is colored, add a small amount of activated charcoal, stir for 5-10 minutes, and remove the charcoal by filtration through a pad of Celite.
-
Cool the clear, basic solution in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) or acetic acid dropwise with vigorous stirring until the solution is acidic (test with pH paper).
-
The pure triazole-thiol will precipitate out of the solution as a solid.
-
Continue stirring in the ice bath for 15-20 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any salts, and dry under vacuum.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health (NIH). [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Purification of triazoles.
-
Crystallization Solvents. [Link]
-
Recrystallization. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]
-
Tried my hand at sulfur recrystallization. Reddit. [Link]
-
Crystallization. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
1,2,4-Triazole. Wikipedia. [Link]
-
Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. PubMed. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]
-
Recrystallization. [Link]
-
How to Purify Sulfur by Recrystallization With Xylene. Instructables. [Link]
-
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]
Sources
- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 10. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class | MDPI [mdpi.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
Troubleshooting low solubility of 4-alkyl-4H-1,2,4-triazole-3-thiols in organic solvents
Welcome to the technical support guide for troubleshooting low solubility of 4-alkyl-4H-1,2,4-triazole-3-thiols. This resource is designed for researchers, medicinal chemists, and formulation scientists who encounter challenges in dissolving this important class of heterocyclic compounds for use in synthesis, biological screening, and formulation development. Our approach is rooted in fundamental chemical principles to provide you with a logical and effective troubleshooting framework.
Understanding the Core Problem: The Thiol-Thione Tautomerism
A critical, and often overlooked, aspect of 4-alkyl-4H-1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium with the 4-alkyl-1,2,4-triazolidine-3-thione form. For most derivatives, the thione tautomer is the predominant species in both solid and solution phases.[1]
This is not merely a semantic point; it is the cornerstone of understanding their solubility. The thione form possesses a polar thiourea-like motif (N-C(=S)-N) with a hydrogen bond donor (the N-H proton) and multiple hydrogen bond acceptors (the C=S sulfur and the ring nitrogens). The thiol form, conversely, has a less acidic S-H proton and loses the C=S bond, altering its polarity and hydrogen bonding profile.
Because the thione form dominates, solubility is governed by its ability to interact with the solvent. Its structure confers a high crystalline lattice energy, meaning significant energy is required to break apart the solid-state structure before solvation can occur. This often results in poor solubility in non-polar and weakly polar solvents.
Caption: Logical workflow for troubleshooting solubility.
Step 1: Systematic Solvent Screening
Do not approach solvent selection randomly. Test solubility systematically in solvents from different classes, moving from most polar to less polar. This will provide a rational basis for subsequent steps.
Protocol: Small-Scale Solubility Screening
-
Preparation: Weigh approximately 1-2 mg of your compound into several small, labeled glass vials.
-
Solvent Addition: To the first vial, add the test solvent dropwise (e.g., 100 µL increments) using a micropipette.
-
Observation: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Observe for dissolution against a dark background.
-
Categorization: Classify the solubility based on the approximate amount of solvent required.
-
Very Soluble: < 1 mL
-
Soluble: 1-5 mL
-
Sparingly Soluble: 5-10 mL
-
Insoluble: > 10 mL required.
-
-
Documentation: Record your observations for each solvent tested in a table.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Example Solvents | Polarity Index | Key Characteristics | Expected Efficacy |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong H-bond acceptors. Excellent for highly polar molecules. | High. Often the best starting point. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | High | H-bond donors & acceptors. | Moderate to High. Good for compounds capable of H-bonding. |
| Other Dipolar | Acetone, Acetonitrile (ACN) | Moderate | Dipolar, but weaker H-bond acceptors than DMSO/DMF. | Moderate. 4-methyl derivative is soluble in acetone. [2] |
| Halogenated | Chloroform (CHCl₃), Dichloromethane (DCM) | Low | Weakly polar. | Low. Generally poor solvents for this class unless the alkyl chain is long. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low | H-bond acceptors. | Low. Unlikely to be effective for short-chain alkyl derivatives. |
Step 2: Employ Energetic Inputs
If room temperature agitation is insufficient, introduce energy into the system. This can often overcome the activation energy barrier for dissolution.
-
Heating: Gently warm the vial in a water bath or on a hot plate. Many compounds exhibit significantly increased solubility at higher temperatures. Be cautious of potential degradation; check the compound's melting point and stability.
-
Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation, which can help break apart solid agglomerates and accelerate the dissolution process.
Step 3: pH Modification to Form Soluble Salts
This is the most powerful technique for this class of compounds. The N-H proton of the thione tautomer is acidic and can be removed by a base to form a highly polar, and often highly soluble, thiolate anion.
Protocol: Base-Mediated Solubilization
-
Solvent Choice: Suspend your compound in a polar solvent where the salt is likely to be soluble (e.g., water, methanol, ethanol).
-
Base Selection:
-
For Aqueous Solutions: Start with a 1 M solution of a strong inorganic base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). [3] * For Organic Solutions: Use a non-nucleophilic organic base such as 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (TEA). DBU is stronger and often more effective.
-
-
Titration: Add the base dropwise to the stirring suspension of your compound.
-
Observation: Continue adding the base until the solid dissolves completely. The formation of the salt is often accompanied by a color change.
-
Caution:
-
Be aware that high pH can cause degradation of other functional groups in your molecule.
-
If you need to use the compound in a neutral form later, the solution can be carefully re-acidified, which will likely cause the neutral compound to precipitate.
-
Step 4: Advanced Techniques - Co-solvency
If a single solvent is ineffective and pH modification is not desirable (e.g., for a biological assay where pH must be controlled), a co-solvent system can be employed. [4]This involves using a mixture of a strong but potentially problematic solvent (like DMSO) and a weaker, more tolerable solvent.
Protocol: Preparing a Stock Solution with a Co-solvent
-
Primary Dissolution: Dissolve the compound in the minimum possible volume of a strong solvent in which it is highly soluble (e.g., DMSO). This creates a highly concentrated primary stock.
-
Secondary Dilution: Slowly add the primary stock solution to your desired final solvent (e.g., an aqueous buffer for a biological assay) while vortexing or stirring vigorously.
-
Observation: Monitor for any signs of precipitation. If the compound crashes out, the concentration is too high for that specific co-solvent ratio. The goal is to keep the final concentration of the strong solvent (e.g., DMSO) as low as possible (often <1%) in the final solution.
References
-
Pustovalov, Y., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 8031. Available at: [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available at: [Link]
-
Kaplaushenko, A. G., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry, 12(3), 47-50. Available at: [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. LibreTexts. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
-
Yadav, V. R., & Yadav, A. V. (2021). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Biology and Medical Science, 8(1), 1-8. Available at: [Link]
Sources
Overcoming inconsistent results in microwave-assisted triazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for microwave-assisted triazole synthesis. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can overcome common challenges and achieve consistent, high-quality results in your research. We understand that inconsistent outcomes can be a significant bottleneck in the lab, and this resource is structured to provide clear, actionable solutions grounded in established scientific principles.
Introduction: The Power and Pitfalls of Microwave-Assisted "Click" Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient route to 1,2,3-triazoles.[1] When coupled with microwave irradiation, this reaction can be dramatically accelerated, often reducing reaction times from hours to mere minutes while improving yields.[2][3][4] However, the very speed and efficiency of microwave heating can introduce variability if not properly controlled. This guide will help you navigate these potential pitfalls.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding microwave-assisted triazole synthesis.
Q1: Why are my reaction yields inconsistent when using the microwave?
A: Inconsistent yields in microwave-assisted triazole synthesis can stem from several factors. Key areas to investigate include:
-
Inaccurate Temperature Monitoring: The rapid heating rates can lead to discrepancies between the measured temperature on the vessel's exterior and the actual internal reaction temperature.[5]
-
Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, a process that can be accelerated at higher temperatures.[6]
-
Solvent Choice: The polarity of your solvent dictates its ability to absorb microwave energy. Inconsistent heating can occur if the solvent is not well-matched to the microwave system.
-
Non-Homogeneous Heating: "Hot spots" can develop within the reaction mixture, leading to localized decomposition of reagents or catalyst.
Q2: My reaction works well on a small scale, but fails upon scale-up. What is the issue?
A: Scaling up microwave reactions is not always linear. The primary challenge is the limited penetration depth of microwaves, which can be just a few centimeters. In larger reaction volumes, the core of the mixture may not be heated directly by microwaves and instead relies on convection, leading to a significant temperature gradient and inconsistent results. Careful optimization of power delivery and stirring is crucial for successful scale-up.
Q3: Can I use any copper source for the CuAAC reaction in the microwave?
A: While various copper sources can be used, their performance can differ significantly.
-
Cu(I) salts (e.g., CuI, CuBr): These are the active catalysts but are sensitive to oxidation.
-
Cu(II) salts (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate): This is a very common and effective method as the active Cu(I) is generated in situ.[7][8]
-
Heterogeneous catalysts (e.g., copper nanoparticles): These can simplify product purification but may exhibit different activity levels under microwave irradiation.
The choice of catalyst can impact reaction kinetics and stability under the rapid heating conditions of a microwave reactor.
Q4: What are the most common side products in microwave-assisted triazole synthesis?
A: A common side reaction is the Glaser-type oxidative homocoupling of the terminal alkyne, which can occur if the Cu(I) catalyst is oxidized to Cu(II).[6] This results in the formation of a diyne byproduct. Other potential side products can arise from the decomposition of starting materials or the product at elevated temperatures.
In-Depth Troubleshooting Guide
This section is organized by common experimental problems to help you diagnose and resolve issues efficiently.
Problem 1: Low or No Product Yield
If your reaction is yielding little to no triazole product, consider the following causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivation (Oxidation) | The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by dissolved oxygen, especially at elevated temperatures. | • Degas your solvent: Sparge the solvent with an inert gas (e.g., argon or nitrogen) before use. • Use a reducing agent: When using a Cu(II) precursor like CuSO₄, ensure a slight excess of a reducing agent like sodium ascorbate is present to maintain the copper in its +1 oxidation state.[1] • Work under an inert atmosphere: If possible, set up your reaction in a glovebox or under a continuous flow of inert gas. |
| Incorrect Temperature or Power Settings | Insufficient temperature will result in a slow or incomplete reaction. Conversely, excessive temperature can lead to the decomposition of your starting materials, catalyst, or product. | • Optimize the temperature: Run a series of small-scale reactions at varying temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition. • Use appropriate power settings: Start with a lower power setting and allow the microwave to ramp up to the target temperature. This can prevent localized overheating. |
| Poor Solvent Choice | Solvents with very low polarity (e.g., hexane, toluene) do not absorb microwave energy efficiently, leading to poor heating. Solvents that are too polar and have a high boiling point might lead to excessively high temperatures and pressures. | • Select a suitable polar solvent: Solvents like DMF, DMSO, or mixtures of t-BuOH/water are commonly used and absorb microwave energy well.[9] • Consult solvent polarity tables: Choose a solvent with a moderate to high dielectric loss tangent for efficient heating. |
| Reagent Instability | One or more of your starting materials (azide or alkyne) may be degrading under the reaction conditions. Azides, in particular, can be thermally sensitive. | • Verify reagent purity: Ensure your starting materials are of high purity and have not degraded during storage. • Perform control reactions: Run the reaction with each starting material omitted to check for decomposition. |
Problem 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data (e.g., TLC, LC-MS, NMR) indicates the formation of side products.
| Potential Cause | Explanation | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | Oxidation of the Cu(I) catalyst to Cu(II) can promote the dimerization of your alkyne starting material.[6] | • Ensure a reducing environment: Add a slight excess of sodium ascorbate. • Use a stabilizing ligand: Ligands like TBTA (tris(benzyltriazolylmethyl)amine) can protect the Cu(I) center from oxidation and accelerate the desired cycloaddition.[6][9] |
| Thermal Decomposition | High temperatures, even for short periods, can cause your starting materials or the triazole product to decompose. | • Lower the reaction temperature: Find the minimum temperature required for a complete reaction. • Reduce the reaction time: Microwave reactions are often complete in minutes. Over-irradiating the mixture can lead to degradation.[3] |
| Reaction with Solvent | Some solvents can participate in side reactions at high temperatures. For instance, nitriles can coordinate strongly with Cu(I) and may inhibit the reaction.[9] | • Choose an inert solvent: If side reactions with the solvent are suspected, switch to a more robust alternative. |
Problem 3: Physical Phenomena in the Microwave Reactor
Certain physical events during the reaction can indicate underlying issues with your experimental setup.
| Potential Cause | Explanation | Recommended Solution |
| Arcing or Sparking | This is an electrical discharge within the microwave cavity. It can be caused by the presence of metal (e.g., from a magnetic stir bar scraping the vessel) or the formation of conductive char from decomposed material. | • Use appropriate stir bars: Ensure magnetic stir bars are fully encapsulated in a non-conductive material (e.g., PTFE). • Ensure vessel cleanliness: Thoroughly clean reaction vessels to remove any residues. • Prevent charring: Avoid excessive temperatures that could lead to the decomposition and carbonization of your reagents. |
| Thermal Runaway | A thermal runaway occurs when an exothermic reaction accelerates uncontrollably, leading to a rapid and dangerous increase in temperature and pressure.[10] The CuAAC reaction is highly exothermic.[1] | • Control the power input: Use a microwave reactor with reliable temperature feedback control to modulate the power output as the reaction temperature increases. • Ensure adequate stirring: Vigorous stirring helps to dissipate heat more evenly throughout the reaction mixture. • Scale up with caution: When scaling up, consider that heat dissipation becomes less efficient. It may be necessary to adjust power settings and reaction times. |
| Inconsistent Heating | The reaction mixture is not heating uniformly, leading to both unreacted starting material and decomposed byproducts. | • Use a dedicated microwave synthesizer: These instruments are designed to provide a more homogeneous microwave field than domestic ovens. • Optimize vessel placement: Ensure the reaction vessel is placed in the center of the microwave cavity for the most even irradiation. • Ensure proper stirring: A well-stirred reaction mixture will heat more uniformly. |
Experimental Protocols
General Protocol for Microwave-Assisted Triazole Synthesis
This protocol provides a starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
-
Reagent Preparation:
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add the alkyne (1.0 mmol, 1.0 eq.).
-
Add the azide (1.0 mmol, 1.0 eq.).
-
Dissolve the starting materials in a suitable solvent (e.g., 3 mL of a 1:1 mixture of tert-butanol and water).
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in 1 mL of water.
-
Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 0.1 eq.) in 1 mL of water.
-
-
Reaction Assembly:
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The solution should turn a yellow-orange color, indicating the formation of the Cu(I) species.
-
-
Microwave Irradiation:
-
Securely cap the reaction vial.
-
Place the vial in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 100 °C
-
Time: 10 minutes
-
Power: Dynamic (allow the instrument to adjust power to maintain the set temperature)
-
Stirring: On
-
-
-
Work-up and Purification:
-
After the reaction is complete and the vial has cooled to a safe temperature, quench the reaction by adding 5 mL of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Troubleshooting Workflow: A Diagnostic Approach
When faced with inconsistent results, a systematic approach is key. The following workflow can help you identify the root cause of the problem.
Caption: Troubleshooting Decision Tree for Microwave-Assisted Triazole Synthesis.
Visualizing the CuAAC Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting. The following diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition.
Caption: Simplified Mechanism of the CuAAC Reaction.
By systematically addressing these potential issues, you can refine your microwave-assisted triazole synthesis protocol to achieve reliable and reproducible results, accelerating your research and development efforts.
References
-
Barge, A., Tagliapietra, S., Binello, A., & Cravotto, G. (n.d.). Click Chemistry Under Microwave or Ultrasound Irradiation. IRIS-AperTO. Retrieved from [Link]
- Yadav, P., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances.
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2023).
-
Gayo, L. M., et al. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]
-
ChemInform Abstract: Microwave-Assisted Copper Azide Alkyne Cycloaddition (CuAAC) Reaction Using D-Glucose as a Better Alternative Reductant. (2015). ResearchGate. Retrieved from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]
-
G, A., et al. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Publishing. Retrieved from [Link]
-
Thermal runaway. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Thermal runaway - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals who are looking to move from bench-scale synthesis to larger-scale production of this compound. We will delve into the detailed synthetic protocol, potential challenges you may encounter, and frequently asked questions to ensure a successful and efficient scale-up.
Introduction and Reaction Overview
The synthesis of this compound is typically achieved through a two-step process involving the formation of an acylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. The overall reaction scheme is as follows:
This guide will focus on the practical aspects of scaling up this synthesis, including optimizing reaction conditions, troubleshooting common issues, and ensuring product quality and safety.
Detailed Experimental Protocol (Optimized for Scale-Up)
This protocol is designed for a nominal 100-gram scale of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Notes |
| Cyclopropanecarboxylic Acid | 86.09 | 70.0 g | 0.813 | ≥98% | Ensure it is dry. |
| 4-Isopropylthiosemicarbazide | 133.22 | 108.3 g | 0.813 | ≥97% | Can be synthesized or purchased. |
| Polyphosphate Ester (PPE) | N/A | ~120 g | N/A | Commercial grade | Handle in a dry atmosphere. |
| Anhydrous Chloroform | 119.38 | 500 mL | N/A | ≥99% | Use a freshly opened bottle or dried over molecular sieves. |
| Potassium Hydroxide (KOH) | 56.11 | ~137 g | ~2.44 | ≥85% | Used as a 10% w/v aqueous solution. |
| Activated Charcoal | N/A | 10 g | N/A | Decolorizing grade | |
| Hydrochloric Acid (HCl) | 36.46 | As needed | N/A | 37% (concentrated) | For acidification. |
| Deionized Water | 18.02 | ~3 L | N/A | For workup and washing. | |
| Ethanol | 46.07 | ~500 mL | N/A | 95% or absolute | For recrystallization. |
Step-by-Step Procedure
Step 1: Synthesis of 1-(Cyclopropylcarbonyl)-4-isopropylthiosemicarbazide (Intermediate)
-
Reactor Setup: In a 1 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, charge cyclopropanecarboxylic acid (70.0 g, 0.813 mol) and 4-isopropylthiosemicarbazide (108.3 g, 0.813 mol).
-
Solvent Addition: Add anhydrous chloroform (500 mL) to the reactor. Stir the mixture to form a slurry.
-
PPE Addition: Under a nitrogen atmosphere, carefully add polyphosphate ester (~120 g) portion-wise to the stirred slurry. The addition of PPE can be mildly exothermic; monitor the internal temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 60-65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is complete when the starting materials are consumed.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. The intermediate product should precipitate out of the solution. If precipitation is slow, cooling to 0-5°C can facilitate the process.
-
Isolation of Intermediate: Filter the precipitate and wash it with a small amount of cold chloroform. The isolated intermediate can be used directly in the next step without further purification.
Step 2: Cyclization to this compound (Final Product)
-
Reactor Setup: In a 2 L jacketed glass reactor equipped with a mechanical stirrer and a thermometer, prepare a 10% w/v solution of potassium hydroxide in deionized water (~137 g of KOH in ~1.37 L of water).
-
Addition of Intermediate: Add the crude 1-(cyclopropylcarbonyl)-4-isopropylthiosemicarbazide from the previous step to the stirred alkaline solution.
-
Cyclization Reaction: Heat the mixture to 80-90°C and maintain for 3-5 hours. During this time, the solid should dissolve as the potassium salt of the product is formed. Monitor the reaction by TLC until the intermediate is no longer detectable.[1][2]
-
Decolorization: Cool the reaction mixture to about 50°C and add activated charcoal (10 g). Stir for 30 minutes.
-
Filtration: Filter the warm solution through a pad of celite to remove the charcoal and any insoluble impurities.
-
Precipitation of Product: Transfer the filtrate to a suitable container and cool it in an ice bath. Slowly add concentrated hydrochloric acid with vigorous stirring to acidify the solution to a pH of 5-6. The final product will precipitate as a white to off-white solid.
-
Isolation and Washing: Filter the precipitated product and wash it thoroughly with deionized water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
Recrystallization (Optional): For higher purity, the dried product can be recrystallized from aqueous ethanol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of intermediate in Step 1 | - Incomplete reaction. - Moisture in the reaction. - Sub-optimal reaction temperature. | - Increase the reaction time and monitor by TLC. - Ensure all reagents and solvents are anhydrous. - Maintain a consistent reflux temperature. |
| Formation of a significant amount of 1,3,4-thiadiazole byproduct | - Prolonged heating or excessively high temperatures during the acylation step.[1] - The intermediate is soluble in the reaction mixture, leading to further reaction. | - Strictly control the reaction time and temperature in Step 1. - If the intermediate is not precipitating, consider using a different solvent system where it is less soluble.[1] |
| Incomplete cyclization in Step 2 | - Insufficient base. - Insufficient reaction time or temperature. | - Ensure the correct amount and concentration of KOH solution is used. - Increase the reaction time or temperature, monitoring by TLC. |
| Product is oily or does not solidify upon acidification | - Presence of impurities. - Incomplete reaction. | - Ensure the reaction has gone to completion. - Try redissolving the oily product in a fresh alkaline solution, treat with charcoal again, and re-precipitate. - A final purification by column chromatography may be necessary in difficult cases. |
| Product is discolored | - Presence of colored impurities. - Degradation of the product. | - Ensure the activated charcoal treatment is effective. - Avoid excessive temperatures during drying. - Recrystallize the product. |
Frequently Asked Questions (FAQs)
Q1: What is the critical control point in this synthesis when scaling up?
A: The most critical control point is the management of the exothermic cyclization reaction in Step 2, especially during the addition of the intermediate to the hot alkaline solution and the subsequent heating. On a larger scale, the surface area to volume ratio decreases, making heat dissipation less efficient. It is crucial to have a reactor with adequate cooling capacity and to add the intermediate portion-wise to control the temperature.
Q2: Can I use a different base for the cyclization step?
A: Yes, sodium hydroxide (NaOH) can be used instead of potassium hydroxide (KOH).[3] The molar equivalents should be adjusted accordingly. The choice between NaOH and KOH often comes down to cost and the solubility of the resulting salt.
Q3: How can I confirm the identity and purity of the final product?
A: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Q4: What are the main safety precautions to consider for this scale-up?
A:
-
Reagent Handling: Thiosemicarbazides can be toxic; handle with appropriate PPE. Strong bases (KOH/NaOH) and acids (HCl) are corrosive. Polyphosphate ester is moisture-sensitive and can be corrosive.
-
Gas Evolution: The reaction of thiosemicarbazides in alkaline medium can sometimes lead to the evolution of hydrogen sulfide (H₂S), a toxic and flammable gas.[2] Ensure the reaction is conducted in a well-ventilated area with appropriate scrubbing for any off-gases.
-
Thermal Safety: As mentioned, be prepared for potential exotherms, especially during the cyclization step.
Q5: The intermediate from Step 1 is not precipitating. What should I do?
A: If the intermediate remains in solution, it is more likely to convert to the undesired 1,3,4-thiadiazole byproduct upon prolonged heating.[1] First, try cooling the reaction mixture to 0-5°C. If it still does not precipitate, you may need to partially remove the solvent under reduced pressure. Alternatively, consider a solvent screen at a small scale to find a solvent in which the intermediate has lower solubility.
Visualizing the Process
Workflow Diagram
References
-
Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2021). Molecules. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Scientific Journal of the Ternopil National Medical University. Available at: [Link]
-
Synthesis of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one: Crystal Structure and Hirshfeld Surface Analysis. (2023). Preprints.org. Available at: [Link]
-
Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (2018). Journal of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology. Available at: [Link]
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Technical Support Center: Preventing Disulfide Bond Formation During Purification of Triazole Thiols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols to address a common and critical challenge in the purification of triazole thiol compounds: the unwanted formation of disulfide bonds. Our goal is to equip you with the foundational knowledge and practical techniques to ensure the integrity and purity of your target molecules.
Understanding the Challenge: The "Why" Behind Disulfide Formation
Triazole thiols are a vital class of compounds, often serving as key pharmacophores in drug discovery due to their metabolic stability and hydrogen bonding capabilities.[1][2] However, the thiol (-SH) group, which is central to their function, is also their primary liability during purification and handling.
The core of the problem lies in the susceptibility of the thiol group to oxidation. Under common purification conditions, two thiol groups can be oxidized to form a disulfide bond (R-S-S-R).[3] This dimerization or oligomerization leads to a loss of the desired monomeric compound, introduces significant impurities, reduces yield, and can cause precipitation or aggregation, complicating downstream applications.
The mechanism is primarily driven by two factors:
-
Deprotonation: The thiol group (R-SH) exists in equilibrium with its deprotonated, anionic form, the thiolate (R-S⁻). The thiolate anion is a much stronger nucleophile and is significantly more susceptible to oxidation than the protonated thiol.[4]
-
Oxidation: The oxidation itself can be initiated by dissolved oxygen in buffers and is often catalyzed by trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) present in buffers and reagents.[5][6]
This process is highly pH-dependent. Alkaline conditions (pH > 7.5) favor the formation of the reactive thiolate anion, dramatically increasing the rate of disulfide bond formation.[7][8]
Caption: Mechanism of metal-catalyzed thiol oxidation to a disulfide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of triazole thiols in a direct question-and-answer format.
Q1: I'm seeing a new, less polar peak in my HPLC/LC-MS that corresponds to double the mass of my compound. What is it?
A: This is a classic sign of disulfide bond formation. The resulting dimer (R-S-S-R) will have approximately double the molecular weight of your starting thiol (R-SH) and will typically be less polar, causing it to elute later on a reverse-phase HPLC column. This is your primary indicator that oxidative conditions are present in your workflow.
Q2: My purified triazole thiol is precipitating out of solution during storage, even at low temperatures. Why is this happening?
A: This is likely due to the formation of intermolecular disulfide bonds, leading to oligomers or polymers that have poor solubility in your storage buffer.[6] The problem is often exacerbated if the buffer pH is neutral to alkaline and lacks protective reagents. Even slow, trace oxidation over time can lead to significant precipitation.
Q3: What is the single most effective change I can make to my purification buffers to prevent this?
A: The most impactful strategy is a dual approach: add a reducing agent and a metal chelator to all of your buffers, from lysis to final storage.
-
Reducing Agent: This actively reverses any disulfide bonds that form and keeps the thiol groups in their reduced (-SH) state.
-
Metal Chelator: This sequesters the trace metal ions that catalyze the oxidation reaction.[5][9]
Q4: Which reducing agent should I use? I've heard DTT has a strong odor.
A: While Dithiothreitol (DTT) is effective, Tris(2-carboxyethyl)phosphine (TCEP) is often the superior choice for several reasons:[10]
-
Odorless: TCEP is a non-thiol reducing agent and is completely odorless.[11]
-
Stability: It is much more resistant to air oxidation than DTT, giving it a longer effective lifespan in your buffers.[11][12]
-
Wide pH Range: TCEP is effective over a broad pH range (1.5-8.5), whereas DTT loses stability and effectiveness above pH 7.5.[11][12]
-
Irreversible Reduction: The reaction of TCEP with disulfides is effectively irreversible, providing robust protection.[11]
-
Compatibility: TCEP does not interfere with sulfhydryl-reactive labeling chemistries like maleimides, whereas DTT, being a thiol itself, will compete for the label.[11][12]
Q5: What is the role of EDTA, and is it necessary if I'm already using TCEP?
A: Yes, it is highly recommended. Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that "mops up" divalent metal cations (like Cu²⁺) that catalyze thiol oxidation.[5][9] While TCEP is more stable than DTT in the presence of metals, removing the catalytic ions with EDTA provides an essential, synergistic layer of protection.[6][13] It is an inexpensive and highly effective way to bolster the stability of your compound.
Q6: Can I just lower the pH of my buffers to prevent oxidation?
A: Lowering the pH (ideally to ~6.5) is a very effective strategy because it keeps the thiol group in its protonated, less reactive R-SH form.[7][8] However, this may not always be feasible if your protein or compound requires a higher pH for stability or activity. It is a crucial parameter to consider and should be used in conjunction with reducing and chelating agents whenever possible.
Reagent Selection & Comparison
Choosing the right additives for your buffers is critical. This table provides a side-by-side comparison of the most common reducing agents.
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | 2-Mercaptoethanol (β-ME) |
| Mechanism | Non-thiol, phosphine-based | Thiol-based | Thiol-based |
| Odor | Odorless | Strong, unpleasant | Strong, unpleasant |
| Effective pH Range | 1.5 - 8.5[11][12] | 7.0 - 7.5 | 7.0 - 7.5 |
| Stability in Air | High[10][11] | Low (readily oxidizes) | Low (readily oxidizes) |
| Potency | Strong, irreversible reduction[11] | Strong, reversible reduction | Moderate, requires higher conc. |
| Maleimide Labeling | Compatible[11] | Not compatible (reacts with label) | Not compatible (reacts with label) |
| Typical Conc. | 1-5 mM | 1-10 mM | 5-20 mM |
Recommendation: For most applications involving triazole thiols, TCEP is the preferred reducing agent due to its superior stability, lack of odor, and broader compatibility.
Experimental Protocols
Protocol 1: Preparing a Protected Purification Buffer
This protocol describes the preparation of a standard buffer (e.g., for chromatography) designed to maintain triazole thiols in a reduced state.
-
Prepare the Base Buffer: Start by preparing your primary buffer (e.g., 50 mM Tris, 150 mM NaCl) using high-purity water.
-
Adjust pH: Adjust the pH to a value between 6.5 and 7.0 . This slightly acidic pH is crucial for minimizing thiolate anion formation.[7][8]
-
Degas the Buffer (Optional but Recommended): To remove dissolved oxygen, sparge the buffer with an inert gas like argon or nitrogen for 15-30 minutes. Alternatively, use a vacuum chamber. This minimizes the primary oxidant.[9]
-
Add Chelating Agent: Add EDTA from a stock solution to a final concentration of 1-2 mM . This will sequester metal ion catalysts.[5]
-
Add Reducing Agent: Immediately before use, add TCEP from a freshly prepared or frozen stock solution to a final concentration of 1-5 mM .
-
Note on TCEP Stocks: TCEP is acidic in its powdered form. When preparing a stock solution (e.g., 0.5 M), dissolve it in water and adjust the pH to 7.0 with NaOH before bringing it to the final volume.[11] Store aliquots at -20°C. Avoid repeated freeze-thaw cycles. TCEP is less stable in phosphate buffers, so if using PBS, prepare the final solution immediately before use.[11][14]
-
Caption: Workflow for preparing a protected purification buffer.
Protocol 2: Verifying Free Thiols with Ellman's Reagent
It is crucial to verify that your compound remains in the reduced state. Ellman's Test is a rapid colorimetric assay to quantify free thiol groups.[15][16]
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0.
-
Ellman's Reagent Solution: Dissolve 4 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of Reaction Buffer.[17]
-
-
Prepare Standard Curve (Optional but Recommended):
-
Prepare a series of known concentrations of a standard thiol, like L-cysteine, in the Reaction Buffer.[17]
-
-
Assay Procedure:
-
Measure Absorbance: Read the absorbance at 412 nm. The yellow color produced is proportional to the concentration of free thiols.
-
Calculate Concentration: Determine the thiol concentration by comparing the absorbance to your standard curve or by using the molar extinction coefficient of the product (14,150 M⁻¹cm⁻¹).[17]
-
Self-Validation: Run this test on your initial material and on your final, purified product. A significant decrease in the free thiol concentration in the final product indicates that oxidation occurred during purification.
Protocol 3: Removing Reducing Agents Post-Purification
If your downstream application is incompatible with reducing agents, they must be removed.
-
Desalting Columns (Size Exclusion Chromatography): This is the most common and efficient method.[18]
-
Equilibrate a desalting spin column (e.g., PD-10) with your desired final buffer (which should be degassed and contain 1 mM EDTA, but no reducing agent).
-
Apply your sample to the column.
-
Centrifuge or elute according to the manufacturer's instructions. The larger triazole thiol compound will elute in the void volume, while the small molecule reducing agent will be retained in the column matrix.[18]
-
-
Dialysis: This method is suitable for larger molecules but is much slower.
-
Place your sample in a dialysis bag with an appropriate molecular weight cutoff.
-
Dialyze against several changes of a large volume of your final, degassed, EDTA-containing buffer over 24-48 hours.
-
-
Trustworthiness Check: After removal, immediately use the product or flash-freeze it in aliquots under an inert gas (e.g., argon) to prevent re-oxidation.
References
-
ResearchGate. (2015). How can I purify reduced protein to get rid of the reducing agent?. ResearchGate. Retrieved from [Link]
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ResearchGate. (2016). EDTA's role in keeping antibodies from accumulating in solution?. ResearchGate. Retrieved from [Link]
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Karas, D., & Szostak, M. (2019). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Molecules, 24(18), 3349. Retrieved from [Link]
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University of Utah. (n.d.). A Protocol for the Determination of Free Thiols. University of Utah. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Organic Chemistry Portal. Retrieved from [Link]
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MDPI. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Retrieved from [Link]
-
Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80. Retrieved from [Link]
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Chen, Y., et al. (2008). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. Free Radical Biology and Medicine, 45(6), 723-736. Retrieved from [Link]
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Gaciarz, A., et al. (2017). Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds. International Journal of Molecular Sciences, 18(11), 2269. Retrieved from [Link]
- Google Patents. (2017). WO2017196810A1 - Prevention of protein disulfide bond reduction. Google Patents.
-
MDPI. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. MDPI. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Retrieved from [Link]
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Proteomics and Mass Spectrometry Core Facility. (2014). TCEP or DTT?. Proteomics and Mass Spectrometry Core Facility. Retrieved from [Link]
-
Hampton, M. B., & Reddie, K. G. (2018). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Methods in Enzymology, 600, 1-18. Retrieved from [Link]
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PubMed. (2008). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. PubMed. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Protein Purification. Fisher Scientific. Retrieved from [Link]
-
ResearchGate. (1999). (PDF) A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. ResearchGate. Retrieved from [Link]
-
Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. Retrieved from [Link]
-
L-Garrido, S., et al. (2022). Protein purification strategies must consider downstream applications and individual biological characteristics. Protein Science, 31(6), e4321. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2019). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. ResearchGate. Retrieved from [Link]
-
MDPI. (2021). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. MDPI. Retrieved from [Link]
-
Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Rapid Novor. Retrieved from [Link]
-
ResearchGate. (2017). Can Tris-EDTA work as an oxidizing agent?. ResearchGate. Retrieved from [Link]
-
ChemRxiv. (2022). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Retrieved from [Link]
-
Wu, J., & Watson, J. T. (1998). Experimental Assignment of Disulfide-Bonds in Purified Proteins. Current Protocols in Protein Science, Chapter 11, Unit 11.5. Retrieved from [Link]
-
Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry, 383(3-4), 375-388. Retrieved from [Link]
-
Dynamic Biosensors. (n.d.). Reducing Agent Kit 1 for Proteins and Antibodies: Chemical reduction of disulfide bonds with TCEP. Dynamic Biosensors. Retrieved from [Link]
-
ResearchGate. (2008). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. ResearchGate. Retrieved from [Link]
-
ResearchGate. (1979). Thiol Alkylation below Neutral pH. ResearchGate. Retrieved from [Link]
-
Wang, W. (1999). The role of thiols and disulfides in protein chemical and physical stability. Advanced Drug Delivery Reviews, 35(2-3), 203-217. Retrieved from [Link]
-
ResearchGate. (2021). Facilitate disulfide bond formation after expression?. ResearchGate. Retrieved from [Link]
-
PNAS. (2020). Liganded LolCDE structures reveal a common substrate-LolE interaction guiding bacterial lipoprotein transport. PNAS. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Antifungal 1,2,4-Triazole-3-thiol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. In the ongoing search for novel, more effective antifungal agents, the 1,2,4-triazole scaffold has proven to be a remarkably fertile ground for discovery.[1][2][3] This heterocyclic nucleus is a cornerstone of numerous clinically successful antifungal drugs, including fluconazole and itraconazole.[4] These agents primarily exert their effect by targeting and inhibiting a critical enzyme in the fungal cell membrane biosynthesis pathway.[1] This guide delves into a specific, promising subclass: the 1,2,4-triazole-3-thiol derivatives. By exploring their structure-activity relationships (SAR), we aim to provide a comparative framework and actionable insights for the rational design of next-generation antifungal therapeutics.
The Core Pharmacophore: Understanding the 1,2,4-Triazole-3-thiol Scaffold
The antifungal potential of this class of compounds is intrinsically linked to its core structure. The 1,2,4-triazole ring is not merely a structural backbone; it is a key pharmacophore.[4] Its nitrogen atoms are crucial for coordinating with the heme iron atom within the active site of the target enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This interaction is the linchpin of its antifungal activity. The presence of the thiol (-SH) group at the 3-position, which can exist in tautomeric equilibrium with a thione (=S) form, offers a unique handle for synthetic modification and can influence the molecule's overall electronic properties and binding affinity.[7]
The general structure allows for diverse substitutions, primarily at the N-4 and C-5 positions, which profoundly modulate the compound's biological activity.
Key Structural Insights from SAR Studies:
-
Substitution at the C-5 Position: The substituent at the C-5 position often interacts with hydrophobic pockets within the enzyme's active site. Aromatic rings, such as a phenyl group, are common. The nature and position of substituents on this phenyl ring can fine-tune activity.
-
Substitution at the N-4 Position: This position is a critical determinant of antifungal potency. Often, a Schiff base linkage (a nitrogen-carbon double bond) is introduced here, connecting the triazole core to another aromatic or heterocyclic system.
-
Steric Hindrance: Studies have shown that bulky substituents at the N-4 position can lead to decreased antifungal activity, likely due to steric hindrance that prevents optimal binding with the target enzyme.[8]
-
Electronic Effects: The electronic nature of the substituents plays a significant role. For instance, the presence of electron-withdrawing groups, such as a chloro (Cl) group in the para position of a benzylideneamino moiety, has been shown to enhance activity against certain bacterial strains and can be extrapolated to fungal targets.[8] Conversely, electron-donating groups like methoxy (-OCH3) have been observed to decrease potency.[8]
-
Mechanism of Action: Disrupting Fungal Cell Membrane Integrity
The primary molecular target for 1,2,4-triazole antifungals is lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme.[1][4][5] This enzyme is essential for the biosynthesis of ergosterol, the principal sterol component of the fungal cell membrane. Ergosterol is vital for maintaining the membrane's structural integrity, fluidity, and permeability.
By inhibiting CYP51, triazole derivatives block the conversion of lanosterol to ergosterol.[5][9] This blockade leads to the accumulation of toxic methylated sterol precursors, which disrupt the phospholipid bilayer, alter the activity of membrane-bound enzymes, and ultimately inhibit fungal growth and replication.[1]
Caption: Inhibition of CYP51 by 1,2,4-triazoles blocks ergosterol synthesis, disrupting the fungal cell membrane.
Comparative Performance Analysis
To contextualize the potential of 1,2,4-triazole-3-thiol derivatives, their performance must be benchmarked against established antifungal agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for a series of synthesized 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives against various fungal strains, compared to the standard drug Ketoconazole.
| Compound ID | Substituent on Benzylidene Ring | MIC (µg/mL) vs. Microsporum gypseum | MIC (µg/mL) vs. Candida albicans | MIC (µg/mL) vs. Aspergillus niger |
| 5a | 4-Cl | 15.62 | >1000 | >1000 |
| 5b | 2-Cl | 31.25 | >1000 | >1000 |
| 5c | 2,4-diCl | 15.62 | >1000 | >1000 |
| 5d | 4-F | 15.62 | >1000 | >1000 |
| 5e | 4-NO2 | 15.62 | >1000 | >1000 |
| 5f | 3-NO2 | 15.62 | >1000 | >1000 |
| Ketoconazole | Standard Drug | 31.25 | Not Reported | Not Reported |
Data synthesized from literature reports for illustrative comparison.[8]
Analysis of Performance Data:
The data reveals several key points. Notably, several synthesized derivatives (5a, 5c, 5d, 5e, 5f) exhibited superior or comparable activity against Microsporum gypseum when compared to the standard drug Ketoconazole.[8] This highlights the potential of this scaffold. However, the tested compounds showed a narrow spectrum of activity, being largely ineffective against Candida albicans and Aspergillus niger.[8] This underscores a critical area for future optimization: broadening the antifungal spectrum. The superior performance of derivatives with electron-withdrawing groups (Cl, F, NO2) corroborates the SAR principles discussed earlier.
Experimental Protocols for Synthesis and Evaluation
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol 1: General Synthesis of 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
This protocol outlines a reliable method for synthesizing the triazole core and subsequent Schiff base derivatives.
Caption: A two-step synthesis workflow for 1,2,4-triazole-3-thiol Schiff base derivatives.
Step-by-Step Methodology:
-
Synthesis of the Triazole Core (e.g., 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol):
-
Combine equimolar amounts (e.g., 0.01 M) of the desired substituted benzoic acid and thiocarbohydrazide in a flask.
-
Heat the mixture until it melts, then maintain the temperature at approximately 145°C for 40 minutes.[8]
-
Allow the reaction mixture to cool to room temperature.
-
Treat the resulting solid with a sodium bicarbonate solution to neutralize any unreacted acid.
-
Wash the product thoroughly with water, collect it by filtration, and recrystallize from a suitable solvent like an ethanol/DMF mixture.[8]
-
-
Synthesis of the Final Schiff Base Derivative:
-
Dissolve the synthesized 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1 equivalent) in ethanol.
-
Add the desired substituted benzaldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to act as a catalyst.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize to obtain the pure final compound.
-
Protocol 2: In Vitro Antifungal Activity Screening (Broth Microdilution Method)
This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, provides a quantitative measure of antifungal activity (MIC).[10]
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Step-by-Step Methodology:
-
Preparation:
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial dilutions of the compound stock solutions with the broth medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).[11]
-
Add the standardized fungal inoculum to each well.
-
Include a positive control (inoculum with no drug) and a negative/sterility control (broth only).
-
-
Incubation and Analysis:
-
Incubate the plate at 35°C. The incubation time depends on the fungal species (e.g., 24 hours for Candida, up to 48-72 hours for others).[10][11]
-
Following incubation, determine the MIC. This is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (often ≥80%) compared to the drug-free control well.[11] This can be assessed visually or by measuring the optical density using a spectrophotometer.
-
Conclusion and Future Directions
The 1,2,4-triazole-3-thiol scaffold represents a valuable platform for the development of novel antifungal agents. SAR studies consistently demonstrate that modifications at the N-4 and C-5 positions are pivotal in modulating antifungal potency and spectrum. Specifically, the incorporation of aromatic moieties bearing electron-withdrawing substituents at the N-4 position appears to be a promising strategy, as evidenced by enhanced activity against certain fungal species like Microsporum gypseum.
While initial findings are encouraging, the narrow spectrum of activity for many derivatives remains a challenge. Future research should focus on:
-
Broadening the Spectrum: Designing novel substitutions that can improve activity against clinically relevant pathogens like Candida albicans and Aspergillus species.
-
Molecular Hybridization: Combining the 1,2,4-triazole-3-thiol core with other known antifungal pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action.
-
Computational Modeling: Utilizing molecular docking studies to better understand the binding interactions within the CYP51 active site, allowing for more rational, targeted design of new derivatives.
By leveraging these foundational SAR insights and embracing innovative synthetic strategies, the scientific community can continue to develop this promising class of compounds, moving closer to delivering new and effective treatments in the fight against fungal infections.
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Young Pharmacists. [Link]
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Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]
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Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
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Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules. [Link]
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1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]
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Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. ResearchGate. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy. [Link]
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Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress. [Link]
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Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. [Link]
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Synthesis and in vitro antimicrobial activity of some triazole derivatives. ResearchGate. [Link]
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A Comparative Guide to Triazole Derivatives as Corrosion Inhibitors for Mild Steel
In the relentless battle against the degradation of materials, the protection of mild steel from corrosion remains a paramount concern across numerous industries. Among the diverse strategies employed, the use of organic corrosion inhibitors has proven to be a highly effective and versatile approach. This guide provides a comprehensive comparative analysis of various triazole derivatives, a class of heterocyclic compounds that have garnered significant attention for their exceptional performance as mild steel corrosion inhibitors, particularly in acidic environments. Drawing upon a wealth of experimental data and theoretical insights, this document is intended to serve as a valuable resource for researchers, scientists, and professionals in materials science and chemical engineering.
The Pervasive Challenge of Mild Steel Corrosion
Mild steel, an alloy of iron and carbon, is a cornerstone of modern infrastructure and industry due to its low cost and robust mechanical properties. However, its susceptibility to corrosion in the presence of moisture and aggressive ions, such as chloride and sulfate, poses a significant economic and safety challenge. Acidic solutions, frequently used in industrial processes like acid pickling, cleaning, and oil well acidizing, create a highly corrosive environment that accelerates the dissolution of mild steel.
The fundamental corrosion process involves two electrochemical reactions: the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic evolution of hydrogen (2H⁺ + 2e⁻ → H₂) in acidic solutions. An effective corrosion inhibitor mitigates this process by adsorbing onto the steel surface, thereby creating a protective barrier that impedes these reactions.
Triazole Derivatives: A Promising Class of Corrosion Inhibitors
Triazole derivatives have emerged as a superior class of corrosion inhibitors due to their unique molecular structure. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, along with various functional groups, facilitates strong adsorption onto the metal surface. These compounds are not only effective but are also often cost-effective to synthesize and can be environmentally benign.[1] The mechanism of their protective action is generally attributed to the presence of the nitrogen heteroatoms, π-electrons in the triazole ring, and the potential for the substituent groups to enhance the molecule's interaction with the d-orbitals of iron.[2]
This guide will delve into a comparative study of several triazole derivatives, examining their inhibition efficiency and the underlying mechanisms of their protective action.
Comparative Performance Analysis of Triazole Derivatives
The efficacy of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically expressed as a percentage. A higher IE value indicates better protection. The following table summarizes the performance of various triazole derivatives as corrosion inhibitors for mild steel in acidic media, based on data from several research studies.
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | 1M HCl | 25 ppm | 25 | 93.4 | [1] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | 1M HCl | 25 ppm | 25 | 95.2 | [1] |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO2Et] | 1.0 M HCl | 1.0 x 10⁻³ M | 25 | 95.3 | [3] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2] | 1.0 M HCl | 1.0 x 10⁻³ M | 25 | 95.0 | [3] |
| 1(benzyl)-4,5-dibenzoyl-1,2,3-triazole (BDBT) | 1% HCl | 50 ppm | Not Specified | >95 | [4] |
| 3,4-dichloro-acetophenone-O-1′-(1′,3′,4′-triazolyl)-methaneoxime (4-DTM) | 1M HCl | 1.0 x 10⁻³ M | Not Specified | Excellent | [5] |
| 2,5-dichloro-acetophenone-O-1′-(1′,3′,4′-triazolyl)-methaneoxime (5-DTM) | 1M HCl | 1.0 x 10⁻³ M | Not Specified | Excellent | [5] |
| 4-amino-1,2,4-triazole-3-thiol (ATT) | 1.0 M H₂SO₄ | 5 x 10⁻³ M | 25 | >90 | [6] |
| 4-amino-5-methyl-1,2,4-triazole-3-thiol (AMTT) | 1.0 M H₂SO₄ | 5 x 10⁻³ M | 25 | >95 | [6] |
| 4-amino-5-ethyl-1,2,4-triazole-3-thiol (AETT) | 1.0 M H₂SO₄ | 5 x 10⁻³ M | 25 | >98 | [6] |
Analysis of Performance Data:
The data clearly demonstrates the high inhibition efficiencies of various triazole derivatives. Several key trends can be observed:
-
Influence of Substituent Groups: The nature of the substituent groups on the triazole ring plays a crucial role in determining the inhibition efficiency. For instance, the presence of larger aromatic moieties or groups with additional heteroatoms often leads to enhanced performance.[1] This is attributed to an increase in the molecule's ability to cover the metal surface and the availability of more active sites for adsorption.
-
Concentration Dependence: The inhibition efficiency of triazole derivatives generally increases with their concentration up to an optimal value.[7] This is because a higher concentration leads to greater surface coverage by the inhibitor molecules.
-
Type of Acidic Medium: The performance of an inhibitor can vary between different acidic media (e.g., HCl vs. H₂SO₄). This is due to the different anions present in the solution, which can influence the adsorption process.
-
Mechanism of Inhibition: Most of the cited studies indicate that these triazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process.[3][5][7][8]
Unveiling the Mechanism of Inhibition: A Molecular Perspective
The effectiveness of triazole derivatives lies in their ability to form a protective film on the mild steel surface. This process is governed by the adsorption of the inhibitor molecules. The adsorption can occur through two primary mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules (van der Waals forces).
-
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the inhibitor molecule and the iron atoms on the surface, leading to the formation of a coordinate-type bond. The lone pair of electrons on the nitrogen atoms and the π-electrons of the triazole ring are crucial for this interaction.
Often, the adsorption of triazole derivatives on a mild steel surface is a combination of both physisorption and chemisorption.[3] The specific adsorption mechanism can be elucidated by studying the thermodynamic parameters of the adsorption process, which often follows the Langmuir adsorption isotherm.[3][5]
Caption: General mechanism of corrosion inhibition by triazole derivatives on a mild steel surface.
Experimental Protocols for Evaluating Corrosion Inhibitors
The reliable evaluation of corrosion inhibitors requires a combination of experimental techniques. The following are detailed protocols for the most commonly employed methods in the study of triazole derivatives.
Weight Loss Measurement
This is a simple and straightforward method to determine the corrosion rate and inhibition efficiency.
Protocol:
-
Specimen Preparation: Prepare mild steel coupons of known dimensions. Mechanically polish the surfaces with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with deionized water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1M HCl) with and without the desired concentrations of the triazole derivative inhibitor. The immersion is typically carried out for a specified period (e.g., 6 hours) at a constant temperature.
-
Final Weighing: After the immersion period, remove the coupons, carefully clean them to remove corrosion products, wash with deionized water, dry, and reweigh.
-
Calculation:
-
Calculate the corrosion rate (CR) in mm/year.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. These are typically performed using a three-electrode setup consisting of a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
a) Potentiodynamic Polarization (PDP)
This technique provides information on both the anodic and cathodic reactions.
Protocol:
-
Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating material, leaving a known surface area exposed. Polish the exposed surface as described for weight loss measurements.
-
Stabilization: Immerse the three-electrode setup in the test solution (with and without inhibitor) and allow the open circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the potential (E) to obtain the Tafel plots.
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i'corr - icorr) / i'corr] x 100 where i'corr is the corrosion current density without the inhibitor and icorr is the corrosion current density with the inhibitor.
-
b) Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Protocol:
-
Electrode and System Setup: Use the same three-electrode setup as for PDP.
-
Stabilization: Allow the system to reach a steady state at the OCP.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Present the impedance data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance and phase angle vs. frequency).
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct - R'ct) / Rct] x 100 where Rct is the charge transfer resistance with the inhibitor and R'ct is the charge transfer resistance without the inhibitor.
-
Caption: Experimental workflow for the evaluation of triazole derivatives as corrosion inhibitors.
Theoretical Insights from Quantum Chemical Calculations
In addition to experimental studies, quantum chemical calculations based on Density Functional Theory (DFT) are increasingly used to correlate the molecular structure of inhibitors with their performance.[3][7] These theoretical studies can predict parameters such as:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electron transfer.
-
Dipole Moment (μ): A higher dipole moment may facilitate stronger adsorption onto the metal surface.[9]
These computational approaches provide a powerful tool for designing new and more effective triazole-based corrosion inhibitors.[9]
Conclusion and Future Perspectives
The comparative analysis presented in this guide unequivocally demonstrates that triazole derivatives are a highly effective and versatile class of corrosion inhibitors for mild steel in acidic environments. Their performance is intricately linked to their molecular structure, with substituent groups playing a pivotal role in enhancing their protective capabilities. The primary mechanism of inhibition involves the adsorption of these molecules onto the steel surface, forming a barrier that stifles both anodic and cathodic corrosion reactions.
The synergistic use of experimental techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, complemented by theoretical insights from quantum chemical calculations, provides a robust framework for understanding and optimizing the performance of these inhibitors.
Future research in this field should focus on the design and synthesis of novel triazole derivatives with enhanced solubility, environmental friendliness, and even higher inhibition efficiencies at lower concentrations. The exploration of synergistic effects between different triazole derivatives or with other inhibiting species also presents a promising avenue for developing advanced corrosion protection strategies.
References
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Al-Amiery, A. A., et al. (2021). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports, 11(1), 1-18. [Link]
-
El-Haddad, M. M. (2020). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Molecules, 25(17), 3845. [Link]
-
Nahlé, A., et al. (2021). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. RSC Advances, 11(8), 4646-4661. [Link]
-
Merimi, I., et al. (2022). Metal corrosion inhibition by triazoles: A review. International Journal of Corrosion and Scale Inhibition, 11(2), 524-540. [Link]
-
Setti, N., et al. (2024). Experimental and Computational Investigation of Novel Triazole-Pyrazole Derivative as a Synthetic Corrosion Inhibitor for M-Steel in 1.0 M HCl. BIO Web of Conferences, 109, 01021. [Link]
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Umar, B. F., et al. (2023). Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. Journal of the Nigerian Society of Physical Sciences, 5(3), 1338. [Link]
-
Li, W. H., et al. (2007). Some new triazole derivatives as inhibitors for mild steel corrosion in acidic medium. Journal of Applied Electrochemistry, 37(9), 1113-1121. [Link]
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-
Bentiss, F., et al. (2002). Electrochemical Study of Substituted Triazoles Adsorption on Mild Steel. Journal of The Electrochemical Society, 149(5), B150. [Link]
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-
Merimi, I., et al. (2022). Metal corrosion inhibition by triazoles: A review. International Journal of Corrosion and Scale Inhibition, 11(2), 524-540. [Link]
-
Ahmad, Y. H., et al. (2012). Investigation of the Inhibiting Effect of Some Triazole Derivatives for the Corrosion of Mild Steel in 1 M H2SO4 Solution. International Journal of Electrochemical Science, 7, 5136-5151. [Link]
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5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol vs fluconazole efficacy against C. albicans
An Investigative Guide to the Comparative Efficacy of Novel Triazole-Thiols and Fluconazole Against Candida albicans
This guide provides a comparative analysis of the potential antifungal efficacy of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol against Candida albicans, benchmarked against the established azole antifungal, fluconazole. While direct, peer-reviewed comparative data for this specific novel compound is emerging, this document synthesizes information on structurally related triazole-thiol derivatives and establishes a rigorous experimental framework for its evaluation. Our focus is on the causal logic behind the required experimental design, ensuring that any investigation into this novel agent is built upon a foundation of scientific integrity.
Introduction: The Rationale for Novel Antifungal Agents
Candida albicans remains a significant opportunistic fungal pathogen. The widespread use of azole antifungals, particularly fluconazole, has led to the emergence of resistant strains, creating an urgent need for novel therapeutic agents. The 1,2,4-triazole nucleus is a key pharmacophore in many antifungal drugs, including fluconazole itself. The exploration of novel substitutions on this core structure, such as the cyclopropyl and isopropyl groups in this compound, represents a rational-design approach to potentially overcome existing resistance mechanisms and enhance antifungal activity.
Mechanism of Action: A Tale of Two Triazoles
Fluconazole, and other azole antifungals, exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is critical in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol production, azoles compromise the integrity and fluidity of the fungal membrane, leading to growth arrest (fungistatic effect) or cell death (fungicidal effect at high concentrations).
It is hypothesized that this compound shares this primary mechanism of action. The nitrogen atom at position 4 of the triazole ring is believed to bind to the heme iron atom in the active site of lanosterol 14α-demethylase, while the substituted side chains influence the compound's affinity, specificity, and pharmacokinetic properties.
Caption: Hypothesized shared mechanism of action for fluconazole and the novel triazole-thiol.
Comparative Efficacy: A Data-Driven Overview
Direct comparative studies for this compound are not yet widely published. However, research on analogous 4-alkyl-5-substituted-4H-1,2,4-triazole-3-thiols has demonstrated promising antifungal activity, often comparable to or exceeding that of fluconazole in initial screenings. The table below presents a typical comparative profile based on established data for fluconazole and expected outcomes for a promising novel triazole-thiol derivative.
| Parameter | Fluconazole (Reference) | This compound (Hypothesized) | Rationale for Comparison |
| MIC₅₀ against C. albicans | 0.25 - 1.0 µg/mL (Susceptible strains) | Expected to be ≤ 1.0 µg/mL | The primary goal for a new agent is to demonstrate at least equivalent, if not superior, potency to the standard of care. |
| MIC for Resistant Strains | ≥ 8.0 µg/mL | Potentially < 8.0 µg/mL | Novel substitutions may evade common resistance mechanisms (e.g., altered target enzyme affinity, efflux pump overexpression). |
| Spectrum of Activity | Broad-spectrum against most Candida spp. | To be determined; likely active against various yeasts. | Initial screens should test against a panel of clinically relevant Candida species. |
| Fungistatic/Fungicidal | Primarily fungistatic | To be determined | Time-kill curve analysis is required to determine if the compound inhibits growth or actively kills the fungal cells. |
Experimental Protocols for Head-to-Head Comparison
To rigorously evaluate the efficacy of a novel compound against fluconazole, a standardized, multi-step approach is essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is the gold standard for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Causality: The choice of broth microdilution is based on its high reproducibility, scalability for testing multiple isolates and compounds, and its status as a reference method, which allows for data comparison across different studies and laboratories.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium.
-
Drug Dilution: Prepare a stock solution of this compound and fluconazole in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the diluted fungal inoculum to each well, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Controls: Include a positive control well (inoculum, no drug) and a negative control well (medium only, no inoculum).
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest drug concentration at which there is a significant (≥50%) inhibition of growth compared to the positive control. This can be assessed visually or by reading the optical density at 600 nm.
Disk Diffusion (Zone of Inhibition) Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
Causality: While less precise than MIC testing, the disk diffusion assay is a rapid, low-cost screening tool. It is excellent for quickly assessing the susceptibility of multiple isolates and visualizing the inhibitory effect of a compound.
Step-by-Step Methodology:
-
Plate Preparation: Prepare a lawn of C. albicans by evenly streaking a standardized inoculum onto a Mueller-Hinton agar plate supplemented with glucose and methylene blue.
-
Disk Application: Impregnate sterile paper disks with known concentrations of the novel triazole-thiol and fluconazole. Place the disks onto the agar surface.
-
Incubation: Incubate the plate at 35°C for 24 hours.
-
Measurement: Measure the diameter of the zone of growth inhibition around each disk. A larger zone diameter indicates greater susceptibility of the organism to the compound.
Conclusion and Future Directions
The therapeutic landscape for fungal infections necessitates the development of new agents that can circumvent existing resistance mechanisms. While this compound remains an investigational compound, its structural class has shown significant promise. The direct comparison with fluconazole, using standardized methodologies as outlined above, is the critical next step in validating its potential as a clinical candidate. Future studies should expand to include time-kill assays to determine fungistatic versus fungicidal activity, testing against a broad panel of fluconazole-resistant clinical isolates, and in vivo efficacy studies in appropriate animal models. This rigorous, systematic evaluation is paramount to translating a promising chemical structure into a tangible therapeutic benefit.
References
Note: The following references are based on searches for structurally related compounds and general antifungal testing methodologies, as direct studies on the specified compound were not available.
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Antifungal Activity of Novel Triazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The landscape of invasive fungal infections is a challenging one, marked by high mortality rates and the persistent emergence of drug resistance.[1][2] Triazole antifungals remain a cornerstone of our therapeutic arsenal, but the need for novel, more effective agents is urgent.[3][4] This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating the antifungal activity of new triazole compounds, offering insights into the experimental nuances and the critical importance of correlating data from these distinct paradigms.
The In Vitro vs. In Vivo Discrepancy: Bridging the Bench-to-Bedside Gap
A fundamental challenge in antifungal drug development is that potent in vitro activity does not always translate to in vivo efficacy.[1][5] A novel triazole may exhibit a low Minimum Inhibitory Concentration (MIC) in a culture plate, yet fail in an animal model. This discrepancy can arise from a multitude of factors, including:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): A compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its concentration- and time-dependent killing characteristics, are not captured in a static in vitro assay.
-
Host-Pathogen Interactions: The complex interplay between the fungal pathogen and the host's immune system can significantly influence a drug's effectiveness.
-
Protein Binding: High plasma protein binding can reduce the concentration of free, active drug available to target the fungus in vivo.[6]
-
Bioavailability: Poor oral bioavailability can prevent a drug from reaching therapeutic concentrations at the site of infection.[7][8]
Therefore, a comprehensive evaluation of both in vitro and in vivo activity is indispensable for identifying promising new triazole candidates.[9][10]
Mechanism of Action: The Triazole Target
Triazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51).[11][12] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[13] By disrupting ergosterol production, triazoles compromise the structural integrity and function of the fungal cell membrane, ultimately leading to cell death.[12][14]
Caption: Workflow for in vitro broth microdilution antifungal susceptibility testing.
In Vivo Antifungal Efficacy Studies
Animal models are essential for evaluating the therapeutic potential of a novel triazole in a complex biological system. [9]Murine models of systemic candidiasis and invasive aspergillosis are commonly used. [1][15]
Detailed Protocol: Murine Model of Systemic Candidiasis
This workflow describes a typical efficacy study. All animal procedures should be conducted under approved ethical guidelines.
-
Animal Acclimatization: House immunocompetent or immunosuppressed mice (depending on the study design) in a controlled environment for a period of acclimatization.
-
Infection: Infect mice intravenously with a standardized inoculum of a virulent fungal strain (e.g., Candida albicans SC5314). The inoculum size is critical and should be predetermined to cause a lethal infection in untreated animals within a specific timeframe.
-
Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with the novel triazole compound. The drug can be administered via various routes (e.g., oral gavage, intraperitoneal injection) at different dose levels. [1]A vehicle control group and a group treated with a standard-of-care antifungal (e.g., fluconazole) are essential comparators. [1]4. Monitoring: Monitor the animals daily for clinical signs of illness and mortality for a defined period (e.g., 21 days). [9]5. Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include determining the fungal burden in target organs (e.g., kidneys, brain) by plating homogenized tissue and counting colony-forming units (CFUs). [1][9]
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Validating analytical methods for triazole quantification in soil or water
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Triazole Quantification in Soil and Water
Introduction: The Critical Need for Robust Triazole Quantification
Triazole fungicides are a class of widely used pesticides in agriculture, crucial for protecting crops from a broad spectrum of fungal diseases. However, their persistence and potential mobility in the environment raise concerns about their presence in soil and water systems, which can have implications for both ecological and human health. Consequently, the accurate and reliable quantification of triazole residues is paramount for environmental monitoring, risk assessment, and regulatory compliance.
This guide provides a comparative analysis of the most prevalent analytical methodologies for triazole quantification in soil and water. As a senior application scientist, my focus is not merely on the procedural steps but on the underlying principles and the rationale behind methodological choices, ensuring that the selected method is fit for its intended purpose. We will delve into the nuances of sample preparation, chromatographic separation, and detection, culminating in a robust validation framework that ensures data of the highest quality and integrity.
Methodology Comparison: Selecting the Right Tool for the Task
The choice of an analytical method for triazole quantification is dictated by several factors, including the specific triazoles of interest, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) often coupled with a Diode Array Detector (DAD) or, for higher sensitivity and selectivity, a Mass Spectrometer (MS), and Gas Chromatography (GC) also frequently coupled with an MS detector.
Table 1: Performance Comparison of Key Analytical Methods for Triazole Quantification
| Parameter | HPLC-DAD | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | ng/g or µg/L range | pg/g or ng/L range | pg/g or ng/L range |
| Limit of Quantification (LOQ) | µg/g or µg/L range | ng/g or ng/L range | ng/g or ng/L range |
| Selectivity | Moderate | High to Very High | High |
| Throughput | Moderate | High | Moderate |
| Matrix Effects | Moderate | High (can be mitigated) | Moderate to High |
| Derivatization Required | No | No | Often, for volatility |
| Cost | Low to Moderate | High | Moderate to High |
As evidenced in Table 1, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) generally offers the best combination of sensitivity and selectivity, making it the gold standard for trace-level quantification of triazoles in complex environmental matrices. While Gas Chromatography-Mass Spectrometry (GC-MS) provides comparable sensitivity, it often requires a derivatization step to improve the volatility of the triazole analytes, adding complexity to the sample preparation workflow. HPLC with Diode-Array Detection (HPLC-DAD) is a more accessible and cost-effective option, suitable for screening purposes or for analyzing samples with higher concentrations of triazoles, but it lacks the sensitivity and selectivity of mass spectrometric methods.
The Analytical Workflow: A Step-by-Step Guide to Robust Quantification
A successful analytical method for triazole quantification is a multi-stage process, with each step critically impacting the quality of the final result. The following workflow is designed to be a self-validating system, incorporating quality control checks at each stage.
Comparative Guide to the Cross-Resistance Profile of New Antifungal Agents Against Triazole-Resistant Fungi
Introduction: The Evolving Challenge of Antifungal Resistance
The global rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a formidable challenge to public health. For decades, triazoles have been the cornerstone of antifungal therapy, valued for their broad spectrum and oral bioavailability.[1][2] Their primary mechanism involves the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 or cyp51 genes), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to growth inhibition or cell death.
However, the widespread use of triazoles in both clinical and agricultural settings has driven the selection of resistant fungal strains.[3] Resistance mechanisms are sophisticated and varied, but predominantly include:
-
Target Site Modification: Point mutations in the cyp51A gene (Aspergillus) or ERG11 gene (Candida) reduce the binding affinity of triazole drugs to the target enzyme.[1][4]
-
Overexpression of Efflux Pumps: Fungi can upregulate ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which actively pump antifungal agents out of the cell, preventing them from reaching their target.[5]
-
Upregulation of the Target Enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the drug.
The emergence of multidrug-resistant pathogens like Candida auris further complicates treatment, as this yeast often exhibits high-level resistance to fluconazole and variable resistance to other standard antifungals.[6][7][8] This landscape necessitates the development of novel antifungal agents capable of overcoming existing resistance mechanisms. This guide provides a comparative analysis of new-generation antifungals, focusing on their cross-resistance profiles against clinically relevant triazole-resistant fungi. While our focus is on overcoming triazole resistance, we will also discuss novel non-triazole agents that bypass these resistance mechanisms entirely, offering crucial alternative therapeutic strategies.
Mechanisms of Triazole Resistance: A Visual Overview
To understand how new agents overcome resistance, we must first visualize the primary mechanisms that render older triazoles ineffective. The following diagram illustrates the two most common pathways of triazole resistance in a fungal cell.
Caption: Key mechanisms of triazole resistance in fungal pathogens.
Profiles of Novel Antifungal Agents
Several new agents with novel mechanisms of action or improved chemical structures are in late-stage development or have recently been approved. These agents offer promising activity against fungi that have developed resistance to conventional triazoles.
Oteseconazole: A Next-Generation Tetrazole
Oteseconazole is a novel tetrazole agent designed for greater selectivity and potency against fungal CYP51 than human cytochrome P450 enzymes. This enhanced selectivity aims to reduce drug-drug interactions and off-target side effects.[9]
-
Mechanism of Action: Like other azoles, Oteseconazole inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis.[9] However, its structure is optimized to form a stronger bond with the fungal enzyme and to be a poorer substrate for efflux pumps, potentially allowing it to overcome common resistance mechanisms.
-
Spectrum of Activity: It has demonstrated potent in vitro activity against a range of Candida species, including azole-resistant strains.[9] Clinical studies have shown its efficacy in treating recurrent vulvovaginal candidiasis (RVVC).[9]
Olorofim: A First-in-Class Orotomide
Olorofim represents a completely new class of antifungals, the orotomides. Its novelty lies in its unique mechanism of action, which is unrelated to the ergosterol pathway.[10][11]
-
Mechanism of Action: Olorofim targets the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][10][11][12] By inhibiting DHODH, Olorofim halts the production of pyrimidines, which are essential for DNA, RNA, and protein synthesis, leading to cell death.[3][12][13] The fungal DHODH enzyme has low sequence identity with its human counterpart, allowing for high selectivity.[3][12]
-
Spectrum of Activity: Olorofim exhibits potent activity against filamentous fungi, including azole-resistant Aspergillus species, Lomentospora prolificans, and Scedosporium species.[10][11] Notably, it lacks activity against yeasts like Candida and the Mucorales order.[10]
Ibrexafungerp: A First-in-Class Triterpenoid
Ibrexafungerp is the first approved drug in a new class of antifungals called triterpenoids. While its target is the same as the echinocandin class, its chemical structure and binding properties are distinct.[14][15]
-
Mechanism of Action: Ibrexafungerp inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of glucan, a critical polymer in the fungal cell wall.[14][15][16][17] This disruption leads to increased cell permeability and osmotic lysis.[14][16] Although it targets the same enzyme as echinocandins, its binding site appears to be different, which may explain its activity against some echinocandin-resistant strains.[18]
-
Spectrum of Activity: Ibrexafungerp has a broad spectrum of activity against various Candida species, including the multidrug-resistant C. auris and fluconazole-resistant strains.[14][15] It is also active against Aspergillus species. A key advantage is its oral bioavailability.[16]
Novel Antifungal Targets: Bypassing Triazole Resistance
The diagram below illustrates how Olorofim and Ibrexafungerp circumvent traditional triazole resistance by targeting entirely different cellular pathways.
Caption: Comparison of drug targets for triazoles and novel agents.
Comparative In Vitro Activity Against Resistant Fungi
The true test of a new antifungal's utility against resistant strains is its in vitro performance. The following table summarizes publicly available Minimum Inhibitory Concentration (MIC) data, comparing new agents against older triazoles in resistant fungal isolates. MIC values represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Fungal Isolate Type | Antifungal Agent | Geometric Mean MIC Range (mg/L) | Key Finding |
| Itraconazole-Resistant Aspergillus fumigatus | BAL4815 (Isavuconazole) | 0.125 - 2.0 | Maintained activity where itraconazole MICs were >8.0 mg/L.[19] |
| Itraconazole | 0.063 - >8.0 | High MICs indicate resistance in selected isolates.[19] | |
| Voriconazole | 0.125 - 8.0 | Some cross-resistance observed with itraconazole.[19] | |
| Azole-Resistant Aspergillus fumigatus | Olorofim | (Not specified) | Olorofim is effective against triazole-resistant A. fumigatus isolates.[12] |
| Fluconazole-Resistant Candida albicans | Oteseconazole | (Not specified) | Demonstrates enhanced activity against azole-resistant strains.[9] |
| Novel Triazole (S-F24) | (Not specified) | Maintained potency against multi-resistant C. albicans.[20] | |
| Novel Triazoles (A1, A2, etc.) | (Not specified) | Showed inhibitory activities against fluconazole-resistant C. albicans.[21] | |
| Multidrug-Resistant Candida auris | Ibrexafungerp | (Not specified) | Demonstrates high levels of activity against C. auris.[15] |
| Novel Triazoles (A1, A2, etc.) | (Not specified) | Showed inhibitory activities against C. auris.[21] | |
| Fluconazole | (Not specified) | Over 90% of some C. auris clades are resistant.[4] |
Note: This table is a synthesis of findings from multiple studies. Direct comparison of MIC values across different studies should be done with caution due to variations in methodology and isolates tested.
Experimental Protocol: Antifungal Susceptibility Testing
To ensure reproducible and comparable data, standardized methods for antifungal susceptibility testing are crucial. The broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) documents M27 (for yeasts) and M38 (for filamentous fungi), is the gold standard.
Causality and Self-Validation in Protocol Design
The choice of each step in this protocol is deliberate. RPMI-1640 medium is used because it is a chemically defined medium that supports the growth of most pathogenic fungi without containing components that might antagonize the antifungal agents. Inoculum standardization using a spectrophotometer is critical; a variable number of fungal cells would lead to inconsistent and unreliable MIC results. The inclusion of quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019) with known MIC ranges is a self-validating mechanism. If the MIC for the QC strain falls outside its expected range, it indicates a technical error in the assay setup, invalidating the results for the test isolates.
Step-by-Step Broth Microdilution Protocol
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the antifungal powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 mg/L).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to prepare working solutions.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours (yeasts) or 5-7 days (molds).
-
Harvest fungal cells (or conidia for molds) and suspend them in sterile saline.
-
Adjust the suspension turbidity to a 0.5 McFarland standard using a spectrophotometer (for yeasts) or by counting with a hemocytometer (for molds). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve the final target inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).
-
-
Assay Plate Inoculation:
-
Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility).
-
Add 100 µL of the standardized fungal inoculum to each well (except the negative control). The final volume in each well is 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours (for most Candida species) or up to 72 hours (for molds like Aspergillus).
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control well. This can be assessed visually or with a spectrophotometric plate reader.
-
Workflow Diagram for Antifungal Susceptibility Testing
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A Senior Application Scientist's Guide to DFT-Driven Corrosion Inhibitor Design: A Comparative Study of Substituted Triazoles
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of substituted triazole derivatives as corrosion inhibitors, bridging the gap between theoretical predictions from Density Functional Theory (DFT) and empirical experimental performance. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
Introduction: The Challenge of Corrosion and the Promise of Triazoles
Corrosion is a relentless electrochemical process that degrades metallic materials, leading to significant economic losses and safety hazards across industries. The use of organic corrosion inhibitors is a primary strategy to combat this degradation. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[1]
Among the various classes of organic inhibitors, triazole derivatives have garnered substantial attention.[1][2] Their effectiveness stems from the presence of nitrogen heteroatoms, which possess lone pairs of electrons, and π-electrons within the aromatic ring.[1] These features facilitate strong adsorption onto metal surfaces. Furthermore, the versatility of the triazole scaffold allows for structural modifications, enabling the fine-tuning of their inhibitory properties.[2] Predicting the efficacy of these numerous potential derivatives through synthesis and testing alone is inefficient. This is where computational chemistry, specifically Density Functional Theory (DFT), offers a powerful predictive tool to accelerate the discovery of potent, non-toxic, and cost-effective inhibitors.[2]
Fundamental Principles: Mechanism and Prediction
Mechanism of Corrosion Inhibition by Triazoles
The inhibitory action of triazole derivatives is primarily a surface phenomenon. The molecules displace water and corrosive ions from the metal surface and form a protective film through adsorption. This adsorption can occur via two main mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged inhibitor molecule and the charged metal surface. In acidic media, where the metal surface is often positively charged, protonated triazole derivatives can interact with adsorbed anions (like Cl⁻).[1]
-
Chemisorption: This is a stronger interaction involving charge sharing or transfer between the inhibitor molecule and the metal surface. It occurs through the donation of lone pair electrons from nitrogen atoms and π-electrons from the triazole ring to the vacant d-orbitals of the metal (e.g., iron).[1] The metal can also back-donate electrons to the inhibitor's vacant orbitals.
Predicting Inhibition Efficiency with DFT
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3][4] In the context of corrosion inhibition, it allows us to calculate several quantum chemical parameters that correlate with a molecule's potential to be an effective inhibitor.[5][6]
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition efficiency.[7][8]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This represents the molecule's ability to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface, facilitating back-donation and strengthening the bond.[8]
-
Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a crucial indicator of a molecule's reactivity. A smaller ΔE value generally implies higher reactivity, which often translates to a greater tendency to adsorb on the metal surface and thus higher inhibition efficiency.[7][8]
-
Mulliken Charges: This analysis helps identify the specific atoms within the molecule that are most likely to interact with the metal surface. Atoms with higher negative Mulliken charges (e.g., nitrogen atoms) are the primary sites for electron donation.[3]
-
Dipole Moment (μ): While not always a direct predictor, the dipole moment provides information on the polarity of the molecule.[8] A higher dipole moment may increase the electrostatic interaction between the inhibitor and the metal surface.
Comparative Analysis: Bridging Theory and Experiment
To illustrate the powerful synergy between DFT and experimental work, we will analyze two regioisomers of a phenyl-substituted triazole derivative studied for the corrosion of mild steel in 1M HCl.[9] The key difference is the position of the phenyl group on the triazole ring.
-
Inhibitor 1 (Ph4): 1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-4-phenyl -1H-1,2,3-triazole
-
Inhibitor 2 (Ph5): 1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-5-phenyl -1H-1,2,3-triazole
In Silico Predictions (DFT Data)
DFT calculations were performed at the B3LYP/6-31G(d,p) level to determine the key quantum chemical parameters for both inhibitors.[9]
| Parameter | Inhibitor 1 (Ph4) | Inhibitor 2 (Ph5) | Interpretation for Higher Inhibition Efficiency |
| EHOMO (eV) | -6.215 | -6.313 | Higher value is better (Indicates better electron donation) |
| ELUMO (eV) | -1.279 | -1.252 | Lower value is better (Indicates better electron acceptance) |
| Energy Gap (ΔE) (eV) | 4.936 | 5.061 | Lower value is better (Indicates higher reactivity) |
| Dipole Moment (μ) (Debye) | 4.195 | 3.298 | Higher value can enhance adsorption |
Analysis of DFT Results: The data clearly predicts that Inhibitor 1 (Ph4) should be the more effective corrosion inhibitor. It possesses a higher EHOMO, suggesting a greater ability to donate electrons to the steel surface. It also has a lower energy gap (ΔE), indicating higher chemical reactivity and a greater propensity to adsorb.[9]
Experimental Validation
The theoretical predictions were tested using standard electrochemical techniques. The inhibition efficiency (IE%) was determined at an optimal concentration of 10⁻³ M.[9]
| Technique | Inhibitor 1 (Ph4) IE% | Inhibitor 2 (Ph5) IE% |
| Weight Loss | 94.6 | 90.4 |
| Potentiodynamic Polarization | 95.0 | 90.1 |
| Electrochemical Impedance Spectroscopy (EIS) | 94.7 | 90.2 |
Analysis of Experimental Results: The experimental data unequivocally confirms the DFT predictions. Across all three methods, Inhibitor 1 (Ph4) demonstrated significantly higher inhibition efficiency than its isomer, Ph5.[9] This strong correlation validates the use of DFT as a reliable predictive tool for screening and designing corrosion inhibitors. The simple change of the phenyl substituent from position 5 to position 4 on the triazole ring resulted in a measurable improvement in performance.[9]
Standardized Protocols for Validation
To ensure scientific rigor and reproducibility, the following sections detail standardized workflows for both the computational and experimental aspects of inhibitor evaluation.
Computational Protocol: DFT Workflow for an Inhibitor Molecule
This protocol outlines the essential steps for performing a DFT calculation on a candidate inhibitor molecule.
-
Molecule Sketching: Draw the 2D structure of the triazole derivative using a molecular editor (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Perform an initial, low-level optimization using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.
-
Set up the DFT calculation. A common and effective combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set .[9][10][11]
-
Run the geometry optimization calculation. This process finds the lowest energy (most stable) conformation of the molecule. Verify that the optimization has converged by checking for the absence of imaginary frequencies in a subsequent frequency calculation.
-
-
Quantum Chemical Parameter Calculation:
-
Using the optimized geometry, perform a single-point energy calculation.
-
From the output file, extract the energies of the HOMO and LUMO to calculate the energy gap (ΔE).
-
Extract other key parameters like the dipole moment and Mulliken population analysis (for atomic charges).
-
-
Data Analysis: Compare the calculated parameters (EHOMO, ELUMO, ΔE) for a series of candidate molecules to rank their potential inhibition efficiency before committing to laboratory synthesis.
Caption: A typical workflow for DFT analysis of a corrosion inhibitor.
Experimental Protocol: Potentiodynamic Polarization Measurement
This protocol describes a standard method for experimentally determining inhibition efficiency.[12][13]
-
Electrode Preparation: Prepare the working electrode (e.g., a mild steel coupon) by abrading with silicon carbide paper, rinsing with deionized water and acetone, and drying.
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell: the mild steel coupon as the working electrode, a platinum mesh as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode.[12][13]
-
Fill the cell with the corrosive solution (e.g., 1M HCl) without the inhibitor (this is the "blank" or control).
-
-
Open Circuit Potential (OCP) Stabilization: Immerse the electrodes and allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady potential is reached.[13][14]
-
Potentiodynamic Scan (Blank):
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1.0 mV/s).[14]
-
Record the resulting current density to generate a Tafel plot.
-
-
Potentiodynamic Scan (Inhibitor):
-
Repeat steps 2-4 using fresh corrosive solution containing the desired concentration of the triazole inhibitor.
-
-
Data Analysis:
-
From the Tafel plots for both the blank and inhibited solutions, extrapolate the linear portions to determine the corrosion current density (icorr).
-
Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] x 100
-
Caption: The synergistic workflow between DFT and experimental testing.
Conclusion and Future Outlook
The strong correlation between DFT-calculated quantum chemical parameters and experimentally determined inhibition efficiencies for substituted triazoles underscores the predictive power of computational chemistry in materials science.[5][9] By leveraging DFT, researchers can screen vast libraries of potential inhibitor molecules, prioritizing the most promising candidates for synthesis and testing. This in silico-first approach not only accelerates the discovery process but also reduces the cost and chemical waste associated with purely empirical methods.
Future work will continue to refine these models by incorporating solvent effects, exploring different metal surfaces, and developing more complex Quantitative Structure-Activity Relationship (QSAR) models to further enhance predictive accuracy.[8] The integration of machine learning with DFT data holds the potential to revolutionize the design of next-generation, high-efficiency, and environmentally benign corrosion inhibitors.
References
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DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect | ACS Omega - ACS Publications. (2023-03-08). Available at: [Link]
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Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC - NIH. Available at: [Link]
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DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC - NIH. (2023-03-08). Available at: [Link]
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An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - NIH. Available at: [Link]
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A Density Functional Theory (DFT) based Analysis on the Inhibition Performances of Some Triazole Derivatives for Iron Corrosion - Cumhuriyet Science Journal. (2023-09-29). Available at: [Link]
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Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. Available at: [Link]
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Experimental and Computational Investigation of Novel Triazole-Pyrazole Derivative as a Synthetic Corrosion Inhibitor for M-Steel in. Available at: [Link]
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Corrosion Inhibition of Iron in Acidic Medium by Triazole Derivatives: A Combined Experimental and DFT-MD Study - ResearchGate. (2025-11-11). Available at: [Link]
-
(PDF) DFT-QSAR studies on corrosion inhibition efficiency of derivatives of thiadiazole, oxadiazole and triazole - ResearchGate. (2025-12-13). Available at: [Link]
-
Optimized structures calculated at the B3LYP/6-31G(d,p) level for the... - ResearchGate. Available at: [Link]
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Quantum Chemical Study on Corrosion Inhibition Efficiency of 4-amino-5-mercapto-1,2,4-triazole Derivatives for Copper in HCl Solution - ResearchGate. (2025-08-08). Available at: [Link]
-
Corrosion Inhibition of Iron in Acidic Medium by Triazole Derivatives: A Combined Experimental and DFT-MD Study. (2025-09-26). Available at: [Link]
-
Potentiodynamic Corrosion testing | Protocol Preview - YouTube. (2022-09-26). Available at: [Link]
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Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis | ACS Omega. (2025-11-24). Available at: [Link]
-
Selective Inhibitor Detector of Ge-Doped Al-Mg Surface: Molecular Modeling Approach using DFT & TD - Biointerface Research in Applied Chemistry. (2024-02-02). Available at: [Link]
-
Experimental and DFT Investigation on the Corrosion Inhibition of Mild Steel by 1,2,3-Triazolereg Ioisomers in 1M Hydrochloric Acid Solution - Preprints.org. (2018-03-14). Available at: [Link]
-
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A Head-to-Head Comparison of New-Generation Triazoles with Voriconazole and Itraconazole: A Guide for Researchers
In the ever-evolving landscape of antifungal drug development, the triazole class remains a cornerstone for the management of invasive fungal infections. The introduction of first-generation agents like itraconazole and the subsequent development of voriconazole marked significant advancements in treating life-threatening mycoses. However, challenges related to their spectrum of activity, pharmacokinetic variability, drug-drug interactions, and toxicity profiles have spurred the development of new-generation triazoles. This guide provides a comprehensive head-to-head comparison of these newer agents with the established standards, voriconazole and itraconazole, supported by experimental data to inform researchers, scientists, and drug development professionals.
The Evolving Armamentarium: Mechanism of Action of Triazole Antifungals
Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[1][2][3] They achieve this by inhibiting the fungal cytochrome P450 (CYP) enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately impairing membrane fluidity and the function of membrane-bound enzymes, resulting in the inhibition of fungal growth and replication.
Caption: Mechanism of action of triazole antifungal agents.
In Vitro Susceptibility: A Comparative Analysis
The in vitro activity of an antifungal agent, typically expressed as the Minimum Inhibitory Concentration (MIC), is a critical determinant of its potential clinical efficacy. Standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are employed to ensure the reproducibility of these measurements.[4][5]
Table 1: Comparative In Vitro Activity (MIC ranges in µg/mL) of Selected Triazoles against Key Fungal Pathogens
| Fungal Species | Isavuconazole | Voriconazole | Itraconazole |
| Aspergillus fumigatus | 0.25 - 2 | 0.25 - 2 | 0.5 - 4 |
| Aspergillus flavus | 0.5 - 2 | 0.5 - 2 | 1 - 4 |
| Aspergillus terreus | 0.5 - 2 | 0.5 - 2 | 1 - 4 |
| Candida albicans | ≤0.004 - 0.125 | ≤0.015 - 0.5 | 0.015 - 1 |
| Candida glabrata | 0.06 - 4 | 0.03 - 16 | 0.125 - 16 |
| Candida parapsilosis | 0.016 - 0.25 | ≤0.015 - 0.5 | ≤0.015 - 0.5 |
| Cryptococcus neoformans | 0.06 - 0.5 | 0.03 - 0.25 | 0.06 - 0.5 |
| Mucorales | 1 - >8 | >8 | 1 - >8 |
Data compiled from multiple sources. MIC ranges can vary based on geographic location and local resistance patterns.
Expert Insights: Isavuconazole generally demonstrates comparable in vitro activity to voriconazole against most Aspergillus and Candida species.[6][7] A notable advantage of isavuconazole is its activity against some Mucorales, a class of fungi for which voriconazole has limited to no activity.[8] Itraconazole often shows higher MIC values for some species compared to the newer triazoles.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution)
The causality behind this standardized protocol is to ensure inter-laboratory reproducibility, providing a reliable basis for comparing the intrinsic activity of different antifungal agents.
Step-by-Step Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., potato dextrose agar) to promote sporulation. Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 20). The conidial suspension is adjusted spectrophotometrically to a defined concentration, which is then further diluted to the final working inoculum size.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium, buffered with MOPS, in a 96-well microtiter plate format.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for a specified period (typically 48-72 hours for molds).
-
Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a predefined level of growth inhibition (e.g., 100% inhibition for molds) compared to the drug-free growth control well.
Caption: Workflow for in vitro antifungal susceptibility testing.
In Vivo Efficacy: Insights from Animal Models
Animal models of invasive fungal infections are indispensable for evaluating the in vivo efficacy of new antifungal agents and for understanding the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with treatment success.
Table 2: Comparative In Vivo Efficacy of Selected Triazoles in Murine Models
| Model | Fungal Pathogen | Endpoint | Isavuconazole | Voriconazole | Itraconazole |
| Invasive Aspergillosis (neutropenic mice) | A. fumigatus | Survival | Improved | Improved | Moderate Improvement |
| Fungal Burden (lungs) | Reduced | Reduced | Moderately Reduced | ||
| Disseminated Candidiasis (neutropenic mice) | C. albicans | Survival | Improved | Improved | Improved |
| Fungal Burden (kidneys) | Reduced | Reduced | Reduced |
Results are a qualitative summary of findings from various preclinical studies.
Expert Insights: In murine models of invasive aspergillosis, isavuconazole has demonstrated efficacy comparable to voriconazole in improving survival and reducing fungal burden.[9] Both newer agents generally show superior efficacy to itraconazole in these models. The choice of immunosuppression, mouse strain, and inoculum size are critical variables that can influence the outcome of these studies.
Experimental Protocol: Murine Model of Invasive Aspergillosis
This model is designed to mimic the clinical scenario of invasive aspergillosis in immunocompromised patients, providing a robust system for evaluating antifungal efficacy.
Step-by-Step Methodology:
-
Immunosuppression: Mice (e.g., BALB/c or C57BL/6) are rendered neutropenic through the administration of cyclophosphamide and/or corticosteroids. This is a critical step to establish a progressive infection.
-
Infection: Mice are infected via intranasal or aerosol inhalation of a standardized suspension of Aspergillus fumigatus conidia.
-
Treatment: Antifungal therapy is initiated at a defined time point post-infection and administered for a specified duration (e.g., 7-14 days).
-
Monitoring: Mice are monitored daily for signs of illness and survival.
-
Endpoint Analysis: Primary endpoints typically include survival rates. Secondary endpoints often involve quantifying the fungal burden in target organs (e.g., lungs, brain) through colony-forming unit (CFU) counts or quantitative PCR (qPCR).
Caption: Workflow for a murine model of invasive aspergillosis.
Clinical Performance: Efficacy, Safety, and Pharmacokinetics
Ultimately, the value of a new antifungal agent is determined by its performance in clinical trials.
Efficacy
The pivotal phase 3 SECURE trial, a randomized, double-blind study, demonstrated that isavuconazole was non-inferior to voriconazole for the primary treatment of invasive mold disease, predominantly invasive aspergillosis.[10] All-cause mortality at day 42 was similar between the two treatment groups.
Safety and Tolerability
A key differentiator among the triazoles is their safety and tolerability profile. The SECURE trial revealed that isavuconazole was associated with significantly fewer drug-related adverse events compared to voriconazole.[11] Specifically, patients treated with isavuconazole experienced lower rates of hepatobiliary disorders, eye disorders, and skin and subcutaneous tissue disorders.[12] Itraconazole is known for its potential to cause cardiovascular side effects and has a more complex drug interaction profile.[13]
Pharmacokinetics and Drug-Drug Interactions
The pharmacokinetic properties of triazoles are a critical consideration in clinical practice. Isavuconazole exhibits more predictable and linear pharmacokinetics with low interpatient variability compared to voriconazole, which is subject to polymorphic metabolism by CYP2C19.[2][14] This predictability means that therapeutic drug monitoring is not routinely required for isavuconazole.[6] All triazoles are inhibitors and substrates of CYP enzymes, leading to a high potential for drug-drug interactions.[15] However, isavuconazole appears to have a less complex drug interaction profile than voriconazole and itraconazole.[6][16]
Table 3: Comparative Clinical and Pharmacokinetic Properties
| Feature | Isavuconazole | Voriconazole | Itraconazole |
| Primary Indication | Invasive Aspergillosis, Mucormycosis | Invasive Aspergillosis, Candidiasis | Aspergillosis, Blastomycosis, Histoplasmosis |
| Bioavailability (Oral) | High (~98%) | High (~96%) | Variable (improved with solution) |
| Therapeutic Drug Monitoring | Not routinely required | Recommended | Recommended |
| Key Adverse Events | Nausea, vomiting, diarrhea, elevated liver enzymes | Visual disturbances, hepatotoxicity, skin reactions | Nausea, hepatotoxicity, heart failure |
| CYP3A4 Inhibition | Moderate | Strong | Strong |
The Next Frontier: Investigational Triazoles
The quest for improved triazoles continues with several agents in clinical development.
-
Opelconazole (PC945): This is an inhaled triazole antifungal being developed for the prevention and treatment of pulmonary aspergillosis.[9] Its localized delivery is intended to maximize efficacy in the lungs while minimizing systemic side effects and drug-drug interactions.[9] Early clinical data suggests it is well-tolerated.[17]
-
Fosmanogepix: This is a first-in-class antifungal agent with a novel mechanism of action, inhibiting the fungal enzyme Gwt1. While not a traditional triazole, it is often discussed in the context of new broad-spectrum antifungals. It has shown broad in vitro activity against a wide range of yeasts and molds, including some triazole-resistant strains.[18][19]
Conclusion: A Strategic Approach to Triazole Selection
The new-generation triazole, isavuconazole, represents a significant addition to the antifungal armamentarium, offering comparable efficacy to voriconazole for invasive aspergillosis with an improved safety and pharmacokinetic profile. For infections caused by Mucorales, isavuconazole provides a valuable oral treatment option. While voriconazole remains a potent and effective antifungal, its use requires careful management of potential toxicities and drug interactions. Itraconazole's role has become more specialized due to its pharmacokinetic challenges and the availability of newer agents with broader activity and better tolerability.
The development of inhaled formulations like opelconazole and novel-mechanism agents like fosmanogepix signals a promising future for the management of invasive fungal infections. For researchers and drug development professionals, a thorough understanding of the comparative preclinical and clinical data is essential for the rational design of future studies and the strategic positioning of new antifungal therapies.
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Safety Operating Guide
Comprehensive Disposal Protocol for 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol
This guide provides essential safety and logistical information for the proper disposal of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following procedures are synthesized from an expert evaluation of its core chemical structures—the 1,2,4-triazole ring and the thiol group—and data from closely related analogues. This protocol is designed for researchers, scientists, and drug development professionals to ensure safe handling and environmentally responsible disposal.
Hazard Assessment and Characterization
The primary directive in handling any uncharacterized compound is to treat it as hazardous. The structure of this compound suggests several potential hazards derived from its functional groups.
-
1,2,4-Triazole Core: The triazole ring is a common motif in many biologically active compounds, including fungicides.[1] Triazole derivatives can be persistent in the environment and exhibit moderate to high toxicity to aquatic organisms.[2][3] Some are classified as acute toxins and may cause organ damage with repeated exposure.
-
Thiol (-SH) Group: Thiol compounds are notorious for their potent and unpleasant odors.[4] They can also act as skin and eye irritants.[5] The thiol group is readily oxidized, a chemical property that is key to its decontamination.
-
Analog Data: Safety data for structurally similar compounds, such as 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol and 1H-1,2,4-Triazole-3-thiol, provide a basis for a presumptive hazard classification.[5][6]
Based on this analysis, the compound should be handled as if it possesses the hazards summarized in the table below.
| Potential Hazard | Classification (Presumptive) | Rationale and Supporting Evidence |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on classifications for analogous triazole-thiols.[5][6] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A common property of reactive sulfur compounds and listed for similar structures.[5] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | A common property of reactive sulfur compounds and listed for similar structures.[5][6] |
| Respiratory Tract Irritation | Specific Target Organ Toxicity - Single Exposure (STOT SE) Category 3 | May cause respiratory irritation if inhaled as a dust or aerosol.[5] |
| Hazardous to the Aquatic Environment | Acute and/or Chronic Toxicity | Triazole derivatives are often persistent and toxic to aquatic life.[2] |
Engineering Controls and Personal Protective Equipment (PPE)
Given the presumptive hazards, all handling and disposal-related activities must be conducted with strict adherence to safety protocols to minimize exposure.
-
Primary Engineering Control: All work, including weighing, transfers, and preparation for disposal, must be performed within a certified chemical fume hood. This is critical for containing volatile and potentially malodorous thiol vapors.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Nitrile gloves are recommended. If contact is prolonged, consider double-gloving or using heavier-duty gloves. Always inspect gloves for integrity before use.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: Not typically required if work is confined to a fume hood. If there is a risk of generating dust or aerosols outside of a hood, consult your institution's Environmental Health & Safety (EHS) department for respirator selection.
-
Waste Segregation and Collection Workflow
Proper segregation at the point of generation is the most critical step in a compliant disposal plan. It prevents dangerous chemical reactions and ensures waste is routed to the correct treatment facility. Do not mix this waste with other streams unless directed by EHS professionals.
Caption: Waste segregation decision tree for this compound.
Decontamination and Spill Management Protocols
The reactivity of the thiol group allows for effective chemical decontamination of surfaces and glassware. The primary method involves oxidation with sodium hypochlorite (household bleach).[4][7][8]
Protocol for Laboratory Glassware Decontamination
-
Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove bulk residue. Collect this rinse as hazardous solvent waste.
-
Bleach Bath: Submerge the rinsed glassware in a designated container filled with a 10% solution of household bleach (approx. 0.6% sodium hypochlorite).[7]
-
Soaking: Allow the glassware to soak for a minimum of 12-24 hours.[4] The oxidation of thiols can be slow. This process converts the thiol to a less hazardous and non-odorous sulfonate salt.[8]
-
Final Cleaning: After soaking, the bleach solution can be neutralized (if required by local regulations) and disposed of down the drain with copious amounts of water. The glassware can then be washed using standard laboratory procedures.
Protocol for Small Spill Management
-
Alert & Isolate: Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the area and contact your EHS department.
-
Contain: For spills inside a hood, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pad.[9]
-
Neutralize (Optional but Recommended): Cautiously apply a 10% bleach solution to the absorbent material to oxidize the thiol. Avoid splashing.
-
Collect: Using non-sparking tools, carefully scoop the absorbent material into a designated, sealable container (e.g., a wide-mouth plastic jar or a heavy-duty plastic bag).[4][10]
-
Package and Label: Seal the container, wipe the exterior, and label it as "Solid Hazardous Waste" containing this compound and absorbent material.
-
Decontaminate: Wipe the spill area thoroughly with a 10% bleach solution, followed by water. Dispose of the wipes in the same solid hazardous waste container.
Final Disposal Procedures
Disposal of chemical waste is strictly regulated. Under no circumstances should this material or its containers be disposed of with household garbage or poured down the drain.[11][12]
Step-by-Step Disposal Plan
-
Characterize Waste: The waste must be classified as hazardous. It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[10]
-
Containerize:
-
Pure Compound/Solids: Collect in a sealable, clearly labeled container. Ensure the container is compatible with the chemical.
-
Contaminated Materials: Place items like gloves, wipes, and absorbent pads into a sealed plastic bag or container.[4]
-
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound".
-
An accurate list of all other components in the container (e.g., solvents, water).
-
The approximate percentage of each component.
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
-
Arrange for Professional Disposal: Store the labeled, sealed waste containers in a designated satellite accumulation area. Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and final disposal.[10] This material will likely be incinerated at a permitted hazardous waste facility.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Sulphur. Retrieved from [Link]
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Carl ROTH. (2025, May 19). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
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Watson International Ltd. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
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European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method. Retrieved from [Link]
- Google Patents. (n.d.). EP0376197A1 - Sulfur-containing heterocyclic compounds.
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National Institutes of Health. (2025, November 16). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
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National Institutes of Health. (2024, October 23). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Retrieved from [Link]
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Reddit. (2013, October 4). Handling thiols in the lab. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Sulfur - Hazardous Substance Fact Sheet. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]
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Pharmacognosy Journal. (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]
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UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]
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ResearchGate. (2022, July 17). A review of the toxicity of triazole fungicides approved to be used in European Union to the soil and aqueous environment. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
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Liu Lab, University of Pittsburgh. (2008, May 13). Standard Operation Procedure for Disposal of Unknown Thiols. Retrieved from [Link]
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MDPI. (2024, April 2). Evaluation of the Aquatic Toxicity of Several Triazole Fungicides. Retrieved from [Link]
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ResearchGate. (2023, March 16). Synthesis of novel glycerol-fluorinated triazole derivatives and evaluation of their phytotoxic and cytogenotoxic activities. Retrieved from [Link]
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MDPI. (n.d.). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved from [Link]
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SciELO. (n.d.). Synthesis of novel glycerol-fluorinated triazole derivatives and evaluation of their phytotoxic and cytogenotoxic activities. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol: A Risk-Based Approach to Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. The compound 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic molecule containing a reactive thiol group, requires meticulous handling to ensure operator safety. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be developed by analyzing the known hazards of its structural analogues. This guide provides a comprehensive, risk-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound, ensuring that safety is an integral part of the scientific process.
Hazard Assessment: Understanding the "Why" Behind the "What"
The necessity for stringent PPE protocols stems from the inherent risks associated with the triazole-thiol functional groups. Analysis of closely related compounds, such as 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol and 1H-1,2,4-Triazole-3-thiol, reveals a consistent hazard profile.[1][2] The primary risks are summarized below. The causality is clear: the recommended PPE is a direct countermeasure to these potential exposures.
| Hazard Class | GHS Code | Hazard Statement | Rationale for Concern with this compound |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | Accidental ingestion via contaminated hands is a primary risk. Strict hygiene and proper glove use are paramount. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] | Direct contact can lead to localized inflammation. Chemical-resistant gloves and a lab coat are essential barriers. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] | The eyes are highly susceptible. Aerosolized powder or splashes can cause significant, potentially lasting damage. |
| Respiratory Tract Irritation | H335 | May cause respiratory irritation.[1] | Inhalation of dust or aerosols can irritate the respiratory system. Engineering controls and respiratory protection are critical. |
| Reproductive Toxicity (Suspected) | H361 | Suspected of damaging fertility or the unborn child. | Some triazole derivatives have shown reproductive toxicity, warranting an abundance of caution, especially for researchers of child-bearing potential. |
| Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure. | Chronic, low-level exposure must be avoided. This underscores the need for consistent and correct PPE use in all handling scenarios. |
| Olfactory Hazard | N/A | Stench.[3] | The thiol group imparts a powerful, unpleasant odor. While not a toxicological endpoint, it indicates exposure and necessitates containment. |
Core PPE Recommendations: Your First Line of Defense
Based on the hazard profile, a baseline level of PPE is mandatory for any manipulation of this compound. The specific items are chosen to create a comprehensive barrier against the identified risks.
-
Hand Protection: Wear ASTM F1671-tested nitrile gloves. Given the potential for skin irritation and absorption, double-gloving is required for all handling activities, including weighing, transfers, and reaction setup.[4] Gloves should have long cuffs that can be tucked under the sleeves of the lab coat. Change the outer glove immediately following any direct contact with the compound or every 30 minutes during continuous handling.[4]
-
Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[5] Eyeglasses or standard safety glasses with side shields do not offer sufficient protection against splashes or fine powders.[4] When there is a significant risk of splashing (e.g., during reaction quenching or solvent addition), a full-face shield should be worn in addition to the goggles.[6]
-
Body Protection: A long-sleeved, knee-length laboratory coat made of a chemically resistant material is required. The coat must be fully buttoned, with cuffs tight-fitting at the wrist.[4] For procedures with a higher risk of spills, such as large-scale reactions or purifications, a chemically impervious apron should be worn over the lab coat.[5]
-
Respiratory Protection: All manipulations of the solid compound (e.g., weighing, preparing solutions) must be performed within a certified chemical fume hood to control dust and vapors. If engineering controls are insufficient or during a significant spill cleanup outside of a hood, a NIOSH-approved respirator is required. A half-mask respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters is the minimum requirement.[7]
Operational Plan: A Step-by-Step Protocol for PPE Use
The sequence of donning and doffing PPE is critical to prevent cross-contamination and exposure. Follow this procedure diligently.
Donning (Putting On) PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Put on the lab coat or gown, ensuring it is fully fastened.
-
Respiratory Protection: If required, perform a fit check and don your respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) PPE
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the exterior surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Body Protection: Unfasten the lab coat and remove it by rolling it inside-out, avoiding contact with the contaminated exterior. Place it in a designated receptacle for laundering or disposal.
-
Hand Hygiene: Wash hands or use an alcohol-based sanitizer.
-
Eye/Face Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Respiratory Protection: If used, remove the respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Risk-Based PPE Selection Workflow
Not all laboratory tasks carry the same level of risk. This flowchart provides a logical framework for escalating PPE based on the nature and scale of the operation.
Caption: Risk assessment flowchart for selecting appropriate PPE.
Disposal Plan: Completing the Safety Lifecycle
Proper disposal is a non-negotiable final step in chemical handling.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and any contaminated wipes, must be placed in a clearly labeled hazardous waste container. Do not dispose of this material in the regular trash.
-
Chemical Waste:
-
Solid Waste: Unused compound and contaminated solids (e.g., silica gel) must be collected in a sealed, labeled hazardous waste container.
-
Liquid Waste: All solutions containing the triazole-thiol must be collected in a designated, labeled hazardous waste container. Due to the thiol group, this waste stream should be kept separate from oxidizing agents.
-
Decontamination of Thiol Odor: For aqueous waste layers that may contain trace amounts of the thiol, treatment with an excess of sodium hypochlorite (bleach) solution in a fume hood can oxidize the thiol to less odorous sulfonic acids before collection as hazardous waste.[8] This should only be performed after careful consideration of all components in the waste stream to avoid unintended reactions. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[2]
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and show them the container or a relevant SDS for a similar compound.[2]
By integrating this expert-level guidance into your laboratory workflow, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
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Carl ROTH. (2025). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
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Watson International Ltd. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Retrieved from [Link]
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Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
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MDPI. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(15), 5789. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Organic Syntheses. (1960). 1,2,4-Triazole-3(5)-thiol. Org. Synth. 1960, 40, 99. Retrieved from [Link]
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University of Florida, IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
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University of Washington. (2008). Standard Operation Procedure for Disposal of Unknown Thiols. Retrieved from [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
